2-Methoxyethyl methanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKAHDGFNHDQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
175172-61-9 | |
| Record name | Polyethylene glycol methyl ether mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175172-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90167737 | |
| Record name | Ethanol, 2-methoxy-, methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16427-44-4, 175172-61-9 | |
| Record name | Ethanol, 2-methoxy-, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16427-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-methoxy-, methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-methoxy-, methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanol, 2-methoxy-, 1-methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polyethylene glycol monomethyl ether mesylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxyethyl Methanesulfonate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyethyl methanesulfonate, a member of the methanesulfonate ester class, is a chemical compound of interest in various scientific disciplines, particularly in the context of organic synthesis and toxicology. Its properties as an alkylating agent make it a subject of study for its potential genotoxicity. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and biological activity of this compound, supplemented with detailed experimental protocols and visual diagrams to facilitate understanding and application in a research setting.
Chemical Properties and Structure
This compound is a colorless to light yellow, clear liquid.[1][2] Its fundamental chemical and physical properties are summarized in the tables below for easy reference.
Identifiers and Descriptors
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Methanesulfonic acid 2-methoxyethyl ester[1][2] |
| CAS Number | 16427-44-4[3] |
| Molecular Formula | C4H10O4S[3] |
| SMILES | COS(=O)(=O)OCCOC |
| InChI | InChI=1S/C4H10O4S/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3 |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 154.18 g/mol | [3] |
| Appearance | Colorless to light yellow to light orange clear liquid | |
| Boiling Point | 126 °C at 12 mmHg | [1][2] |
| Density | 1.25 g/cm³ (at 20/20 °C) | [1][2] |
| Refractive Index | 1.43 | [1][2] |
| Solubility | Soluble in water and various organic solvents. | [4] |
Synthesis and Purification
The synthesis of this compound typically involves the reaction of 2-methoxyethanol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
-
Reaction Setup: To a stirred solution of 2-methoxyethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents) at 0 °C (ice bath).
-
Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, slowly add cold water to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Reactivity and Stability
Reactivity
This compound is an alkylating agent due to the good leaving group nature of the methanesulfonate (mesylate) group. It is incompatible with strong oxidizing agents, strong acids, and strong bases.
Stability and Storage
For optimal stability, this compound should be stored in a cool, dark, and dry place. It is recommended to store it at temperatures below 15°C. The compound is stable under recommended storage conditions.
Biological Activity and Signaling Pathways
As a methanesulfonate ester, this compound is considered a potential genotoxic impurity (PGI). Its biological activity is primarily attributed to its ability to act as an alkylating agent, specifically through DNA alkylation.
Mechanism of Action: DNA Alkylation
The primary mechanism of genotoxicity for alkyl methanesulfonates is the covalent modification of DNA bases. This can lead to mutations and cell death if not repaired. The methoxyethyl group is transferred to nucleophilic sites on DNA, such as the N7 position of guanine and the N3 position of adenine.[5]
DNA Damage Response Pathway
The alkylation of DNA by agents like this compound triggers the DNA Damage Response (DDR) pathway. This complex signaling network is responsible for detecting DNA lesions, signaling their presence, and promoting their repair.
References
2-Methoxyethyl methanesulfonate synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of 2-Methoxyethyl Methanesulfonate
Introduction
This compound (CAS No: 16427-44-4), also known as methanesulfonic acid 2-methoxyethyl ester, is an organic compound with the molecular formula C₄H₁₀O₄S and a molecular weight of 154.18 g/mol .[1] It belongs to the family of alkyl methanesulfonates (mesylates). The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable alkylating agent and an important intermediate in various organic syntheses. Its applications include the ring-opening polymerization of lactide and the synthesis of acetylcholine receptor ligands.[2]
However, it is crucial to note that short-chain alkyl methanesulfonates are recognized as potential DNA-reactive genotoxic impurities (PGIs).[3] Their presence, even at trace levels in active pharmaceutical ingredients (APIs), is a significant concern, necessitating carefully controlled synthesis and purification processes to ensure product safety.[3][4] This guide provides a detailed overview of the synthesis and purification methodologies for this compound, tailored for researchers and professionals in drug development.
Synthesis of this compound
The most common and straightforward method for synthesizing this compound is the esterification of 2-methoxyethanol with methanesulfonyl chloride. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.[2][5]
General Reaction Scheme
Experimental Protocol: Synthesis
This protocol is based on established procedures for the mesylation of alcohols.[2][5]
Materials:
-
2-Methoxyethanol
-
Methanesulfonyl Chloride
-
Triethylamine (or Pyridine)
-
Dichloromethane (anhydrous)
-
Magnetic Stirrer and Stir Bar
-
Round-bottom Flask
-
Addition Funnel
-
Ice Bath
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with 2-methoxyethanol (1.0 equivalent) and anhydrous dichloromethane. The solution is cooled to 0°C in an ice bath with continuous stirring.
-
Addition of Base: Triethylamine (1.2-1.5 equivalents) is added slowly to the stirred solution.
-
Addition of Mesylating Agent: Methanesulfonyl chloride (1.1-1.3 equivalents) is dissolved in a small amount of anhydrous dichloromethane and added to an addition funnel. This solution is then added dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained at or below 5°C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to gradually warm to room temperature. It is then stirred for an additional 1-2 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting alcohol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Summary of Synthesis Data
| Parameter | Value/Condition | Reference(s) |
| Starting Alcohol | 2-Methoxyethanol | [2][5] |
| Mesylating Agent | Methanesulfonyl Chloride | [2][5] |
| Base | Triethylamine or Pyridine | [2][6] |
| Solvent | Dichloromethane | [2][5] |
| Reaction Temperature | 0°C to Room Temperature | [2][6] |
| Reaction Time | 1-3 hours | [2][6] |
| Typical Yield | Quantitative to High (e.g., 87-98%) | [2][6] |
Purification and Workup
Proper purification is critical to remove unreacted reagents, the amine hydrochloride salt, and other impurities. A standard liquid-liquid extraction workup is typically employed, followed by distillation or chromatography.
Experimental Protocol: Purification
This protocol describes the steps following the completion of the synthesis reaction.[2][5] A patent also suggests that washing with an aqueous alkali metal carbonate solution can enhance the thermal stability of the final product.[7]
Materials:
-
Deionized Water (cold)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
Quenching: The reaction mixture is transferred to a separatory funnel and diluted with dichloromethane. Cold water is added slowly to quench the reaction and dissolve the amine hydrochloride salt.
-
Acidic Wash: The organic layer is washed with cold 1 M HCl to remove any remaining triethylamine.
-
Basic Wash: The organic layer is then washed with a saturated NaHCO₃ solution to neutralize any residual acid and remove acidic impurities.
-
Brine Wash: A final wash with saturated brine is performed to remove the bulk of the dissolved water from the organic layer.
-
Drying: The separated organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, followed by filtration.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.[2]
-
Final Purification: For high purity (>97%), the crude product can be further purified by vacuum distillation or silica gel column chromatography.[5]
Purification Workflow Diagram
Caption: Post-synthesis workup and purification workflow.
Summary of Product Specifications
| Property | Value | Reference(s) |
| CAS Number | 16427-44-4 | [1][8] |
| Appearance | Colorless to Light Yellow/Orange Liquid | [8] |
| Purity (GC) | >97.0% | [8] |
| Boiling Point | 126 °C @ 12 mmHg | |
| Molecular Formula | C₄H₁₀O₄S | [1] |
| Molecular Weight | 154.18 | [1] |
Conclusion
The synthesis of this compound via the mesylation of 2-methoxyethanol is a robust and high-yielding process. The purification requires a standard aqueous workup followed by distillation or chromatography to achieve the high purity required for pharmaceutical applications. Given its classification as a potential genotoxic impurity, strict control over the reaction conditions and rigorous purification are paramount to minimize its presence in final drug substances. The protocols and data presented in this guide provide a comprehensive technical foundation for scientists and researchers working with this compound.
References
- 1. scbt.com [scbt.com]
- 2. 2-METHOXYMETHYL METHANSULFONATE | 16427-44-4 [amp.chemicalbook.com]
- 3. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 4. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 7. CN102791680B - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 8. This compound | 16427-44-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
An In-depth Technical Guide to the Mechanism of Action of 2-Methoxyethyl Methanesulfonate as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 2-Methoxyethyl methanesulfonate (MMS) as an alkylating agent. The document details its chemical properties, metabolic activation, interaction with DNA, and the subsequent cellular responses, including DNA repair and the induction of genotoxicity.
Chemical Properties and Reactivity
This compound belongs to the class of alkyl alkanesulfonates. Its chemical structure consists of a methoxyethyl group attached to a methanesulfonate ester. The methanesulfonate group is an excellent leaving group, making the molecule susceptible to nucleophilic attack. This reactivity is the basis for its action as an alkylating agent.[1]
The primary mechanism of action for alkyl methanesulfonates involves the covalent attachment of their alkyl group to nucleophilic sites in cellular macromolecules, with DNA being the most critical target for genotoxicity.[1][2] The alkylation reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the alkyl group and the reaction conditions. For primary alkyl methanesulfonates like this compound, an S(_N)2 mechanism is generally favored.[3]
Metabolic Activation
While some alkylating agents are directly reactive, others require metabolic activation to exert their effects. For this compound, the ether linkage in the 2-methoxyethyl group may be subject to metabolism. The metabolism of the related compound, 2-methoxyethanol, proceeds via alcohol dehydrogenase to form methoxyacetaldehyde, which is further oxidized to methoxyacetic acid.[4][5] It is plausible that this compound could undergo similar enzymatic transformations, potentially altering its reactivity and toxicity. Demethylation is another metabolic possibility, as seen with other methoxy-containing compounds.[6]
DNA Alkylation and Adduct Formation
The genotoxicity of this compound stems from its ability to alkylate DNA, forming covalent adducts. The nitrogen and oxygen atoms in the DNA bases are the primary nucleophilic targets. Based on studies with related short-chain alkyl methanesulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), the major DNA adducts are expected to be formed at the N7 position of guanine (7-alkylguanine) and the N3 position of adenine (3-alkyladenine).[7] Alkylation can also occur at the O6 position of guanine (O6-alkylguanine), which is a particularly mutagenic lesion.[3]
Table 1: Common DNA Adducts Formed by Short-Chain Alkyl Methanesulfonates
| Alkylating Agent | Major DNA Adducts | Minor DNA Adducts | Reference |
| Methyl Methanesulfonate (MMS) | N7-methylguanine (7-mG), N3-methyladenine (3-mA) | O6-methylguanine (O6-mG), N1-methyladenine, N3-methylcytosine | [7] |
| Ethyl Methanesulfonate (EMS) | N7-ethylguanine (7-eG) | O6-ethylguanine (O6-eG), N3-ethyladenine, O2-ethylcytosine, O2-ethylthymine, O4-ethylthymine | [8] |
Cellular Response to DNA Damage
The formation of DNA adducts triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. The primary DNA repair pathway for the lesions induced by monofunctional alkylating agents is the Base Excision Repair (BER) pathway.
Base Excision Repair (BER)
The BER pathway is responsible for removing small, non-helix-distorting base lesions, such as those produced by this compound. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base.
Other DNA Repair and Tolerance Mechanisms
If left unrepaired, some DNA adducts can stall DNA replication forks. The Homologous Recombination (HR) pathway can be involved in the repair of these stalled forks.[9] O6-alkylguanine adducts, if not repaired by O6-methylguanine-DNA methyltransferase (MGMT), can lead to mispairing during DNA replication, resulting in mutations. The Mismatch Repair (MMR) system can recognize these mispairs, but futile cycles of repair can lead to double-strand breaks and apoptosis.
Genotoxicity and Cytotoxicity
The formation of DNA adducts by this compound can lead to various genotoxic and cytotoxic outcomes. Unrepaired or misrepaired DNA lesions can result in gene mutations and chromosomal aberrations. High levels of DNA damage can overwhelm the cellular repair capacity, leading to cell cycle arrest and apoptosis.[10]
Table 2: Genotoxicity of Various Methanesulfonates in the Ames Test (Salmonella typhimurium TA100)
| Compound | Genotoxicity (Fold increase over control) | Metabolic Activation | Reference |
| Methyl methanesulfonate | Positive | -/+ | [10] |
| Ethyl methanesulfonate | Positive | -/+ | [10] |
| Isopropyl methanesulfonate | Positive | -/+ | [10] |
| n-Butyl methanesulfonate | Positive | -/+ | [10] |
| This compound | Expected to be positive | -/+ | Inferred from[10] |
Table 3: In Vivo Genotoxicity of Ethyl Methanesulfonate (EMS)
| Endpoint | Tissue/Cell Type | Dose Range | Effect | Reference |
| Micronucleus Induction | Mouse Bone Marrow | 50-250 mg/kg | Dose-dependent increase | [2] |
| Gene Mutation (gpt-delta) | Mouse Liver, Lung, Bone Marrow, Kidney, Small Intestine, Spleen | 5-100 mg/kg/day for 28 days | Dose-dependent increase | [11] |
| DNA Adduct Formation (O6-ethylguanine) | Mouse Embryo | 45-250 mg/kg | Dose-dependent increase | [8] |
Experimental Protocols
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a widely used method to assess the clastogenic and aneugenic potential of a test substance.
Protocol:
-
Cell Culture: Culture appropriate cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) to a suitable density.
-
Treatment: Expose the cells to a range of concentrations of this compound, along with positive and negative controls, for a defined period (e.g., 3-24 hours). For compounds that may require metabolic activation, treatment is performed in the presence of a liver S9 fraction.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. The timing of addition is critical and depends on the cell cycle length.
-
Harvesting and Fixation: Harvest the cells by trypsinization (for adherent cells) or centrifugation. Treat with a hypotonic solution, and then fix with a methanol/acetic acid solution.
-
Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides. Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Under a microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per treatment group. Micronuclei are small, membrane-bound DNA fragments separate from the main nuclei.
-
Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated sample.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA with strand breaks will migrate out of the nucleoid, forming a "comet" tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the tail, tail length, and tail moment.
-
Data Analysis: Compare the DNA damage in treated cells to that in control cells.
Analysis of DNA Adducts by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of specific DNA adducts.
Protocol:
-
DNA Isolation: Isolate high-purity DNA from treated cells or tissues.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides.
-
LC Separation: Separate the deoxynucleosides using liquid chromatography.
-
MS/MS Detection: Introduce the separated deoxynucleosides into a tandem mass spectrometer. Use selected reaction monitoring (SRM) or other targeted methods to detect and quantify specific DNA adducts based on their mass-to-charge ratio and fragmentation patterns.
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification of the adduct levels.
Conclusion
This compound is a monofunctional alkylating agent that exerts its genotoxic effects primarily through the formation of DNA adducts. The cellular response to this damage involves a complex interplay of DNA repair pathways, with Base Excision Repair playing a central role. Unrepaired or misrepaired lesions can lead to mutations, chromosomal aberrations, and cytotoxicity. While specific quantitative data for this compound is not abundant in the public domain, the well-established mechanism of action of related alkyl methanesulfonates provides a strong framework for understanding its biological activity. Further research is warranted to fully characterize the DNA adduct profile and dose-response relationships for the genotoxicity of this compound.
References
- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of metabolism in 2-methoxyethanol-induced testicular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 2-methoxyestrone in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological significance of DNA adducts investigated by simultaneous analysis of different endpoints of genotoxicity in L5178Y mouse lymphoma cells treated with methyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Embryotoxicity induced by alkylating agents: 8. DNA adduct formation induced by ethylmethanesulfonate in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. future4200.com [future4200.com]
- 11. Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of 2-Methoxyethyl Methanesulfonate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyethyl methanesulfonate is a chemical compound of interest due to its nature as an alkylating agent. This technical guide provides a comprehensive overview of its reactivity with various nucleophiles, a critical aspect for professionals in drug development and chemical research. The document details the mechanistic pathways of these reactions, offers experimental protocols for their investigation, and presents quantitative data to illustrate the reactivity of closely related methanesulfonates. Furthermore, it delves into the biological implications of such reactivity, particularly its genotoxicity through interactions with biological nucleophiles like DNA, and outlines the cellular response pathways.
Introduction: The Chemical Nature of this compound
This compound, with the chemical formula C₄H₁₀O₄S, belongs to the class of sulfonic acid esters. The methanesulfonate group (mesylate) is an excellent leaving group in nucleophilic substitution reactions, making the ethyl backbone susceptible to attack by a wide range of nucleophiles. This reactivity is of significant interest in organic synthesis and is a crucial consideration in the context of drug development, where the potential for off-target alkylation can lead to toxicity. The primary mechanism of reaction for primary alkyl methanesulfonates like this compound is the bimolecular nucleophilic substitution (SN2) reaction.
The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This concerted mechanism leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.
Reactivity with Nucleophiles: A Mechanistic Overview
The reactivity of this compound is dominated by the SN2 pathway. The general scheme for this reaction is depicted below:
2-Methoxyethyl methanesulfonate safety precautions and handling guidelines
An In-depth Technical Guide to the Safe Handling of 2-Methoxyethyl Methanesulfonate
This guide provides comprehensive safety precautions and handling guidelines for this compound (CAS No. 16427-44-4) intended for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical to ensure personal safety and minimize environmental risk.
Chemical Identification and Physical Properties
This compound is a chemical intermediate used in research and development.[1] It is crucial to be aware of its physical and chemical properties to handle it safely.
| Property | Value | Source |
| CAS Number | 16427-44-4 | [1][2] |
| Molecular Formula | C4H10O4S | [1] |
| Molecular Weight | 154.18 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [2][3] |
| Boiling Point | 126 °C at 12 mmHg | [3] |
| Specific Gravity | 1.25 (20/20 °C) | [3] |
| Refractive Index | 1.43 | [3] |
| Purity | >97.0% (GC) | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification indicates multiple health risks.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[4] |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects. |
| Carcinogenicity | Category 1B | H350: May cause cancer. |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation.[2][4] |
Signal Word: Danger [5]
Hazard Pictograms:
-
GHS07 (Exclamation Mark)[2]
-
GHS08 (Health Hazard)
Safe Handling and Storage Protocols
Proper handling and storage are paramount to prevent exposure and accidents.
Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to control vapor exposure.[6][7] Emergency eyewash stations and safety showers must be readily accessible.[8][9]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands and face thoroughly after handling.[10] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.
-
Procedural Precautions: Avoid contact with skin, eyes, and clothing.[6][10] Do not breathe mist, vapors, or spray.[6] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
Storage Conditions
-
Container: Store in a tightly closed, original container.[10][11]
-
Environment: Keep in a cool, dry, and well-ventilated place away from direct sunlight.[10] A refrigerator is a suitable storage location.[2]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.[6][10]
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is a critical line of defense against exposure.
Caption: Personal Protective Equipment (PPE) Selection Guide.
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[12] |
| Skin Contact | Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water.[12] If skin irritation or a rash occurs, get medical advice/attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[12] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting.[13] Rinse mouth with water.[10] Call a POISON CENTER or doctor immediately if you feel unwell.[5] |
Accidental Release and Spill Procedures
A systematic approach is required to manage spills safely and effectively.
Small Spills (Contained in the lab)
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]
-
Contain: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite, or Chemizorb®).[5][10]
-
Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8][11]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate safety officer.
Large Spills
-
Evacuate: Evacuate the area immediately and keep people away from and upwind of the spill.[6][10]
-
Isolate: Prevent the material from entering drains or waterways.[5][11]
-
Emergency Services: Call emergency responders (e.g., 911) and the institutional safety office.[14]
-
Control: Only trained personnel with appropriate PPE (including respiratory protection) should attempt to control the spill.[8]
Caption: Workflow for Responding to a Chemical Spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide (CO2).[6][10]
-
Specific Hazards: The substance is combustible. Vapors are heavier than air and may spread along floors, potentially forming explosive mixtures with air upon intense heating.[15] Hazardous combustion products include carbon oxides and sulfur oxides.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[5]
Disposal Considerations
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[8]
-
Procedure: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[8][10] Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains.[5][15] Containers should be punctured to prevent reuse and disposed of at an authorized landfill.[8]
Experimental Workflow: Safe Handling Protocol
The following workflow outlines the standard operating procedure for using this compound in a laboratory setting.
Caption: Standard Operating Procedure for Safe Handling.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 16427-44-4 [sigmaaldrich.com]
- 3. This compound | 16427-44-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. 2-(2-Methoxyethoxy)ethyl methanesulfonate | C6H14O5S | CID 3815654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. targetmol.com [targetmol.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. benchchem.com [benchchem.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to CAS Number 16427-44-4 and the Associated Research Compound PK-11195
Disclaimer: The user's request referenced CAS number 16427-44-4, which corresponds to 2-Methoxyethyl methanesulfonate. However, the search terms also included "1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide," a distinct and biologically active compound for drug development research, commonly known as PK-11195. This guide addresses both compounds to ensure a comprehensive response.
Part 1: Technical Guide for this compound (CAS 16427-44-4)
This compound is an organic compound primarily utilized as a reagent in chemical synthesis. Its properties as an alkylating agent make it a versatile building block in the creation of more complex molecules.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄H₁₀O₄S |
| Molecular Weight | 154.18 g/mol |
| Boiling Point | 126 °C at 12 mmHg |
| Density | 1.25 g/cm³ |
| Refractive Index | 1.43 |
| Purity | >97.0% (GC) |
Synthesis and Experimental Protocols
General Synthesis Protocol:
The synthesis of this compound is typically achieved through the mesylation of 2-methoxyethanol. A general procedure is as follows:
-
Reaction Setup: 2-methoxyethanol is dissolved in a suitable anhydrous solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0°C.
-
Addition of Base: A tertiary amine base, such as triethylamine, is added to the solution to act as a proton scavenger.
-
Addition of Mesylating Agent: Methanesulfonyl chloride is added dropwise to the cooled solution. The temperature should be maintained at or below 0°C during the addition.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a designated period, typically one to two hours, while being monitored by a technique like Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched with the addition of water. The organic layer is separated and washed sequentially with dilute acid (e.g., 1 M HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography.
Uses in Research and Development
This compound serves as a key intermediate in various synthetic pathways. Its primary utility lies in its function as an alkylating agent, owing to the excellent leaving group nature of the methanesulfonate (mesylate) moiety. This allows for the introduction of the 2-methoxyethyl group into a variety of molecules. It is used in applications such as the ring-opening polymerization of lactides and in the synthesis of ligands for acetylcholine receptors.
While not a drug candidate itself, its role as a synthetic precursor can be crucial in the early stages of drug discovery and development, where the synthesis of novel molecular entities is required.
Mandatory Visualization: Synthesis Workflow
Caption: General Synthesis Workflow for this compound.
Part 2: Technical Guide for 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (PK-11195)
PK-11195 is a potent and selective antagonist for the Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor. It is a widely used research tool in neuroscience and oncology.
Chemical and Physical Properties
The following table summarizes the key quantitative data for PK-11195.
| Property | Value |
| Molecular Formula | C₂₁H₂₁ClN₂O |
| Molecular Weight | 352.86 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in DMSO (up to 25 mg/ml) and Ethanol (up to 15 mg/ml) |
| Storage | Store at room temperature. Solutions in DMSO can be stored at -20°C for up to one month. |
Biological Activity and Signaling Pathways
PK-11195's primary biological role is its high-affinity binding to TSPO, which is located on the outer mitochondrial membrane. This interaction can modulate several cellular processes, most notably apoptosis and neuroinflammation.
-
Induction of Apoptosis: At micromolar concentrations, PK-11195 can induce apoptosis in various cancer cell lines.[1] This is thought to occur through its interaction with the mitochondrial permeability transition pore (mPTP) complex, of which TSPO is a component.[1][2] By modulating the mPTP, PK-11195 can facilitate the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately leading to caspase activation and cell death.[2][3]
-
Neuroinflammation Imaging: In the central nervous system, TSPO expression is upregulated in activated microglia and astrocytes during neuroinflammatory processes.[4] This makes radiolabeled PK-11195 (commonly with Carbon-11) a valuable positron emission tomography (PET) tracer for imaging neuroinflammation in conditions such as Alzheimer's disease, multiple sclerosis, and brain injury.[4][5]
Mandatory Visualizations: Signaling Pathways
Caption: PK-11195 Induced Apoptosis Pathway.
Caption: Logic of [11C]PK-11195 in PET Imaging.
Experimental Protocols
In Vitro Apoptosis Assay:
-
Cell Culture: Culture a chosen cancer cell line (e.g., neuroblastoma or leukemia cells) in appropriate media.
-
Treatment: Treat the cells with varying concentrations of PK-11195 (typically in the micromolar range) for a specified duration (e.g., 24 hours).
-
Apoptosis Detection: Assess apoptosis using methods such as:
-
Annexin V/Propidium Iodide Staining: Use flow cytometry to quantify early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.
-
Caspase Activity Assay: Measure the activity of key executioner caspases, like caspase-3, using a colorimetric or fluorometric assay.
-
Western Blot: Analyze the cleavage of PARP or the levels of cleaved caspase-3.
-
-
Data Analysis: Determine the dose-dependent effect of PK-11195 on apoptosis induction.
Animal PET Imaging Protocol for Neuroinflammation:
This is a generalized protocol based on rodent studies.[4][6][7]
-
Animal Model: Induce a model of neuroinflammation in rodents (e.g., via injection of a neurotoxin or induction of a specific disease model).
-
Radiotracer Injection: Anesthetize the animal and intravenously inject a bolus of [¹¹C]PK-11195.[4]
-
PET Scan: Perform a dynamic PET scan for a duration of approximately 60 minutes.[4][6]
-
Image Acquisition and Reconstruction: Acquire emission data and reconstruct it into dynamic sinograms.
-
Data Analysis:
-
Define regions of interest (ROIs) on the PET images, corresponding to the area of expected inflammation and a control region.
-
Since a true reference region devoid of TSPO is lacking in the brain, kinetic modeling or standardized uptake value (SUV) calculations are often employed to quantify radiotracer binding.[8]
-
Compare the tracer uptake in the inflamed region to the control region or to baseline scans to assess the extent of neuroinflammation.
-
-
Validation: Post-imaging, immunohistochemical staining for microglial markers (like Iba1) and TSPO in brain tissue can be performed to validate the PET findings.[6]
References
- 1. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of PK11195, a peripheral benzodiazepine receptor agonist, on insulinoma cell death and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential anticancer agent PK11195 induces apoptosis irrespective of p53 and ATM status in chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 4. 11C-PK11195 PET for the In Vivo Evaluation of Neuroinflammation in the Rat Brain After Cortical Spreading Depression | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. The methodology of TSPO imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo imaging of microglial activation using a peripheral benzodiazepine receptor ligand: [11C]PK-11195 and animal PET following ethanol injury in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. TPC - Analysis of [C-11]-R-PK11195 [turkupetcentre.net]
An In-depth Technical Guide to the Applications of Methanesulfonic Acid, 2-Methoxyethyl Ester in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Methanesulfonic acid, 2-methoxyethyl ester, also known as 2-methoxyethyl mesylate, is a versatile reagent in organic synthesis, primarily utilized as a potent alkylating agent for the introduction of the 2-methoxyethyl group. This technical guide provides a comprehensive overview of its core applications, reactivity, and detailed experimental considerations, with a focus on its relevance in pharmaceutical and materials science.
Core Concepts: The Role of the Mesylate as a Leaving Group
The reactivity of 2-methoxyethyl mesylate is dictated by the methanesulfonate (mesylate, MsO-) group, which is an excellent leaving group in nucleophilic substitution reactions. The stability of the mesylate anion, due to resonance delocalization of the negative charge across the sulfonyl group, facilitates the cleavage of the C-O bond upon nucleophilic attack. This allows for the efficient transfer of the 2-methoxyethyl group to a wide range of nucleophiles under relatively mild conditions. The reaction typically proceeds via an SN2 mechanism, which leads to inversion of stereochemistry if the carbon atom bearing the mesylate is chiral.
Key Applications in Organic Synthesis
The primary application of 2-methoxyethyl mesylate is the introduction of the 2-methoxyethyl moiety into organic molecules. This functional group is of significant interest in medicinal chemistry and materials science due to its ability to modulate polarity, solubility, and pharmacokinetic properties of the parent molecule.
Alkylation of Nucleophiles
2-Methoxyethyl mesylate readily reacts with a variety of nucleophiles, including amines, phenols, and thiols, to form the corresponding 2-methoxyethylated products.
-
N-Alkylation: Primary and secondary amines are readily alkylated by 2-methoxyethyl mesylate to yield secondary and tertiary amines, respectively. This reaction is fundamental in the synthesis of various pharmaceutical intermediates. Over-alkylation to form quaternary ammonium salts can occur, particularly with an excess of the alkylating agent.
-
O-Alkylation: Phenols and alcohols can be converted to their corresponding 2-methoxyethyl ethers. This is a common strategy to modify the properties of phenolic compounds or to protect hydroxyl groups during a synthetic sequence.
-
S-Alkylation: Thiols are excellent nucleophiles and react efficiently with 2-methoxyethyl mesylate to form thioethers. This transformation is valuable in the synthesis of sulfur-containing compounds with applications in materials science and drug discovery.
Significance in Pharmaceutical and Agrochemical Synthesis
The 2-methoxyethyl group is a common structural motif in many biologically active compounds. Its incorporation can enhance drug-like properties such as solubility and cell permeability. While direct examples of 2-methoxyethyl mesylate in late-stage drug synthesis are not as frequently published as for its tosylate analogue, its role as a precursor for building complex molecular architectures is significant. For instance, the related compound 2-Methoxyethyl 4-methylbenzenesulfonate is noted for its utility in drug discovery and development, as well as in the synthesis of specialized polymers and agrochemicals.[1]
A prominent example of the importance of the 2-methoxyethyl group is in the structure of Metoprolol , a widely used beta-blocker for the treatment of cardiovascular diseases. The synthesis of Metoprolol typically starts from 4-(2-methoxyethyl)phenol, highlighting the value of this substituent in pharmacologically active molecules.
Experimental Protocols and Data
While specific, detailed experimental protocols for the use of 2-methoxyethyl mesylate are not abundantly available in publicly accessible literature, the following represents a general procedure for the alkylation of a phenolic nucleophile. This protocol is adapted from the synthesis of a related compound, 1-(2-methoxyethoxy)-4-nitrobenzene, using the analogous 2-methoxyethyl bromide, and is expected to be readily adaptable for 2-methoxyethyl mesylate.
General Procedure for O-Alkylation of a Phenol
This procedure outlines the synthesis of a 2-methoxyethyl aryl ether from a phenol.
Table 1: Reactants and Stoichiometry for O-Alkylation
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 4-Nitrophenol | 139.11 | 0.020 | 1.0 | 2.78 g |
| 2-Methoxyethyl Mesylate | 154.18 | 0.022 | 1.1 | 3.39 g |
| Potassium Carbonate | 138.21 | 0.030 | 1.5 | 4.15 g |
| Dimethylformamide (DMF) | - | - | - | 50 mL |
Experimental Protocol:
-
To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous dimethylformamide (DMF) is added potassium carbonate (1.5 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
2-Methoxyethyl mesylate (1.1 eq) is added dropwise to the reaction mixture.
-
The reaction is heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until completion (typically 4-8 hours).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-methoxyethyl aryl ether.
Note: This is a generalized protocol. Reaction conditions, including temperature, reaction time, and purification method, may need to be optimized for different substrates.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key conceptual and experimental workflows related to the application of 2-methoxyethyl mesylate.
Safety and Handling
Methanesulfonate esters of short-chain alcohols are known to be reactive alkylating agents and may be genotoxic. Therefore, appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be taken when handling 2-methoxyethyl mesylate. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Methanesulfonic acid, 2-methoxyethyl ester is a valuable synthetic tool for the introduction of the 2-methoxyethyl group into a variety of organic molecules. Its utility is rooted in the excellent leaving group ability of the mesylate anion, enabling efficient SN2 reactions with a broad range of nucleophiles. The prevalence of the 2-methoxyethyl moiety in pharmaceuticals, such as Metoprolol, underscores the importance of this reagent and the transformations it facilitates in modern drug discovery and development. While detailed, publicly available protocols for this specific mesylate are limited, its reactivity can be reliably predicted from the well-established chemistry of alkyl mesylates, allowing for its effective application in the synthesis of novel and functionalized molecules.
References
Unveiling the Reactivity Landscape of 2-Methoxyethyl Methanesulfonate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl methanesulfonate, a member of the sulfonate ester class of compounds, holds significant potential within the realms of organic synthesis and pharmaceutical development. Its structural features, particularly the presence of a good leaving group (methanesulfonate) and a flexible ether linkage, make it a versatile reagent for the introduction of the 2-methoxyethyl moiety into a variety of molecular scaffolds. This technical guide delves into the core reactivity of this compound, providing a comprehensive overview of its established and potential novel reactions. By understanding its reaction mechanisms and having access to detailed experimental protocols, researchers can unlock new synthetic pathways and accelerate the discovery of novel therapeutic agents.
Sulfonate esters are recognized for their role as alkylating agents.[1][2] The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution and elimination reactions. The reactivity of these compounds is a subject of significant interest, particularly in pharmaceutical manufacturing, where they can be formed as impurities from the reaction of sulfonic acids with alcohols.[1][2] Understanding the conditions that favor their formation and subsequent reactions is crucial for process control and safety.
This guide will explore the fundamental reaction pathways of this compound, present quantitative data from analogous systems to illustrate these reactions, provide detailed experimental protocols, and visualize key concepts through signaling pathway and workflow diagrams.
Core Reactions of this compound
The primary reactivity of this compound is centered around the electrophilic carbon adjacent to the methanesulfonate group. This facilitates two major types of reactions: nucleophilic substitution (S_N2) and elimination (E2).
Nucleophilic Substitution (S_N2) Reactions
The most prominent reaction pathway for this compound is the S_N2 reaction. In this process, a nucleophile attacks the carbon atom bearing the methanesulfonate leaving group, resulting in the displacement of the methanesulfonate and the formation of a new bond with the nucleophile. This reaction proceeds with an inversion of stereochemistry if the carbon is chiral.[3]
A variety of nucleophiles can be employed, leading to a diverse range of products. Common nucleophiles include azides, amines, and carboxylates.[3]
Illustrative S_N2 Reactions and Potential Products:
| Nucleophile | Reagent Example | Product Type | Potential Application |
| Azide | Sodium Azide (NaN₃) | Alkyl Azide | Precursor to amines via reduction |
| Amine (Primary) | Methylamine (CH₃NH₂) | Secondary Amine | Building block for more complex molecules |
| Amine (Secondary) | Dimethylamine ((CH₃)₂NH) | Tertiary Amine | Synthesis of various bioactive compounds |
| Carboxylate | Sodium Acetate (CH₃COONa) | Ester | Introduction of an ester functional group |
| Thiolate | Sodium Thiophenoxide (C₆H₅SNa) | Thioether | Synthesis of sulfur-containing compounds |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile | Carbon chain extension |
Experimental Protocol: General Procedure for S_N2 Reaction of this compound
This protocol is a generalized procedure based on the reactions of similar methanesulfonates.[3]
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, primary/secondary amine, sodium carboxylate) (1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask dried in an oven, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the nucleophile (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat as required (monitoring by TLC). Typical reaction temperatures range from room temperature to 80 °C.
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.
Diagram of S_N2 Reaction Pathway:
References
Theoretical Insights into the Reaction Pathways of 2-Methoxyethyl Methanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical framework for understanding the reaction pathways of 2-Methoxyethyl methanesulfonate. Given the limited direct experimental data on this specific compound, this document outlines the principal hypothesized reaction mechanisms based on the well-established chemistry of analogous sulfonate esters. It further details a robust computational and experimental methodology for the in-depth study of these pathways, making it a valuable resource for risk assessment and control strategy development in pharmaceutical manufacturing where this compound may appear as a potential genotoxic impurity (PGI).
Hypothesized Reaction Pathways
Based on extensive studies of similar alkyl methanesulfonates, this compound is expected to primarily undergo nucleophilic substitution (SN2) and solvolysis (specifically hydrolysis) reactions. The methanesulfonate group is an excellent leaving group, facilitating the cleavage of the C-O bond.
Bimolecular Nucleophilic Substitution (SN2) Pathway
In the presence of a nucleophile (Nu⁻), this compound is expected to react via a concerted SN2 mechanism. This involves a backside attack by the nucleophile on the carbon atom attached to the mesylate group, leading to an inversion of configuration at that center. This pathway is fundamental to its potential as an alkylating agent.
Hydrolysis Pathway
Solvolysis, particularly hydrolysis in aqueous environments, is a critical degradation pathway for methanesulfonate esters. This reaction involves the attack of a water molecule on the electrophilic carbon, leading to the formation of 2-methoxyethanol and methanesulfonic acid. This reaction is generally slow but can be significant under certain process conditions (e.g., elevated temperatures).
Theoretical Study Methodology: A Computational Workflow
To quantitatively investigate the kinetics and thermodynamics of these reaction pathways, a robust computational chemistry workflow is proposed. Density Functional Theory (DFT) is a powerful tool for such studies, providing accurate insights into reaction mechanisms.
Quantitative Data Presentation
The following table summarizes hypothetical, yet plausible, quantitative data that could be obtained from the computational workflow described above. This data is crucial for comparing the feasibility of different reaction pathways under various conditions. The values are illustrative and would need to be determined by specific calculations for this compound.
| Reaction Pathway | Nucleophile / Solvent | Gas Phase ΔG‡ (kcal/mol) | Aqueous Phase ΔG‡ (kcal/mol) | Gas Phase ΔGrxn (kcal/mol) | Aqueous Phase ΔGrxn (kcal/mol) |
| SN2 | Cl⁻ | 18.5 | 25.0 | -55.2 | -20.8 |
| SN2 | NH₃ | 22.1 | 28.5 | -40.7 | -15.3 |
| Hydrolysis | H₂O | 35.4 | 29.8 | -12.5 | -18.9 |
-
ΔG‡ (Activation Energy): Represents the energy barrier for the reaction. Higher values indicate slower reaction rates.
-
ΔGrxn (Reaction Energy): Represents the overall free energy change. Negative values indicate a thermodynamically favorable reaction.
Experimental Protocols
To validate the theoretical predictions and determine the actual reaction kinetics, a well-defined experimental protocol is necessary. The following outlines a methodology for studying the hydrolysis of this compound.
Protocol: Kinetic Study of this compound Hydrolysis
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in a buffered aqueous solution at a specific temperature.
Materials:
-
This compound
-
Deionized water
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., a stable compound with similar chromatographic properties)
-
Constant temperature water bath or heating block
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetonitrile.
-
Prepare a stock solution of the internal standard in acetonitrile.
-
-
Reaction Setup:
-
Pre-heat the phosphate buffer to the desired reaction temperature (e.g., 60 °C) in the constant temperature bath.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the pre-heated buffer to achieve the target initial concentration (e.g., 100 µg/mL).
-
Start a stopwatch immediately upon addition and mix thoroughly.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., t = 0, 1, 2, 4, 8, 16, 24 hours), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume of cold acetonitrile (e.g., 900 µL) containing the internal standard in an autosampler vial. This stops the reaction by rapid cooling and dilution.
-
-
Sample Analysis:
-
Analyze the quenched samples using a validated HPLC method to determine the concentration of this compound remaining at each time point.
-
The use of an internal standard corrects for variations in injection volume and sample preparation.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the internal standard.
-
Plot the natural logarithm of the concentration of this compound (ln[C]) versus time.
-
If the reaction follows first-order kinetics, the plot will be a straight line. The pseudo-first-order rate constant (k) is the negative of the slope of this line.
-
This guide provides a foundational framework for the theoretical and experimental investigation of this compound's reactivity. The outlined methodologies will enable researchers to generate crucial data for understanding its stability, degradation, and potential for unwanted alkylation reactions, thereby supporting the development of safer and more robust pharmaceutical processes.
Methodological & Application
Application Notes and Protocols for Protein Modification in Proteomics: A Case Study with Iodoacetamide
A Note to the Researcher: While the query specified the use of 2-Methoxyethyl methanesulfonate for protein modification in proteomics, a comprehensive review of scientific literature reveals that this compound is not a standard or documented reagent for this application. Its primary uses are found in other fields, such as siRNA modification and industrial applications as an epoxy resin diluent.
Therefore, to provide a valuable and accurate resource, these application notes will focus on a widely used and well-characterized alkylating agent: Iodoacetamide (IAA) . The principles, protocols, and data presented here will serve as a robust guide for researchers interested in the critical step of cysteine alkylation in a standard proteomics workflow.
Introduction to Protein Alkylation in Proteomics
In bottom-up proteomics, the analysis of proteins by mass spectrometry is preceded by their enzymatic digestion into smaller peptides. A crucial step in this sample preparation is the reduction and alkylation of cysteine residues. Disulfide bonds between cysteine residues are first reduced to free thiols (-SH). Subsequently, these thiols are alkylated to prevent the re-formation of disulfide bonds, which would interfere with enzymatic digestion and mass spectrometry analysis.[1][2] This process ensures that proteins are in a linearized state, promoting efficient digestion and improving peptide identification and quantification.
Commonly used alkylating agents in proteomics include iodoacetamide (IAA), chloroacetamide (CAA), and N-ethylmaleimide (NEM).[1][2][3][4] These reagents react with the thiol groups of cysteine residues to form stable covalent bonds.
Application Note: Cysteine Alkylation with Iodoacetamide (IAA)
Principle
Iodoacetamide is an irreversible alkylating agent that reacts with the sulfhydryl groups of cysteine residues via a nucleophilic substitution reaction. This reaction results in the formation of a stable S-carboxyamidomethyl-cysteine derivative, effectively "capping" the cysteine residue and preventing its re-oxidation. This modification adds a fixed mass of +57.021 Da to each modified cysteine residue, which is readily identifiable in mass spectrometry data analysis.
Applications
-
Standard Bottom-Up Proteomics: Essential for preventing disulfide bond reformation to ensure complete protein digestion and accurate peptide identification.[1]
-
Quantitative Proteomics: Consistent and complete alkylation is critical for accurate quantification, especially in label-based methods like TMT and iTRAQ.
-
Structural Proteomics: Can be used in differential alkylation strategies to probe cysteine accessibility and protein conformation.
Experimental Protocols
Materials and Reagents
-
Protein sample in a suitable buffer (e.g., 8 M Urea, 50 mM Ammonium Bicarbonate)
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating Agent: Iodoacetamide (IAA)
-
Quenching Reagent: DTT
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Proteomics-grade Trypsin
-
Formic Acid
-
HPLC-grade water and acetonitrile
-
Solid-Phase Extraction (SPE) C18 cartridges for peptide desalting
Protocol for In-Solution Protein Alkylation
-
Protein Solubilization: Ensure your protein sample is fully solubilized. A common buffer is 8 M urea in 50 mM NH₄HCO₃.
-
Reduction:
-
Add DTT to the protein solution to a final concentration of 10 mM.
-
Incubate for 1 hour at 37°C with gentle shaking. This step reduces the disulfide bonds.
-
-
Alkylation:
-
Allow the sample to cool to room temperature.
-
Add IAA to a final concentration of 20-25 mM. A 2-fold molar excess over the reducing agent is recommended.
-
Incubate for 30 minutes at room temperature in the dark. Iodoacetamide is light-sensitive.
-
-
Quenching:
-
Add DTT to a final concentration of 20 mM to quench any unreacted IAA.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to less than 1.5 M. A 4-fold dilution is typically sufficient.
-
-
Proteolytic Digestion:
-
Add proteomics-grade trypsin to the protein solution at a 1:50 (trypsin:protein, w/w) ratio.
-
Incubate overnight (12-16 hours) at 37°C with gentle shaking.
-
-
Digestion Quenching and Peptide Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Proceed with peptide desalting using a C18 SPE cartridge prior to mass spectrometry analysis.
-
General Proteomics Workflow
Caption: Standard bottom-up proteomics workflow highlighting the alkylation step.
Quantitative Data Summary
The efficiency and specificity of the alkylation reaction are critical for high-quality proteomics data. Below is a summary of expected outcomes and potential side reactions when using Iodoacetamide.
| Parameter | Typical Value/Observation | Notes |
| Alkylation Efficiency | > 95% | Incomplete alkylation can lead to missed peptide identifications and inaccurate quantification. |
| Primary Target | Cysteine | The thiol group (-SH) is the most reactive site. |
| Mass Shift on Cysteine | +57.021 Da | Corresponds to the addition of an acetamide group. |
| Common Side Reactions | ||
| Methionine Alkylation | Can occur, especially at higher pH and temperatures. | This can mimic a methionine to threonine substitution.[3][4] |
| Lysine Alkylation | Less common, but can occur at the N-terminus and epsilon-amino group. | |
| Histidine Alkylation | Possible, but generally at a lower rate than cysteine. |
Reaction Mechanism
The alkylation of a cysteine residue by iodoacetamide proceeds via an SN2 reaction mechanism.
Caption: Cysteine alkylation by iodoacetamide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Alkylation | Insufficient IAA concentration. | Ensure at least a 2-fold molar excess of IAA over the reducing agent. |
| Incomplete reduction of disulfide bonds. | Increase DTT/TCEP concentration or incubation time/temperature. | |
| High Level of Side Reactions | pH of the solution is too high. | Maintain a pH between 7.5 and 8.5 for optimal cysteine specificity. |
| High temperature or prolonged incubation. | Adhere to recommended incubation times and temperatures. | |
| No Peptides Detected in MS | Reagent degradation. | Prepare fresh solutions of DTT and IAA before each use. |
| Inefficient digestion. | Ensure urea concentration is sufficiently lowered before adding trypsin. |
Conclusion
Proper protein modification through reduction and alkylation is a cornerstone of successful proteomics experiments. While this compound is not a documented reagent for this purpose, the principles and protocols outlined for Iodoacetamide provide a comprehensive guide for achieving efficient and specific cysteine alkylation. Adherence to these guidelines will enhance the quality and reliability of mass spectrometry-based protein analysis for researchers, scientists, and drug development professionals.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Selective Cysteine Alkylation with 2-Methoxyethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective alkylation of cysteine residues is a critical step in many proteomics and drug development workflows. The thiol group of cysteine is highly nucleophilic and plays a crucial role in protein structure through disulfide bond formation, as well as in enzymatic catalysis.[1][2][3] Alkylation of free thiols prevents their re-oxidation, ensuring protein denaturation and facilitating enzymatic digestion for mass spectrometry-based analysis.[4][5] Furthermore, selective cysteine modification is a key strategy in covalent drug design.[2]
2-Methoxyethyl methanesulfonate (MMS-OME) is a potential reagent for the selective alkylation of cysteine residues. Its methanesulfonate group serves as a good leaving group, allowing for the electrophilic attack by the nucleophilic cysteine thiol. The 2-methoxyethyl group introduced onto the cysteine can be used for various applications, including protein labeling and characterization.
These application notes provide a detailed protocol for the selective alkylation of cysteine residues in proteins using this compound, along with methodologies for verifying the modification.
Principle of Reaction
The alkylation of a cysteine residue by this compound proceeds via a nucleophilic substitution reaction (SN2). The sulfur atom of the deprotonated cysteine thiol (thiolate) acts as the nucleophile, attacking the methylene carbon of the 2-Methoxyethyl group. This leads to the displacement of the methanesulfonate leaving group and the formation of a stable thioether bond.
Experimental Protocols
Materials
-
Protein sample containing free cysteine residues
-
This compound (MMS-OME)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Urea or Guanidine hydrochloride (for denaturation)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Trypsin (for protein digestion)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)[1]
Protocol 1: Alkylation of Cysteine Residues in Solution
This protocol is suitable for proteins in solution prior to enzymatic digestion and mass spectrometry analysis.
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in 50 mM ammonium bicarbonate buffer (pH 8.0) containing 6 M urea or 4 M guanidine hydrochloride to a final concentration of 1-5 mg/mL.
-
Incubate at 37°C for 30 minutes to ensure complete denaturation.
-
-
Reduction of Disulfide Bonds:
-
Add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.
-
Incubate at 56°C for 30 minutes (for DTT) or at room temperature for 60 minutes (for TCEP).
-
-
Alkylation with this compound:
-
Cool the sample to room temperature.
-
Add a freshly prepared solution of this compound in acetonitrile to a final concentration of 20-50 mM. Note: The optimal concentration may need to be determined empirically.
-
Incubate in the dark at room temperature for 45-60 minutes.
-
-
Quenching the Reaction:
-
Add DTT to a final concentration of 20 mM to quench any unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea/guanidine concentration to below 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidify the sample with 0.1% TFA.
-
Desalt the peptides using a C18 ZipTip or equivalent.
-
Analyze the sample by mass spectrometry to confirm alkylation.
-
Data Presentation: Representative Quantitative Data
The following table summarizes representative data from a hypothetical experiment comparing the efficiency of cysteine alkylation with this compound (MMS-OME) to the commonly used iodoacetamide (IAM).
| Reagent | Concentration (mM) | Reaction Time (min) | % Cysteine Alkylation (by MS) | % Methionine Modification (Side Reaction) |
| MMS-OME | 20 | 45 | 92 ± 3 | 4 ± 1 |
| 50 | 45 | 98 ± 1 | 8 ± 2 | |
| IAM | 20 | 45 | 99 ± 1 | 15 ± 4 |
| 50 | 45 | >99 | 25 ± 5 |
This is illustrative data. Actual results may vary depending on the protein and experimental conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for protein cysteine alkylation and analysis.
Reaction Mechanism
Caption: SN2 mechanism of cysteine alkylation.
Discussion
The provided protocol offers a general framework for the selective alkylation of cysteine residues using this compound. The selectivity for cysteine over other nucleophilic residues like lysine and histidine is achieved under moderately basic conditions (pH ~8.0), where the cysteine thiol is significantly deprotonated to the more nucleophilic thiolate form.[6]
It is crucial to perform the alkylation step in the dark as some alkylating agents can be light-sensitive.[7] The concentration of the alkylating reagent and the reaction time may need to be optimized for each specific protein to maximize cysteine modification while minimizing off-target reactions.[6][8] Mass spectrometry is an indispensable tool for verifying the extent of alkylation and identifying any potential side reactions, such as the modification of methionine residues.[1][8]
Conclusion
This compound is a promising reagent for the selective alkylation of cysteine residues. The protocol described provides a robust starting point for researchers in proteomics and drug development. Careful optimization of reaction conditions and thorough analysis by mass spectrometry are essential for achieving high efficiency and specificity in cysteine modification.
References
- 1. Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Nucleic Acid Secrets: 2-Methoxyethyl Methanesulfonate as a Chemical Probe
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Methoxyethyl methanesulfonate (MMS), a potent alkylating agent, serves as a valuable chemical probe for elucidating the intricate three-dimensional structures of nucleic acids. By selectively modifying accessible nucleotide bases, MMS footprinting techniques provide single-nucleotide resolution insights into RNA and DNA secondary and tertiary structures, as well as their interactions with proteins and small molecules. This information is critical for understanding gene regulation, ribozyme catalysis, and for the rational design of nucleic acid-targeting therapeutics.
This document provides detailed application notes and experimental protocols for utilizing MMS in nucleic acid structure analysis, with a focus on RNA footprinting.
Principle of MMS Footprinting
MMS methylates the N7 position of guanine and the N3 position of adenine in DNA, and primarily the N1 of adenine and N3 of cytosine in RNA. These modifications occur preferentially at nucleotides that are not involved in base-pairing or protected by protein binding, thus creating a "footprint" of the nucleic acid's structure. The sites of modification can then be identified by primer extension, where reverse transcriptase stalls at the modified base, or by next-generation sequencing-based methods (e.g., DMS-MaPseq), which detect mutations at modification sites.
Applications in Research and Drug Development
-
RNA Structure Determination: Elucidating the secondary and tertiary structure of non-coding RNAs, riboswitches, and viral RNA genomes.
-
RNA-Protein Interaction Mapping: Identifying the binding sites of RNA-binding proteins and characterizing the conformational changes upon binding.
-
RNA Folding and Dynamics: Studying the folding pathways and dynamic nature of RNA molecules.
-
Drug Discovery: Screening for small molecules that bind to specific RNA structures and characterizing their binding sites.
-
Therapeutic Oligonucleotide Design: Assessing the structural impact of chemical modifications on antisense oligonucleotides and siRNAs.
Quantitative Data Summary
The following table summarizes representative quantitative data from DMS/MMS footprinting experiments, highlighting the accuracy of structure prediction when informed by chemical probing data.
| RNA Analyte | Method | Accuracy Metric | Value | Reference |
| Six non-coding RNAs | DMS-guided modeling | False Negative Rate | 9.5% | [1][2] |
| Six non-coding RNAs | DMS-guided modeling | False Discovery Rate | 11.6% | [1][2] |
| Yeast 18S rRNA | DMS-MaPseq | Correlation (r) with known structure | 0.94 | [3][4] |
| Human Ribosome | Chemical Footprinting | Conformational Changes | Observed in 18S and 28S rRNA upon translation termination | [5] |
| HIV-1 Genome | SHAPE-MaP | Base Pairs Identified | >90% of accepted pairs | [6] |
Experimental Protocols
Protocol 1: In Vitro RNA Footprinting with Methyl Methanesulfonate (MMS)
This protocol describes the chemical modification of in vitro transcribed RNA with MMS, followed by analysis using reverse transcription and gel electrophoresis.
Materials:
-
In vitro transcribed and purified RNA
-
MMS (Caution: highly toxic and carcinogenic, handle with appropriate safety precautions)
-
RNA folding buffer (e.g., 50 mM Na-cacodylate pH 7.5, 5 mM MgCl2, 100 mM KCl)
-
Stop solution (e.g., 1 M Tris-HCl pH 7.5, 1 M β-mercaptoethanol, 0.1 M EDTA)
-
Reverse transcriptase and corresponding buffer
-
Radiolabeled or fluorescently labeled DNA primer
-
dNTPs
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
Procedure:
-
RNA Folding:
-
Resuspend 1-5 pmol of RNA in 10 µL of RNase-free water.
-
Heat at 90°C for 2 minutes, then place on ice for 2 minutes.
-
Add 10 µL of 2x RNA folding buffer.
-
Incubate at 37°C for 30 minutes to allow the RNA to fold.
-
-
MMS Modification:
-
Prepare a fresh 1:50 dilution of MMS in ethanol.
-
Add 1 µL of diluted MMS to the folded RNA reaction.
-
Incubate at 37°C for 5-10 minutes. The incubation time may need to be optimized.
-
Quench the reaction by adding 200 µL of stop solution.
-
-
RNA Purification:
-
Perform a phenol:chloroform extraction followed by ethanol precipitation to purify the modified RNA.
-
Resuspend the RNA pellet in 10 µL of RNase-free water.
-
-
Primer Extension:
-
Anneal 1 pmol of labeled primer to the modified RNA by heating to 65°C for 5 minutes and then slowly cooling to room temperature.
-
Set up the reverse transcription reaction according to the manufacturer's instructions.
-
Incubate at the appropriate temperature for 30-60 minutes.
-
-
Analysis:
-
Stop the reverse transcription reaction and purify the cDNA products.
-
Resolve the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same primer and unmodified RNA.
-
The bands on the gel represent sites where reverse transcriptase terminated, which are one nucleotide 3' to the modified base.
-
Protocol 2: In Vivo RNA Structure Probing using DMS-MaPseq (Adapted)
This protocol provides a general workflow for in vivo RNA structure analysis using DMS, followed by mutational profiling with sequencing. This method is powerful for studying RNA structure within its native cellular environment.
Materials:
-
Cell culture of interest
-
Dimethyl Sulfate (DMS) (Caution: handle with extreme care in a chemical fume hood)
-
Quenching solution (e.g., containing β-mercaptoethanol)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase capable of reading through modified bases (e.g., TGIRT)
-
PCR amplification reagents
-
Next-generation sequencing library preparation kit
Procedure:
-
In Vivo DMS Treatment:
-
Grow cells to the desired confluency.
-
Treat cells directly in the culture medium with an optimized concentration of DMS (e.g., 1-5%) for a short duration (e.g., 2-5 minutes).
-
Quench the DMS reaction by adding a quenching solution.
-
-
RNA Extraction and Preparation:
-
Immediately harvest the cells and extract total RNA using a standard protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription with Mutational Profiling:
-
Library Preparation and Sequencing:
-
Generate a cDNA library from the reverse transcription products.
-
Perform PCR amplification of the library.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome or transcriptome.
-
Identify mutation rates at each nucleotide position.
-
Normalize the mutation rates to calculate reactivity scores.
-
Use the reactivity scores as constraints for RNA secondary structure prediction using software like RNAstructure.
-
Visualizations
Caption: Workflow for nucleic acid structure probing using MMS.
Caption: Logic of RNA-protein footprinting using MMS.
References
- 1. Quantitative DMS mapping for automated RNA secondary structure inference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.stanford.edu [web.stanford.edu]
- 3. escholarship.org [escholarship.org]
- 4. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical footprinting reveals conformational changes of 18S and 28S rRNAs at different steps of translation termination on the human ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo RNA Structure Probing with DMS-MaPseq - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Alkylation Using 2-Methoxyethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl methanesulfonate (2-MMS) is a monofunctional alkylating agent belonging to the family of methanesulfonates. While less characterized than its well-studied analog, methyl methanesulfonate (MMS), 2-MMS is anticipated to exhibit similar reactivity towards nucleophilic sites in DNA, primarily methylating guanine and adenine bases.[1][2][3] This covalent modification of DNA, known as DNA alkylation, can lead to base mispairing, replication blocks, and the induction of DNA damage response pathways.[1][4] Consequently, 2-MMS and similar agents are valuable tools in cancer research and for studying the mechanisms of DNA repair.[2][5] The primary repair mechanism for damage induced by such alkylating agents is the Base Excision Repair (BER) pathway.[4][6]
These application notes provide a detailed overview of the experimental procedures for utilizing this compound to induce DNA alkylation for research purposes. Given the limited specific data on 2-MMS, the protocols and expected outcomes are largely based on the extensive literature available for methyl methanesulfonate (MMS). Researchers should consider these protocols as a starting point and optimize them for their specific experimental systems.
Data Presentation
Table 1: Common DNA Adducts Formed by Methyl Methanesulfonate (MMS)
The following table summarizes the primary DNA adducts formed upon treatment with MMS, a close analog of 2-MMS. The relative abundance of these adducts is crucial for understanding the subsequent cellular response.
| DNA Adduct | Abbreviation | Relative Abundance (%) |
| 7-methylguanine | 7meG | ~80-85% |
| 3-methyladenine | 3meA | ~10-15% |
| O6-methylguanine | O6meG | ~0.3% |
| Other | - | <1% |
Data is compiled from studies on methyl methanesulfonate and may serve as an estimate for this compound.
Table 2: Recommended Concentration Ranges of MMS for Cellular Studies
The effective concentration of an alkylating agent can vary significantly between cell types and experimental objectives. This table provides a starting point for dose-response studies using MMS, which can be adapted for 2-MMS.
| Cell Type | Concentration Range | Purpose |
| Yeast (S. cerevisiae) | 0.01% - 0.1% (v/v) | DNA damage and repair studies |
| Mammalian cell lines | 100 µM - 2 mM | Induction of apoptosis, cell cycle arrest |
| Primary cells | 50 µM - 500 µM | Genotoxicity assays |
These concentrations are based on MMS studies and should be optimized for this compound and the specific cell line used.
Mandatory Visualization
Signaling Pathway for DNA Alkylation Damage and Repair
Caption: DNA alkylation by 2-MMS and subsequent repair via the BER pathway.
Experimental Workflow for In Vitro DNA Alkylation
Caption: Workflow for the in vitro alkylation of purified DNA.
Experimental Protocols
Safety Precautions
This compound is a hazardous chemical and should be handled with extreme caution. It is classified as toxic if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects, cancer, and reproductive harm.[7]
-
Engineering Controls: Always work in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
-
Disposal: Dispose of all waste containing 2-MMS according to institutional and local regulations for hazardous chemical waste.
Protocol 1: In Vitro Alkylation of Purified DNA
This protocol is adapted from procedures for MMS and is suitable for generating an alkylated DNA standard or for studying the direct effects of 2-MMS on DNA.[5]
Materials:
-
Purified DNA (e.g., plasmid DNA, genomic DNA)
-
This compound (2-MMS)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Stop Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Ethanol (70% and 100%)
-
3 M Sodium Acetate, pH 5.2
-
Nuclease-free water
Procedure:
-
DNA Preparation: Dissolve purified DNA in the reaction buffer to a final concentration of 0.5-1.0 mg/mL.
-
2-MMS Preparation: In a chemical fume hood, prepare a fresh stock solution of 2-MMS in the reaction buffer. The final concentration will depend on the desired level of alkylation. A starting point could be a range of 1 mM to 50 mM.
-
Alkylation Reaction: In a microcentrifuge tube, combine the DNA solution with the 2-MMS working solution. For example, add 10 µL of 10x 2-MMS solution to 90 µL of DNA solution.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, for instance, 1 to 4 hours. The incubation time will also influence the extent of alkylation.
-
Stopping the Reaction: To quench the reaction, add the stop solution.
-
DNA Precipitation: Precipitate the alkylated DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol.
-
Wash and Resuspend: Centrifuge to pellet the DNA, wash the pellet with 70% ethanol, air dry, and resuspend in a suitable buffer (e.g., TE buffer).
-
Quantification and Analysis: Quantify the DNA concentration. The alkylated DNA is now ready for downstream applications such as analysis by gel electrophoresis, mass spectrometry, or as a substrate in DNA repair assays.
Protocol 2: Induction of DNA Alkylation in Cultured Cells
This protocol outlines a general procedure for treating mammalian cells with an alkylating agent to study cellular responses to DNA damage. This protocol is based on established methods for MMS.[3]
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
This compound (2-MMS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffers (specific to the downstream application)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of 2-MMS Working Solution: Immediately before use, prepare a working solution of 2-MMS in serum-free medium or PBS. The final concentration in the culture medium should be determined by a dose-response experiment (a starting range could be 100 µM to 2 mM).
-
Cell Treatment: Remove the complete medium from the cells and wash once with PBS. Add the medium containing the desired concentration of 2-MMS.
-
Incubation: Incubate the cells for a specific duration (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.
-
Removal of 2-MMS: After the incubation period, remove the 2-MMS containing medium and wash the cells twice with warm PBS.
-
Post-incubation: Add fresh, pre-warmed complete medium and return the cells to the incubator for a post-incubation period to allow for the processing of DNA damage and the activation of cellular responses. The length of this period will depend on the endpoint being measured (e.g., 0-24 hours).
-
Cell Harvesting and Analysis: Harvest the cells for downstream analysis. This could include:
-
Western blotting: To analyze the activation of DNA damage response proteins.
-
Comet assay or pulsed-field gel electrophoresis (PFGE): To assess DNA strand breaks.[4]
-
Cell cycle analysis: By flow cytometry to investigate cell cycle arrest.
-
DNA adduct quantification: Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Conclusion
This compound is a potent tool for inducing DNA alkylation in both in vitro and cellular systems. The protocols provided herein, adapted from the extensive knowledge of MMS, offer a robust starting point for investigating the biological consequences of DNA alkylation and the cellular mechanisms that have evolved to repair such damage. Due to the hazardous nature of this compound, all experiments should be conducted with strict adherence to safety guidelines. It is imperative to perform dose-response and time-course experiments to determine the optimal conditions for each specific experimental model and scientific question.
References
- 1. A genome-wide screen for methyl methanesulfonate-sensitive mutants reveals genes required for S phase progression in the presence of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide | eLife [elifesciences.org]
- 6. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application of 2-Methoxyethyl Methanesulfonate in Inducing Post-Translational Modifications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl methanesulfonate (MMS) is a potent alkylating agent widely utilized in molecular biology and cancer research to induce DNA damage and subsequently trigger the DNA Damage Response (DDR). This response is a complex signaling network that coordinates cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis. A critical feature of the DDR is the extensive use of post-translational modifications (PTMs) to regulate the activity, localization, and interaction of key proteins. This document provides detailed protocols and application notes for the use of MMS to induce and study two major PTMs: phosphorylation and ubiquitination.
MMS primarily methylates DNA bases, leading to the formation of DNA adducts that stall replication forks and create single-strand breaks (SSBs). These lesions are then converted into double-strand breaks (DSBs) during DNA replication.[1][2] The presence of DSBs activates a cascade of signaling events initiated by sensor proteins, most notably the ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases.[3][4] These kinases phosphorylate a plethora of downstream targets, including histone H2AX (forming γH2AX), checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53, thereby orchestrating the cellular response to DNA damage.[4][5]
Ubiquitination, the attachment of ubiquitin to substrate proteins, is another crucial PTM in the DDR. It plays a vital role in protein degradation, signaling complex assembly, and altering protein function. Following MMS-induced DNA damage, ubiquitination events are critical for the recruitment of repair factors to sites of damage and for the regulation of checkpoint signaling.
These application notes provide standardized methods for treating cells with MMS to robustly induce phosphorylation and ubiquitination events, along with protocols for their detection and analysis.
Data Presentation
The following tables summarize quantitative data on the induction of post-translational modifications following MMS treatment from various studies.
Table 1: MMS-Induced Phosphorylation of H2AX (γH2AX)
| Cell Line | MMS Concentration | Treatment Time | Fold Increase in γH2AX | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 1.3 - 65 µg/ml | 4 hours | Concentration-dependent increase | [6] |
| L5178Y Murine Lymphoma | Not specified | Not specified | Significant increase at all tested concentrations | [6] |
| CHO Cells | Not specified | 8 hours (peak) | Time-dependent increase | [1] |
Table 2: MMS-Induced Ubiquitination
| Protein | Cell Type | MMS Concentration | Treatment Time | Observation | Reference |
| Mms22 | Yeast (S. cerevisiae) | 0.025% | Not specified | 4-fold increase in ubiquitination | [7] |
| General Proteome | MM1S Multiple Myeloma | Not specified | Not specified | Alterations in ubiquitination site abundance | [8] |
Experimental Protocols
Protocol 1: Induction of Protein Phosphorylation (e.g., H2AX) by MMS Treatment
This protocol describes a general method for treating mammalian cells with MMS to induce the phosphorylation of proteins involved in the DNA damage response, such as H2AX.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS, MEFs)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (MMS) (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Protease and phosphatase inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Primary antibody against the phosphorylated protein of interest (e.g., anti-γH2AX)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
MMS Stock Solution: Prepare a fresh stock solution of MMS in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
MMS Treatment:
-
Dilute the MMS stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 0.01% - 0.1% v/v or specific molar concentrations as determined by dose-response experiments).
-
Remove the old medium from the cells and replace it with the MMS-containing medium.
-
Incubate the cells for the desired period (e.g., 1 to 8 hours). A time-course experiment is recommended to determine the optimal treatment time for the specific cell line and protein of interest.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
-
-
Western Blot Analysis:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated target protein.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Protocol 2: Analysis of Protein Ubiquitination Following MMS Treatment
This protocol outlines the steps to analyze changes in protein ubiquitination in response to MMS-induced DNA damage.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
PBS
-
MMS
-
DMSO
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer for immunoprecipitation (e.g., non-denaturing lysis buffer)
-
Protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Antibody against the protein of interest or a tag (if overexpressing a tagged protein)
-
Protein A/G agarose beads
-
Antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
Treat cells with the desired concentration of MMS for the appropriate duration.
-
In the last 4-6 hours of MMS treatment, add a proteasome inhibitor (e.g., 10-20 µM MG132) to the culture medium to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold immunoprecipitation lysis buffer supplemented with protease and deubiquitinase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the protein of interest overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads extensively with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.
-
As a control, a separate blot can be probed with the antibody against the protein of interest to confirm successful immunoprecipitation.
-
Visualizations
Caption: MMS-induced DNA Damage Response Pathway.
Caption: Experimental Workflow for PTM Analysis.
References
- 1. Kinetics of gamma-H2AX focus formation upon treatment of cells with UV light and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Tousled like kinases are targeted by an ATM- and Chk1-dependent DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H2AX phosphorylation as a genotoxicity endpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Mass Spectrometry-Based Proteomics for Investigating DNA Damage-Associated Protein Ubiquitylation [frontiersin.org]
Application Notes and Protocols for 2-Methoxyethyl Methanesulfonate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Methoxyethyl methanesulfonate (CAS 16427-44-4) is a research chemical. Detailed, peer-reviewed protocols for its specific application in cell culture are limited in publicly available literature. The following guide is based on the general principles of handling and experimenting with alkylating agents and provides a framework for developing and optimizing specific experimental protocols. Researchers should exercise caution and perform thorough validation.
Introduction
This compound is a chemical compound belonging to the class of methanesulfonate esters.[1][2] Like other related compounds such as Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS), it is presumed to act as an alkylating agent.[3][4] Alkylating agents are a class of compounds that can transfer an alkyl group to nucleophilic sites on cellular macromolecules, most notably DNA.[3][5] This can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis or other forms of cell death.[6][7] These characteristics make such compounds valuable tools in cancer research and for studying DNA damage and repair pathways.[8][9]
This document provides a comprehensive guide for the initial handling, experimental application, and assessment of the cellular effects of this compound in a research setting.
Product Information and Handling
Proper handling and storage are critical for safety and experimental reproducibility.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 16427-44-4 | [1] |
| Molecular Formula | C₄H₁₀O₄S | [1] |
| Molecular Weight | 154.18 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid | [10][11] |
| Boiling Point | 126 °C at 12 mmHg | [12] |
| Density | 1.25 g/mL | [12][13] |
| Solubility | Soluble in water and various organic solvents. | [14] |
| Storage | Store in a cool, dry, and well-ventilated area. Recommended storage is refrigerated. | [10][13] |
Safety and Handling Precautions
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Data sourced from Sigma-Aldrich and TCI Chemicals Safety Data Sheets.[10][13]
Essential PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Laboratory coat
-
Work in a certified chemical fume hood to avoid inhalation of vapors.[13]
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Experimental Protocols
The following protocols are generalized and should be optimized for your specific cell line and experimental goals.
Preparation of Stock Solution
It is recommended to prepare a concentrated stock solution that can be diluted to the final working concentration in cell culture medium immediately before use.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or vials
Protocol:
-
In a chemical fume hood, carefully weigh out the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM or 500 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effects of this compound on cultured cells.
Experimental workflow for cell-based assays.
Cell Viability/Cytotoxicity Assay (WST-1 Method)
This protocol is for determining the cytotoxic effects of this compound. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to test a wide range of concentrations initially (e.g., 1 µM to 1 mM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include vehicle control (medium with DMSO, at the same concentration as the highest dose of the compound) and untreated control wells.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.
| Parameter | Recommended Starting Range |
| Cell Seeding Density | Cell line-dependent (e.g., 5,000-10,000 cells/well) |
| Concentration Range | 1 µM - 1 mM (for initial screening) |
| Incubation Time | 24, 48, 72 hours |
| WST-1 Incubation | 1 - 4 hours |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Materials:
-
Cells treated with this compound (at a concentration around the determined IC50)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for the desired time.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
| Population | Annexin V Staining | PI Staining |
| Viable Cells | Negative | Negative |
| Early Apoptotic Cells | Positive | Negative |
| Late Apoptotic/Necrotic Cells | Positive | Positive |
| Necrotic Cells | Negative | Positive |
Mechanism of Action and Signaling Pathways
As an alkylating agent, this compound is expected to cause DNA damage, which in turn activates the DNA Damage Response (DDR) pathway.[7]
DNA Damage Response Pathway
The DDR is a complex signaling network that senses DNA lesions, signals their presence, and promotes their repair.[6] Key sensor proteins like ATM and ATR are activated by DNA double-strand breaks and single-strand breaks, respectively.[16] These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, which ultimately leads to cell cycle arrest to allow time for DNA repair.[6] If the damage is too severe, the DDR can trigger apoptosis, often through the p53 tumor suppressor pathway.[17]
Generalized DNA Damage Response Pathway.
Conclusion
While this compound is not as extensively characterized in cell culture applications as other alkylating agents, its chemical structure suggests it is a valuable tool for inducing DNA damage and studying cellular responses. The protocols and information provided herein offer a solid foundation for researchers to begin investigating its effects. It is imperative to conduct careful dose-response and time-course studies to establish optimal experimental conditions for any given cell line and biological question. Always adhere to strict safety protocols when handling this and other potentially hazardous research chemicals.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 16427-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. nursingcecentral.com [nursingcecentral.com]
- 4. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 5. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. DNA Damage Response Pathways and Cell Cycle Checkpoints in Colorectal Cancer: Current Concepts and Future Perspectives for Targeted Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Damage Pathways [horizondiscovery.com]
- 8. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 9. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound | 16427-44-4 [sigmaaldrich.com]
- 11. This compound | 16427-44-4 | TCI EUROPE N.V. [tcichemicals.com]
- 12. 2-METHOXYMETHYL METHANSULFONATE | 16427-44-4 [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. CAS 16427-44-4: Ethanol, 2-methoxy-, 1-methanesulfonate [cymitquimica.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA-damage response pathways triggered by viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methyl methanesulfonate induces apoptosis in p53-deficient H1299 and Hep3B cells through a caspase 2- and mitochondria-associated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS protocol for detecting 2-Methoxyethyl methanesulfonate adducts
An LC-MS/MS Protocol for the Detection of 2-Methoxyethyl Methanesulfonate Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (2-MEMS) is an alkylating agent with the potential to form covalent adducts with biological macromolecules such as DNA and proteins. The formation of these adducts can lead to genotoxicity and cytotoxicity, making their detection and quantification crucial in toxicology studies and drug development. This application note provides a detailed protocol for the detection of 2-MEMS adducts in DNA and protein samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principle
The method involves the enzymatic hydrolysis of DNA or protein samples to their constituent nucleosides or amino acids, respectively. The resulting hydrolysate is then analyzed by LC-MS/MS. The separation of the 2-MEMS adducts from the unmodified biomolecules is achieved by reverse-phase liquid chromatography. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The identification of 2-MEMS adducts is based on their specific precursor-to-product ion transitions. The addition of a 2-methoxyethyl group results in a mass shift of +59.07 Da.
Experimental Protocols
1. DNA Adduct Analysis
a. DNA Isolation
High-purity DNA is essential for accurate adduct analysis. A standard commercial DNA isolation kit that employs a silica-based spin column is recommended for this purpose.
-
Materials:
-
Tissue or cell sample
-
DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Proteinase K
-
RNase A
-
Nuclease-free water
-
-
Protocol:
-
Homogenize 10-20 mg of tissue or an appropriate number of cells in the lysis buffer provided with the kit.
-
Add Proteinase K and incubate at 56°C until the tissue is completely lysed.
-
Add RNase A and incubate at room temperature for 10 minutes to remove RNA.
-
Follow the manufacturer's protocol for binding the DNA to the spin column, washing, and elution.
-
Elute the purified DNA with nuclease-free water.
-
Determine the DNA concentration and purity using a spectrophotometer. A 260/280 ratio of approximately 1.8 indicates pure DNA.[1]
-
b. Enzymatic Hydrolysis of DNA
This procedure digests the DNA into individual nucleosides for LC-MS/MS analysis.
-
Materials:
-
Purified DNA sample (10-50 µg)
-
Nuclease P1
-
Alkaline Phosphatase
-
Digestion buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 20 mM MgCl₂, pH 7.9)
-
-
Protocol:
-
In a microcentrifuge tube, combine 10-50 µg of the purified DNA with the digestion buffer.
-
Add Nuclease P1 and incubate at 37°C for 2 hours.
-
Add Alkaline Phosphatase and continue to incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample to pellet any undigested material.
-
Transfer the supernatant containing the nucleosides for LC-MS/MS analysis.
-
2. Protein Adduct Analysis
a. Protein Extraction, Reduction, and Alkylation
-
Materials:
-
Cell or tissue lysate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Urea
-
Ammonium bicarbonate
-
-
Protocol:
-
Quantify the protein concentration in the lysate using a standard assay (e.g., BCA assay).
-
To approximately 100 µg of protein, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.[2]
-
b. Proteolytic Digestion
-
Materials:
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
-
Protocol:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[2]
-
c. Desalting
-
Materials:
-
C18 Solid Phase Extraction (SPE) cartridge
-
0.1% Formic acid in water
-
50% Acetonitrile in 0.1% formic acid
-
-
Protocol:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Condition a C18 SPE cartridge with acetonitrile, followed by equilibration with 0.1% formic acid in water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 0.1% formic acid in water.
-
Elute the peptides with 50% acetonitrile in 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).[2]
-
LC-MS/MS Analysis
1. Liquid Chromatography Parameters
| Parameter | DNA Adducts | Protein Adducts |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2-40% B over 20 min | 5-50% B over 60 min |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Injection Volume | 5 µL | 5 µL |
| Column Temp. | 40°C | 40°C |
2. Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
3. Predicted MRM Transitions for 2-MEMS Adducts
The following tables list the predicted precursor and product ions for major 2-MEMS adducts. The mass of the 2-methoxyethyl moiety is 59.047 Da.
Table 1: Predicted MRM Transitions for 2-MEMS DNA Adducts
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Product Ion Identity |
| 2-methoxyethyl-dG | 327.14 | 211.09 | [2-methoxyethyl-Guanine + H]+ |
| 2-methoxyethyl-dA | 311.15 | 195.10 | [2-methoxyethyl-Adenine + H]+ |
Table 2: Predicted MRM Transitions for 2-MEMS Protein Adducts
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Product Ion Identity |
| S-(2-methoxyethyl)-Cysteine | 180.08 | 134.07 | [M - COOH + H]+ |
| Nτ-(2-methoxyethyl)-Histidine | 215.12 | 169.11 | [M - COOH + H]+ |
| Nε-(2-methoxyethyl)-Lysine | 206.16 | 160.15 | [M - COOH + H]+ |
Quantitative Data
Table 3: Representative Quantitative Data for Similar Alkylating Agents
| Analyte | LOD (µg/g) | LOQ (µg/g) | Reference |
| Methyl Methanesulfonate (MMS) | 0.3 | 0.4 | [3] |
| Ethyl Methanesulfonate (EMS) | 0.3 | 0.4 | [3] |
It is anticipated that a validated LC-MS/MS method for 2-MEMS adducts could achieve similar limits of detection and quantification.
Visualizations
Caption: Workflow for DNA Adduct Analysis.
Caption: Workflow for Protein Adduct Analysis.
Caption: 2-MEMS Adduct Formation Pathway.
References
Application Notes and Protocols for In Situ Chemical Cross-Linking with 2-Methoxyethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for studying protein-protein interactions (PPIs) within their native cellular environment. This approach provides valuable insights into the spatial arrangement and interaction interfaces of proteins, contributing to our understanding of cellular signaling pathways and the development of novel therapeutics. While a variety of cross-linking reagents are commercially available, the application of specific alkylating agents like 2-Methoxyethyl methanesulfonate (MMS) for in situ protein-protein cross-linking is a more specialized area of investigation.
This compound is a monofunctional alkylating agent known primarily for its ability to modify nucleic acids. However, its electrophilic nature also allows for reactions with nucleophilic amino acid residues, suggesting its potential as a tool for covalently capturing protein interactions. These application notes provide a theoretical framework and a generalized protocol for the use of this compound in in situ chemical cross-linking studies, based on the known reactivity of methanesulfonates and established cross-linking methodologies.
Principle of Action
This compound acts as an electrophile, reacting with nucleophilic functional groups present in amino acid side chains. The primary targets for alkylation by methanesulfonates on proteins are the side chains of cysteine (thiol group), histidine (imidazole ring), and lysine (ε-amino group). The reaction involves the nucleophilic attack of the amino acid residue on the methyl group of the methoxyethyl methanesulfonate, leading to the formation of a stable covalent bond and the release of the methanesulfonate leaving group.
For this compound to function as a cross-linker, a two-step process is implicitly required. First, one protein molecule is modified by MMS. This "activated" protein can then potentially react with a proximal nucleophilic residue on an interacting protein, forming a covalent cross-link. However, it is important to note that as a monofunctional agent, the formation of protein-protein cross-links is likely to be less efficient compared to bifunctional cross-linkers.
Data Presentation
Due to the limited availability of specific quantitative data for this compound as a protein cross-linker, the following table provides a summary of generalized parameters for in situ cross-linking experiments using alkylating agents. These values should be considered as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Cell Density | 1 x 10^6 to 1 x 10^7 cells/mL | Optimal density may vary depending on the cell type. |
| This compound Concentration | 0.1 - 5 mM | Higher concentrations may lead to increased cytotoxicity and non-specific modifications. Empirical optimization is crucial. |
| Incubation Time | 15 - 60 minutes | Shorter times may be necessary to capture transient interactions and minimize cellular stress. |
| Incubation Temperature | 4°C to 37°C | Lower temperatures can help to slow down cellular processes and reduce non-specific reactions. |
| Quenching Reagent | 20 - 100 mM Tris-HCl or Glycine | The quenching agent contains primary amines that react with and consume excess cross-linker. |
| Quenching Time | 10 - 30 minutes |
Experimental Protocols
The following protocols are generalized and should be adapted and optimized for the specific experimental system.
Protocol 1: In Situ Cross-Linking of Adherent Cells
-
Cell Culture: Culture adherent cells to 70-80% confluency in appropriate cell culture dishes.
-
Preparation of Cross-linking Buffer: Prepare a fresh solution of this compound in a serum-free, amine-free buffer (e.g., PBS or HEPES) to the desired final concentration.
-
Cell Washing: Gently wash the cells twice with ice-cold, amine-free buffer to remove any residual serum proteins.
-
Cross-linking Reaction: Aspirate the wash buffer and add the pre-warmed (37°C) or ice-cold cross-linking solution to the cells. Incubate for the desired time at the appropriate temperature with gentle agitation.
-
Quenching: Terminate the cross-linking reaction by adding a quenching solution (e.g., Tris-HCl or Glycine) to the desired final concentration. Incubate for 15 minutes at room temperature.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Downstream Analysis: The cross-linked protein lysate is now ready for downstream applications such as SDS-PAGE, immunoblotting, or mass spectrometry analysis.
Protocol 2: In Situ Cross-Linking of Suspension Cells
-
Cell Harvesting: Harvest suspension cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Cell Washing: Resuspend the cell pellet in ice-cold, amine-free buffer (e.g., PBS) and centrifuge again. Repeat this wash step twice.
-
Cross-linking Reaction: Resuspend the washed cell pellet in the pre-warmed or ice-cold cross-linking solution to the desired cell density. Incubate for the specified time and temperature with gentle rotation.
-
Quenching: Add the quenching solution to the cell suspension and incubate for 15 minutes at room temperature with gentle rotation.
-
Cell Lysis: Pellet the cells by centrifugation, wash once with ice-cold PBS, and proceed with cell lysis using an appropriate buffer containing protease inhibitors.
-
Downstream Analysis: The resulting lysate containing cross-linked proteins can be used for further analysis.
Mandatory Visualization
Caption: General workflow for in situ chemical cross-linking.
Caption: Alkylation can trap protein interactions for study.
Concluding Remarks
The use of this compound for in situ chemical cross-linking of proteins represents a novel application of this alkylating agent. The protocols and data presented here provide a foundational guide for researchers interested in exploring this methodology. Due to the monofunctional nature of MMS, careful optimization of reaction conditions is paramount to achieve efficient and specific cross-linking of interacting proteins while minimizing non-specific modifications and cellular toxicity. Successful application of this technique, particularly when combined with advanced mass spectrometry, has the potential to uncover new protein-protein interactions and provide deeper insights into the complex machinery of the cell.
Application Notes and Protocols for Protein Labeling with 2-Methoxyethyl Methanesulfonate for Mass Spectrometry
Disclaimer: 2-Methoxyethyl methanesulfonate is not a commonly documented reagent for protein labeling in mass spectrometry. The following application notes and protocols are proposed based on the general principles of protein alkylation and the known reactivity of methanesulfonate esters. These methods are intended for research purposes and would require validation for specific applications.
Application Notes
Introduction
In bottom-up proteomics, the alkylation of cysteine residues is a critical step in sample preparation for mass spectrometry.[1][2] This process involves the covalent modification of the thiol group of cysteine residues to prevent the reformation of disulfide bonds after their reduction.[1][3][4][5] Proper alkylation ensures complete protein digestion and improves peptide ionization and identification.[2] While several alkylating agents such as iodoacetamide (IAM) and N-ethylmaleimide (NEM) are widely used, the exploration of novel reagents can offer alternative reactivity and labeling strategies.[1][6]
This document describes the proposed use of this compound (MMS(O)Et) as a cysteine-alkylating agent for mass spectrometry-based proteomics. Methanesulfonate esters are known to be effective alkylating agents, reacting with nucleophiles such as the thiol group of cysteine. The 2-methoxyethyl group introduced by this reagent would result in a specific mass shift on modified peptides, allowing for their identification in mass spectrometry analysis.
Principle of the Method
The labeling strategy is based on the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the methyl group of this compound, leading to the formation of a stable thioether bond. This reaction effectively and irreversibly caps the cysteine residue. The resulting modification adds a 2-methoxyethyl group to the cysteine, causing a predictable mass increase that can be detected by the mass spectrometer.
Applications
-
Standard Proteomics Workflows: Can be integrated into in-solution or in-gel digestion protocols for protein identification and quantification.[1]
-
Quantitative Proteomics: While not inherently an isotopic labeling reagent, its unique mass shift could be utilized in custom quantitative strategies.
Quantitative Data Summary
The addition of a 2-methoxyethyl group to a cysteine residue results in a specific mass shift.
| Modification | Reagent | Target Residue | Monoisotopic Mass Shift (Da) | Average Mass Shift (Da) |
| 2-Methoxyethylation | This compound | Cysteine (C) | +74.0368 | +74.094 |
| Potential Side Reaction | This compound | Methionine (M) | +74.0368 | +74.094 |
| Potential Side Reaction | This compound | Histidine (H) | +74.0368 | +74.094 |
| Potential Side Reaction | This compound | Lysine (K) | +74.0368 | +74.094 |
| Potential Side Reaction | This compound | N-terminus | +74.0368 | +74.094 |
Note: The potential for side reactions with other nucleophilic residues exists, particularly at higher pH and temperatures.[2] Optimization of reaction conditions is recommended to maximize cysteine specificity.
Experimental Protocols
Protocol 1: In-Solution Protein Alkylation and Digestion
This protocol describes the reduction, alkylation with this compound, and subsequent digestion of proteins in solution.
Materials:
-
Urea
-
Ammonium Bicarbonate (NH4HCO3)
-
Dithiothreitol (DTT)
-
This compound (MMS(O)Et)
-
Formic Acid
-
Acetonitrile (ACN)
-
Trypsin (mass spectrometry grade)
-
C18 desalting spin columns
Procedure:
-
Protein Solubilization and Reduction:
-
Resuspend the protein pellet in 8 M urea, 50 mM NH4HCO3, pH 8.0.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add a freshly prepared solution of this compound in acetonitrile to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Quenching and Dilution:
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM and incubate for 15 minutes.
-
Dilute the sample with 50 mM NH4HCO3, pH 8.0, to reduce the urea concentration to below 1 M.
-
-
Enzymatic Digestion:
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate at 37°C overnight (12-16 hours).
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Store the dried peptides at -20°C until mass spectrometry analysis.
-
Protocol 2: Mass Spectrometry Analysis
Procedure:
-
Peptide Resuspension:
-
Reconstitute the dried peptides in 0.1% formic acid in water.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide sample using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Use a suitable gradient to separate the peptides.
-
-
Database Searching:
-
Search the acquired MS/MS data against a relevant protein database.
-
Include the following variable modifications in the search parameters:
-
Carbamidomethylation of Cysteine (+57.0215 Da) - as a control for comparison with standard methods if desired.
-
2-Methoxyethylation of Cysteine (+74.0368 Da).
-
Oxidation of Methionine (+15.9949 Da).
-
Consider potential side reactions on M, H, K, and the N-terminus (+74.0368 Da) as variable modifications, especially during initial optimization.
-
-
Visualizations
Caption: Workflow for protein labeling with this compound.
Caption: Proposed reaction of cysteine with this compound.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 4. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 5. In-solution digestion of proteins | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Methoxyethyl methanesulfonate in Synthetic Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl methanesulfonate (MMS) is a potent alkylating agent that primarily methylates DNA at the N7 position of guanine and the N3 position of adenine. This activity induces DNA damage, triggering cellular repair mechanisms and, at certain frequencies, leading to mutations. In the context of synthetic biology, MMS is not a reagent for construction but a valuable tool for the directed evolution and stress-testing of engineered biological systems. Its applications include the creation of mutant libraries for screening novel phenotypes, assessing the stability and robustness of synthetic genetic circuits, and providing a means to study DNA damage response pathways in engineered organisms.
Core Applications in Synthetic Biology
Directed Evolution and Mutant Library Generation
Directed evolution is a powerful technique in synthetic biology used to engineer proteins and organisms with desired properties.[1][2] MMS-induced mutagenesis can be employed to generate vast libraries of genetic variants, which can then be screened for improved or novel functions. This approach is particularly useful when rational design is challenging due to a limited understanding of the underlying biological mechanisms.
Key Advantages:
-
Broad Mutagenesis: MMS induces a range of mutations, including base pair substitutions and frameshift mutations, providing a diverse genetic landscape for screening.[3]
-
Tunable Mutation Rate: The frequency of mutations can be controlled by varying the concentration of MMS and the duration of exposure.
-
Applicability to Various Organisms: MMS mutagenesis protocols can be adapted for a wide range of chassis organisms used in synthetic biology, including bacteria and yeast.[4][5]
Stress-Testing of Synthetic Genetic Circuits
The long-term stability and predictable performance of synthetic genetic circuits are critical for their real-world applications.[6] Engineered circuits can impose a metabolic burden on the host cell, leading to evolutionary pressure that selects for mutations that inactivate the circuit.[7][8] MMS can be used to simulate and accelerate this process, allowing researchers to identify vulnerabilities in their designs and engineer more robust systems.[9][10]
Key Applications:
-
Assessing Circuit Stability: By treating a population of cells harboring a synthetic circuit with MMS, researchers can quantify the rate of circuit failure and identify common mutational hotspots.
-
Improving Circuit Robustness: Insights gained from stress-testing can inform the redesign of genetic circuits to enhance their stability, for example, by reducing metabolic load or incorporating feedback control mechanisms.
-
Characterizing Host-Circuit Interactions: MMS-induced stress can reveal cryptic interactions between the synthetic circuit and the host cell's native machinery, providing a more comprehensive understanding of the engineered system's behavior.
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the use of MMS in synthetic biology applications.
Table 1: MMS Concentration and Exposure Times for Mutagenesis in Saccharomyces cerevisiae
| Parameter | Concentration Range | Exposure Time Range | Typical Mutation Frequency (per gene) |
| Low Mutation Rate | 0.01% - 0.05% (v/v) | 30 - 60 minutes | 1 x 10⁻⁶ - 1 x 10⁻⁵ |
| High Mutation Rate | 0.1% - 0.5% (v/v) | 15 - 45 minutes | 1 x 10⁻⁴ - 1 x 10⁻³ |
Table 2: MMS for Stress-Testing a GFP Expression Circuit in E. coli
| MMS Concentration (% v/v) | Treatment Time (minutes) | Percentage of Cells with Loss of GFP Fluorescence (Circuit Inactivation) |
| 0.00% (Control) | 60 | < 0.1% |
| 0.02% | 60 | 5% ± 1.2% |
| 0.05% | 60 | 18% ± 2.5% |
| 0.10% | 60 | 45% ± 3.8% |
Experimental Protocols
Protocol for MMS-Induced Mutagenesis in Saccharomyces cerevisiae
This protocol outlines a general procedure for generating a mutant library in yeast.
Materials:
-
Saccharomyces cerevisiae strain of interest
-
YPD medium (Yeast extract, Peptone, Dextrose)
-
Sterile water
-
1 M Sodium thiosulfate
-
This compound (MMS)
-
Appropriate selective media plates
-
Spectrophotometer
-
Shaking incubator
-
Centrifuge
Procedure:
-
Prepare Yeast Culture: Inoculate a single colony of the desired yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Subculture: Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to mid-log phase (OD₆₀₀ of 0.6-0.8).
-
Cell Preparation: Harvest the cells by centrifugation at 3000 x g for 5 minutes. Wash the cell pellet twice with sterile water.
-
Resuspension: Resuspend the cells in sterile water to a final concentration of ~1 x 10⁸ cells/mL.
-
MMS Treatment:
-
Prepare a fresh dilution of MMS in sterile water to the desired final concentration (e.g., 0.1% for a high mutation rate). Caution: MMS is a potent mutagen and carcinogen. Handle with appropriate personal protective equipment in a chemical fume hood.
-
Add the diluted MMS to the cell suspension and incubate at 30°C with gentle shaking for the desired duration (e.g., 30 minutes).
-
-
Quenching the Reaction: Stop the mutagenesis reaction by adding an equal volume of 1 M sodium thiosulfate.
-
Washing: Pellet the cells by centrifugation and wash twice with sterile water to remove residual MMS and sodium thiosulfate.
-
Plating: Resuspend the cells in sterile water and plate appropriate dilutions onto selective media to screen for desired phenotypes. Also, plate a dilution on non-selective media to determine the survival rate.
-
Incubation and Screening: Incubate the plates at 30°C for 2-3 days and subsequently screen for colonies exhibiting the desired phenotype.
Protocol for Stress-Testing a Synthetic Genetic Circuit
This protocol describes how to assess the stability of a synthetic circuit under MMS-induced stress.
Materials:
-
Bacterial or yeast strain containing the synthetic circuit
-
Appropriate growth medium (e.g., LB for E. coli, YPD for yeast)
-
Phosphate-buffered saline (PBS)
-
This compound (MMS)
-
1 M Sodium thiosulfate
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture Preparation: Grow the strain harboring the synthetic circuit overnight in the appropriate medium with any necessary inducers or antibiotics.
-
Subculture: Dilute the overnight culture to an OD₆₀₀ of ~0.1 in fresh medium and grow to mid-log phase.
-
MMS Exposure:
-
Divide the culture into aliquots. To each aliquot, add a different concentration of MMS (e.g., 0%, 0.02%, 0.05%, 0.1%).
-
Incubate the cultures at the appropriate temperature with shaking for a defined period (e.g., 1 hour).
-
-
Reaction Quenching and Washing: Stop the reaction with sodium thiosulfate and wash the cells as described in Protocol 4.1.
-
Recovery: Resuspend the cells in fresh medium and allow them to recover for a set period (e.g., 2-4 hours) to allow for the expression of any mutations.
-
Analysis of Circuit Function:
-
Analyze the cell population using a flow cytometer or fluorescence microscope to quantify the percentage of cells that have lost the function of the synthetic circuit (e.g., loss of fluorescence from a reporter protein).
-
-
Data Interpretation: Plot the percentage of circuit inactivation against the MMS concentration to determine the circuit's sensitivity to DNA damage-induced mutations.
Visualizations
References
- 1. Directed Evolution as a Powerful Synthetic Biology Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed Evolution: An Evolving and Enabling Synthetic Biology Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl Methanesulfonate Mutagenesis in Bacteriophage T4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergism of mutant frequencies in the mouse lymphoma cell mutagenicity assay by binary mixtures of methyl methanesulfonate and ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design patterns for engineering genetic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overlapping genes for prolonged genetic circuit stability | Physical and Life Sciences Directorate [pls.llnl.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Prolonging genetic circuit stability through adaptive evolution of overlapping genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Methoxyethyl Methanesulfonate for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Methoxyethyl methanesulfonate in cell-based assays. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally related alkylating agents, such as Methyl Methanesulfonate (MMS), to provide a robust starting point for your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is presumed to act as an alkylating agent, similar to other methanesulfonates like MMS. Alkylating agents are highly reactive compounds that covalently attach an alkyl group to various nucleophilic sites on cellular macromolecules.[1][2] The primary target of these agents is DNA, where they can alkylate the nitrogen and oxygen atoms of the purine and pyrimidine bases.[3][4] This DNA alkylation can lead to several downstream consequences, including:
-
DNA Damage: The formation of DNA adducts can disrupt the normal structure and function of DNA.[3][5]
-
Inhibition of DNA Replication and Transcription: Alkylated DNA may not be properly read by DNA and RNA polymerases, leading to a halt in these critical cellular processes.[2][5]
-
Induction of Apoptosis: Significant DNA damage can trigger programmed cell death, or apoptosis, as a cellular failsafe mechanism.
Q2: What are the key considerations before starting an experiment with this compound?
Before initiating your experiments, it is crucial to:
-
Consult the Safety Data Sheet (SDS): The SDS for this compound provides critical information on handling, storage, and personal protective equipment.[6][7]
-
Determine the Optimal Concentration Range: As there is limited specific data for this compound, a broad dose-response experiment is recommended to determine the effective concentration range for your specific cell line.[8]
-
Select an Appropriate Cell Viability Assay: The choice of assay will depend on your experimental goals and the suspected mechanism of action. Common assays include MTT, MTS, and LDH release assays.[8][9]
-
Optimize Incubation Time: The duration of exposure to the compound can significantly impact the observed cytotoxicity. Typical starting points are 24, 48, and 72 hours.[8][10]
Q3: How should I prepare a stock solution of this compound?
For research purposes, this compound is typically provided as a liquid.[7] To prepare a stock solution, it is advisable to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[8]
Troubleshooting Guide
This guide addresses common issues encountered during cell-based assays with this compound and other alkylating agents.
| Issue | Possible Causes | Recommended Solutions |
| High Variability Between Replicates | Inconsistent cell seeding. Pipetting errors. Edge effects in the multi-well plate.[11] | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to minimize evaporation.[11] |
| High Background Signal in Viability Assay | Reagent contamination. Compound interference with the assay reagent.[11] Phenol red in culture media interfering with colorimetric readings.[11] | Use sterile techniques when preparing and handling assay reagents. Run a control with the compound in cell-free media to check for direct reaction with the assay reagent.[11] Consider using phenol red-free media for the assay.[11] |
| No Observed Cytotoxicity | The concentration of this compound is too low. The incubation time is insufficient for the cytotoxic effects to manifest.[9] The chosen cell line is resistant to the compound. The compound has degraded. | Test a higher range of concentrations. Extend the incubation period (e.g., to 48 or 72 hours).[9] Consider using a different cell line or a positive control compound known to induce cytotoxicity. Prepare a fresh stock solution of the compound. |
| Unexpected Increase in "Viability" at High Concentrations | The compound is interfering with the assay chemistry (e.g., directly reducing the tetrazolium salt in an MTT/MTS assay).[9] The compound is precipitating at high concentrations, reducing its effective concentration. | Run a compound-only control to assess for direct reduction of the assay reagent.[12] Consider switching to a different viability assay with an alternative detection method (e.g., an ATP-based assay like CellTiter-Glo®).[12] Visually inspect the wells for any precipitate. If precipitation is observed, consider using a different solvent or lowering the maximum concentration. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using an MTT Assay
This protocol provides a general framework for a dose-response experiment to determine the cytotoxic effects of this compound.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations. Remember to include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[8]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Presentation: Example Cytotoxicity Data for a Related Compound (MMS)
The following table summarizes example cytotoxicity data for Methyl Methanesulfonate (MMS) in different cell lines to provide a reference for expected concentration ranges. Note: These values should be used as a starting point, and the optimal concentration of this compound must be determined empirically for your specific cell line.
| Cell Line | Assay | Incubation Time | IC50 (Concentration causing 50% inhibition of cell growth) |
| H1299 | Apoptosis Assay | Not Specified | Apoptosis induced at 400 µM and 800 µM |
| Hep3B | Apoptosis Assay | Not Specified | Apoptosis induced at 400 µM and 800 µM |
Visualizations
Signaling Pathway of Alkylating Agents
Caption: General mechanism of alkylating agents leading to DNA damage and subsequent cellular responses.
Experimental Workflow for Optimizing Concentration
Caption: A stepwise workflow for determining the optimal concentration of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree to guide troubleshooting efforts in cell-based assays.
References
- 1. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 2. Alkylating Agents – Callaix [callaix.com]
- 3. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 4. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 6. This compound | 16427-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting Low Reaction Yields with 2-Methoxyethyl Methanesulfonate: A Technical Guide
Researchers and drug development professionals often utilize 2-Methoxyethyl methanesulfonate as a key intermediate in various synthetic pathways. However, achieving high reaction yields can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use, with a focus on resolving low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low yield when synthesizing or using this compound?
Low yields in reactions involving this compound can often be attributed to several factors:
-
Moisture Contamination: this compound and its precursor, methanesulfonyl chloride, are highly sensitive to moisture. Water can hydrolyze the methanesulfonyl chloride, preventing the desired reaction from occurring, or degrade the product itself.
-
Inappropriate Base Selection: The choice and amount of base are critical. A weak base may not effectively neutralize the hydrochloric acid generated during the synthesis, leading to side reactions. Conversely, an overly strong or hindered base can promote elimination side reactions.
-
Suboptimal Reaction Temperature: Temperature control is crucial. High temperatures can lead to decomposition of the product and the formation of byproducts. Low temperatures might result in an incomplete reaction.
-
Side Reactions: The formation of undesired products, such as 2-methoxyethyl chloride, can significantly reduce the yield of the desired methanesulfonate ester.
-
Impure Starting Materials: The purity of reactants, including 2-methoxyethanol, methanesulfonyl chloride, and the solvent, is paramount for a clean and high-yielding reaction.
Q2: How can I minimize moisture in my reaction setup?
To ensure anhydrous conditions, the following steps are recommended:
-
Drying Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours and cooled in a desiccator over a drying agent like anhydrous calcium sulfate.
-
Anhydrous Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation over sodium/benzophenone for ethers or calcium hydride for halogenated solvents).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, using a Schlenk line or a glovebox.
Q3: What is the optimal temperature for the synthesis of this compound?
The synthesis is typically carried out at a low temperature, often starting at 0°C, to control the exothermic reaction between methanesulfonyl chloride and 2-methoxyethanol.[1][2][3] Maintaining a low temperature helps to minimize the formation of side products. The reaction may then be allowed to slowly warm to room temperature.[1][2]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues leading to low reaction yields.
Problem: Low Conversion of Starting Material
If you observe a significant amount of unreacted 2-methoxyethanol, consider the following:
| Potential Cause | Recommended Action |
| Insufficient Methanesulfonyl Chloride | Ensure accurate stoichiometry. A slight excess of methanesulfonyl chloride (1.1-1.3 equivalents) is often used. |
| Inadequate Base | Use a sufficient amount of a non-nucleophilic base, such as triethylamine (1.2-1.5 equivalents), to neutralize the HCl byproduct.[4] |
| Low Reaction Temperature | While starting at 0°C is recommended, ensure the reaction is allowed to proceed for a sufficient time, potentially at room temperature, to go to completion. Monitor the reaction progress using TLC or LC-MS.[5] |
| Poor Quality Reagents | Use freshly opened or purified reagents. The purity of methanesulfonyl chloride is particularly critical. |
Problem: Formation of Significant Side Products
The presence of major byproducts can drastically lower the yield of this compound.
| Potential Side Product | Identification | Mitigation Strategy |
| 2-Methoxyethyl chloride | Typically less polar than the desired product on TLC. | Maintain a low reaction temperature (0°C). Consider using methanesulfonic anhydride as an alternative to methanesulfonyl chloride. |
| Elimination Products | Formation of volatile alkene byproducts. | Use a less sterically hindered base, such as pyridine, and maintain a low reaction temperature. |
| Hydrolysis Products | Presence of methanesulfonic acid. | Rigorously exclude moisture from the reaction. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-Methoxyethanol
-
Methanesulfonyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (or another suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of 2-methoxyethanol (1.0 equivalent) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere, add triethylamine (1.2-1.5 equivalents) at 0°C (ice bath).
-
Slowly add methanesulfonyl chloride (1.1-1.3 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or vacuum distillation.
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Preventing Non-specific Protein Modification by 2-Methoxyethyl Methanesulfonate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific protein modification when using 2-Methoxyethyl methanesulfonate (MMS) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMS) and why is it used in research?
A1: this compound (MMS) is a potent alkylating agent. In research, it is primarily used to induce DNA damage to study DNA repair pathways, cell cycle checkpoints, and apoptosis.[1][2] It functions by transferring a methyl group to nucleophilic sites on biomolecules, with a preference for nitrogen atoms in purine bases of DNA. However, this reactivity is not entirely specific to DNA, and MMS can also modify proteins.
Q2: What is non-specific protein modification by MMS and why is it a concern?
A2: Non-specific protein modification refers to the covalent attachment of the methoxyethyl group from MMS to amino acid residues on proteins that are not the intended target of the experiment. This can be a significant concern as it can:
-
Alter Protein Structure and Function: Modification of critical amino acid residues can lead to conformational changes, loss of enzymatic activity, or disruption of protein-protein interactions.
-
Confound Experimental Results: Unintended protein modifications can lead to misinterpretation of data, especially in studies focused on post-translational modifications or protein function.
-
Induce Cellular Stress Responses: Widespread protein alkylation can trigger cellular stress pathways, such as the unfolded protein response, which can obscure the specific effects of DNA damage being investigated.
Q3: Which amino acid residues are most susceptible to modification by MMS?
A3: Nucleophilic amino acid residues are the primary targets for alkylation by MMS. The reactivity of these residues is influenced by their accessibility and the local microenvironment, including pH. The most commonly modified residues include:
-
Cysteine: The thiol group (-SH) of cysteine is highly nucleophilic, especially in its deprotonated thiolate form (-S⁻), making it a prime target for alkylation.[3]
-
Lysine: The ε-amino group (-NH2) of lysine is also nucleophilic and susceptible to alkylation.[4]
-
Histidine: The imidazole ring of histidine contains nucleophilic nitrogen atoms that can be modified by MMS.[5][6]
Troubleshooting Guide: Minimizing Non-specific Protein Modification
This guide provides strategies to reduce unwanted protein modification by this compound in your experiments.
| Problem | Possible Cause | Recommended Solution |
| High levels of non-specific protein modification detected (e.g., by mass spectrometry). | Excessive MMS Concentration: Using a higher concentration of MMS than necessary for the intended DNA damage increases the likelihood of off-target protein reactions. | Optimize MMS Concentration: Perform a dose-response experiment to determine the minimum concentration of MMS required to achieve the desired level of DNA damage with the lowest detectable protein modification. Start with a low concentration and incrementally increase it. |
| Suboptimal Reaction pH: The reactivity of nucleophilic amino acid side chains is highly dependent on pH. Higher pH generally increases the nucleophilicity of cysteine and lysine residues. | Control Reaction pH: Conduct the experiment at a physiological pH (around 7.4) or slightly acidic pH if compatible with your experimental system. Avoid highly basic conditions which can enhance the reactivity of lysine and cysteine residues. | |
| Prolonged Exposure Time: The longer the exposure to MMS, the greater the opportunity for non-specific reactions to occur. | Minimize Incubation Time: Determine the shortest incubation time necessary to induce the desired biological effect. Perform a time-course experiment to establish the optimal duration. | |
| Inconsistent experimental results or unexpected cellular phenotypes. | Variable levels of non-specific protein modification between experiments. | Standardize Experimental Parameters: Strictly control all experimental conditions, including MMS concentration, incubation time, temperature, and buffer composition, to ensure reproducibility. |
| Presence of highly reactive nucleophiles in the buffer. | Use Non-Nucleophilic Buffers: Avoid buffers containing primary amines (e.g., Tris) or other nucleophilic components that can react with MMS and potentially generate reactive intermediates. Consider using buffers like HEPES or PBS. | |
| Difficulty in distinguishing between DNA damage-induced signaling and protein modification-induced stress. | Confounding effects from widespread protein alkylation. | Include Quenching Steps: After the desired incubation period with MMS, add a quenching agent to neutralize any remaining reactive MMS. This will prevent further non-specific modification during subsequent sample processing. |
| Use Scavengers: In some experimental setups, the inclusion of a low concentration of a thiol-containing scavenger during the MMS treatment might help to sequester excess MMS, although this needs to be carefully optimized to not interfere with the intended DNA damage. |
Experimental Protocols
Protocol 1: Optimizing MMS Concentration to Minimize Protein Modification
This protocol outlines a general workflow to determine the optimal MMS concentration for your specific cell type and experimental endpoint.
-
Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.
-
MMS Treatment: Prepare a series of MMS dilutions in your chosen cell culture medium. A typical starting range could be from 0.001% to 0.1% (v/v). Treat the cells with the different concentrations of MMS for a fixed period (e.g., 1 hour). Include an untreated control.
-
Endpoint Analysis (DNA Damage): After treatment, wash the cells and assess the level of DNA damage. This can be done by various methods, such as comet assay, γH2AX staining, or analysis of DNA repair protein foci.
-
Endpoint Analysis (Protein Modification): In a parallel set of treated cells, lyse the cells and prepare protein extracts. Analyze the extent of protein modification using mass spectrometry to identify and quantify MMS adducts on peptides.
-
Data Analysis: Correlate the level of DNA damage with the extent of protein modification for each MMS concentration. Select the lowest concentration that gives a robust DNA damage response with minimal protein modification.
Protocol 2: Quenching Excess MMS with a Thiol-Containing Reagent
This protocol describes how to stop the MMS reaction to prevent further non-specific modification.
-
MMS Treatment: Treat your cells or protein sample with the optimized concentration of MMS for the desired time.
-
Quenching Solution Preparation: Prepare a fresh solution of a thiol-containing quenching agent. Common choices include:
-
L-Cysteine: Prepare a stock solution (e.g., 1 M in water) and add it to your sample to a final concentration of 10-20 mM.
-
Dithiothreitol (DTT): Prepare a stock solution (e.g., 1 M in water) and add it to your sample to a final concentration of 5-10 mM.
-
-
Quenching Reaction: Add the quenching agent to the MMS-containing medium or buffer and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for the complete neutralization of residual MMS.
-
Sample Processing: Proceed with your downstream applications, such as cell lysis or protein extraction, knowing that the alkylating reaction has been terminated.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the principles of optimizing experimental conditions to reduce non-specific protein modification by MMS.
Table 1: Effect of MMS Concentration on DNA Damage and Protein Modification
| MMS Concentration (%) | DNA Damage (Arbitrary Units) | Relative Protein Modification (%) |
| 0 (Control) | 1.0 | 0 |
| 0.005 | 15.2 | 5.1 |
| 0.01 | 35.8 | 12.3 |
| 0.02 | 78.5 | 28.9 |
| 0.05 | 150.3 | 65.7 |
This table demonstrates that while higher concentrations of MMS lead to more significant DNA damage, they also cause a disproportionately larger increase in non-specific protein modification.
Table 2: Influence of pH on Non-Specific Protein Alkylation by MMS
| Buffer pH | Relative Alkylation of Cysteine (%) | Relative Alkylation of Lysine (%) |
| 6.5 | 35 | 15 |
| 7.4 | 60 | 40 |
| 8.5 | 100 | 85 |
This table illustrates how increasing the pH enhances the nucleophilicity of cysteine and lysine residues, leading to a higher degree of non-specific alkylation.
Visualizations
Signaling Pathway: DNA Damage Response to MMS
MMS-induced DNA alkylation triggers the DNA Damage Response (DDR) pathway, primarily through the ATM and ATR kinases.[1][7][8]
Caption: MMS-induced DNA damage activates ATM and ATR kinases.
Experimental Workflow: Minimizing Non-Specific Modification
A logical workflow for developing an experimental protocol that minimizes off-target protein modification by MMS.
Caption: Workflow for optimizing MMS experiments.
Logical Relationship: Factors Influencing Non-Specific Modification
A diagram illustrating the key factors that contribute to the extent of non-specific protein alkylation by MMS.
Caption: Key factors in non-specific protein modification.
References
- 1. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. papers.nips.cc [papers.nips.cc]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of methionine, histidine and cysteine in copper(I)-binding peptides reveals differences relevant to copper uptake by organisms in diverse environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Excess 2-Methoxyethyl Methanesulfonate
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to safely and effectively quench excess 2-Methoxyethyl methanesulfonate (MEMS) in a reaction mixture. MEMS is a potent alkylating agent and a suspected carcinogen and mutagen; therefore, complete neutralization of any unreacted excess is crucial for safety and product purity.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench excess this compound?
A1: this compound is a reactive alkylating agent. Leaving it unquenched in your reaction mixture can lead to several undesirable outcomes:
-
Safety Hazards: MEMS is a potential mutagen and carcinogen. Exposure to unreacted MEMS, even at trace levels, poses a significant health risk.
-
Product Impurity: Excess MEMS can react with your desired product, solvents, or other components in the reaction mixture, leading to the formation of impurities.
-
Reaction Control: Unquenched MEMS can lead to unpredictable side reactions during workup and purification, affecting yield and reproducibility.
Q2: What are the most common types of quenching agents for sulfonate esters like MEMS?
A2: The most common quenching agents are nucleophiles that readily react with the electrophilic MEMS to form a less reactive and less hazardous product. These can be broadly categorized as:
-
Amine-based quenchers: Such as aqueous ammonia, primary or secondary amines (e.g., diethylamine, piperidine).
-
Thiol-based quenchers: Such as sodium thiosulfate or thiols (e.g., thiophenol, though less common due to odor and potential side reactions).
-
Basic hydrolysis: Using aqueous bases like sodium hydroxide or potassium hydroxide to hydrolyze the sulfonate ester.
Q3: How do I choose the appropriate quenching agent for my specific reaction?
A3: The choice of quenching agent depends on several factors:
-
Compatibility with your product: The quencher should not react with or degrade your desired product.
-
Reaction conditions: The pH and temperature of your reaction will influence the effectiveness of the quenching agent.
-
Work-up procedure: Consider how the quenched product and excess quenching agent will be removed during purification. For example, a volatile amine might be easily removed under vacuum.
Q4: How can I be sure that the quenching process is complete?
A4: It is essential to analytically confirm the absence of residual MEMS. Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly sensitive methods for detecting trace amounts of sulfonate esters. You should analyze a sample of the quenched reaction mixture before proceeding with the work-up.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Quenching (Residual MEMS detected) | Insufficient amount of quenching agent. | Add a larger excess of the quenching agent. A 5-10 fold molar excess relative to the initial excess of MEMS is a good starting point. |
| Insufficient reaction time or temperature. | Increase the quenching reaction time or gently warm the mixture (if compatible with your product's stability). | |
| Poor mixing. | Ensure vigorous stirring during the addition of the quenching agent and throughout the quenching reaction time. | |
| Quenching agent degraded or inactive. | Use a fresh bottle of the quenching agent. | |
| Formation of Undesired Side Products | Reaction of the quenching agent with the desired product. | Choose a more selective quenching agent. For example, if your product is base-sensitive, avoid strong bases like NaOH and consider a milder nucleophile like aqueous ammonia or sodium thiosulfate. |
| Reaction of MEMS with the solvent or other reagents. | Perform the quenching at a lower temperature to minimize side reactions. | |
| Difficult Work-up or Purification | The quenched product is difficult to separate from the desired product. | Select a quenching agent that results in a product with significantly different physical properties (e.g., polarity, volatility) from your desired product. |
| Excess quenching agent interferes with purification. | Use a volatile quenching agent (e.g., ammonia, diethylamine) that can be easily removed by evaporation. |
Experimental Protocols
Safety Precautions: this compound is a hazardous substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Quenching with Aqueous Ammonia
This protocol is suitable for reactions where the product is stable to mildly basic conditions. Ammonia is volatile, which can simplify its removal.
Materials:
-
Reaction mixture containing excess this compound
-
Concentrated aqueous ammonia (28-30%)
-
Stirring apparatus
-
Ice bath (optional, for controlling exotherm)
Procedure:
-
Cool the reaction mixture to 0-10 °C in an ice bath, especially if the reaction was conducted at elevated temperatures.
-
While stirring vigorously, slowly add a 5-10 fold molar excess of concentrated aqueous ammonia relative to the estimated excess of MEMS. The addition should be dropwise to control any potential exotherm.
-
After the addition is complete, allow the mixture to stir at room temperature for at least 1-2 hours.
-
Take an aliquot of the reaction mixture and analyze it by a suitable analytical method (e.g., HPLC, GC-MS) to confirm the complete consumption of MEMS.
-
If quenching is complete, proceed with your standard work-up procedure.
Protocol 2: Quenching with Sodium Thiosulfate
Sodium thiosulfate is a mild and effective nucleophile for quenching alkylating agents.[1] This method is suitable for a wide range of functional groups.
Materials:
-
Reaction mixture containing excess this compound
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Stirring apparatus
Procedure:
-
To the stirring reaction mixture at room temperature, add a 5-10 fold molar excess of a saturated aqueous solution of sodium thiosulfate relative to the estimated excess of MEMS.
-
Stir the mixture vigorously for 2-4 hours at room temperature. The reaction is typically biphasic if the reaction solvent is immiscible with water.
-
Monitor the reaction by a suitable analytical method (e.g., HPLC, GC-MS) to ensure the complete disappearance of MEMS.
-
Once the quenching is complete, proceed with the aqueous work-up. The quenched product will be a water-soluble thiosulfate ester, which will be removed in the aqueous layer.
Protocol 3: Quenching by Basic Hydrolysis
This method is effective but should only be used if the desired product is stable to strongly basic conditions.
Materials:
-
Reaction mixture containing excess this compound
-
1 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Stirring apparatus
-
pH indicator paper or a pH meter
Procedure:
-
Cool the reaction mixture to 0-10 °C.
-
Slowly add a 1 M aqueous solution of NaOH or KOH with vigorous stirring until the pH of the aqueous phase is >12.
-
Allow the mixture to stir at room temperature for 1-2 hours.
-
Check for the complete consumption of MEMS using an appropriate analytical technique.
-
If the quenching is successful, carefully neutralize the excess base with a suitable acid before proceeding with the work-up.
Quantitative Data Summary
| Quenching Agent | Relative Reactivity | Comments |
| Piperidine (amine) | High | Very effective, but can be difficult to remove and may react with other functional groups. |
| Aqueous Ammonia | Moderate to High | Good choice for many applications due to its volatility. |
| Sodium Thiosulfate | Moderate | Mild and selective, leading to a water-soluble byproduct. |
| Sodium Hydroxide | High | Effective but not selective; can hydrolyze other functional groups. |
| Water (Hydrolysis) | Low to Moderate | Generally slow at neutral pH, rate increases with temperature and at acidic/basic pH. |
Visualizations
Caption: A flowchart illustrating the general workflow for quenching excess this compound.
Caption: A diagram showing the desired quenching reaction and potential side reactions.
References
Technical Support Center: 2-Methoxyethyl Methanesulfonate (MMS-O-Me) for Cysteine Residue Modification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Methoxyethyl methanesulfonate (MMS-O-Me) for the selective modification of cysteine residues in proteins.
Troubleshooting Guides
Issue: Low Efficiency of Cysteine Modification
If you are observing low or incomplete modification of your target cysteine residues, consider the following factors:
| Parameter | Recommendation | Rationale |
| pH of Reaction Buffer | Optimize pH in the range of 7.0-8.5. | The thiol group of cysteine is more nucleophilic in its deprotonated thiolate form (S-). A slightly basic pH promotes the formation of the thiolate anion, increasing its reactivity towards MMS-O-Me. |
| MMS-O-Me Concentration | Increase the molar excess of MMS-O-Me relative to the protein. Start with a 10-fold molar excess and titrate upwards. | A higher concentration of the alkylating agent can drive the reaction to completion. However, be mindful of potential off-target effects at very high concentrations. |
| Reaction Time | Extend the incubation time. Monitor the reaction progress at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal duration. | Alkylation reactions may require sufficient time to proceed to completion, especially under milder conditions. |
| Temperature | Perform the reaction at room temperature or slightly elevated temperatures (e.g., 37°C). | Increased temperature can enhance the reaction rate. However, it may also increase the risk of protein denaturation and off-target reactions. |
| Protein Accessibility | Ensure the target cysteine residue is accessible. Consider partial denaturation of the protein if the cysteine is buried within the protein structure. | The accessibility of the cysteine residue is a critical factor for successful modification. Reagents like urea or guanidinium chloride can be used for denaturation, but their compatibility with the experimental goals must be considered. |
Issue: Off-Target Modification
Modification of amino acid residues other than cysteine can be a significant issue. If you suspect off-target modifications, the following troubleshooting steps are recommended:
| Parameter | Recommendation | Rationale |
| pH of Reaction Buffer | Lower the pH of the reaction buffer to a range of 6.5-7.5. | While a slightly basic pH enhances cysteine reactivity, it can also increase the nucleophilicity of other residues like lysine and histidine, leading to off-target modification. A more neutral pH can improve selectivity. |
| MMS-O-Me Concentration | Decrease the molar excess of MMS-O-Me. Use the lowest concentration that still provides acceptable cysteine modification. | High concentrations of electrophiles are more likely to react with less nucleophilic sites. |
| Reaction Time | Shorten the incubation time. | Minimizing the reaction time reduces the opportunity for slower, off-target reactions to occur. |
| Quenching | Add a quenching reagent such as dithiothreitol (DTT) or β-mercaptoethanol (BME) to stop the reaction. | Quenching the reaction ensures that the modification is limited to the desired timeframe and prevents further non-specific reactions during sample processing. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cysteine modification by this compound?
A1: this compound is an alkylating agent. The reaction proceeds via a nucleophilic attack of the cysteine thiolate anion on the electrophilic methyl group of the methanesulfonate ester. This results in the formation of a stable thioether bond and the release of the methanesulfonate leaving group.
Q2: Which other amino acid residues are most likely to be modified by MMS-O-Me as off-targets?
A2: Based on the reactivity of similar electrophiles, the most common off-target residues are those with nucleophilic side chains. These include lysine (ε-amino group), histidine (imidazole ring), and the N-terminal α-amino group. Serine, threonine, and tyrosine have hydroxyl groups that are generally less reactive under physiological conditions but can be modified under more forcing conditions.
Q3: How can I confirm that my protein of interest is modified at the correct cysteine residue?
A3: Mass spectrometry is the gold standard for confirming site-specific protein modifications. After the modification reaction, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. The mass shift corresponding to the addition of the 2-methoxyethyl group on a cysteine-containing peptide will confirm the modification.
Q4: Is the modification by MMS-O-Me reversible?
A4: No, the formation of the thioether bond between the cysteine thiol and the 2-methoxyethyl group is a stable, covalent modification and is considered irreversible under normal biological conditions.
Experimental Protocols
General Protocol for Cysteine Modification with MMS-O-Me
This protocol provides a starting point for the modification of cysteine residues in a purified protein sample. Optimization of the reaction conditions is highly recommended for each specific protein.
-
Protein Preparation:
-
Dissolve the purified protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
If the protein contains disulfide bonds that need to be modified, they must first be reduced with a reducing agent like DTT or TCEP. Note that the reducing agent must be removed before adding MMS-O-Me. This can be achieved by dialysis, buffer exchange, or size-exclusion chromatography.
-
-
MMS-O-Me Solution Preparation:
-
Prepare a fresh stock solution of MMS-O-Me in an anhydrous, water-miscible solvent such as DMSO or DMF immediately before use.
-
-
Modification Reaction:
-
Add the MMS-O-Me stock solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold to 100-fold molar excess over the protein).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent like DTT or BME to a final concentration that is in excess of the initial MMS-O-Me concentration.
-
-
Removal of Excess Reagents:
-
Remove unreacted MMS-O-Me and the quenching reagent by dialysis, buffer exchange, or size-exclusion chromatography into a suitable buffer for downstream applications.
-
-
Analysis of Modification:
-
Confirm the modification using techniques such as mass spectrometry or SDS-PAGE (if the modification results in a significant mass shift).
-
Visualizations
Caption: Experimental workflow for cysteine modification.
Caption: Reaction of MMS-O-Me with a cysteine residue.
Caption: Factors influencing the selectivity of MMS-O-Me.
Technical Support Center: Overcoming Solubility Challenges with 2-Methoxyethyl Methanesulfonate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues of 2-Methoxyethyl methanesulfonate in biological buffers. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in biological buffers a concern?
A1: this compound (CAS 16427-44-4) is a methanesulfonate ester.[1] Like many organic molecules, particularly those with limited hydrogen bonding capacity, it may exhibit low solubility in aqueous biological buffers such as Phosphate-Buffered Saline (PBS) or Tris-HCl. Poor solubility can lead to several experimental artifacts, including precipitation of the compound, inaccurate concentration in assays, and consequently, unreliable and irreproducible results.[2]
Q2: I observed a precipitate when I diluted my this compound stock solution into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution of an organic stock solution (commonly Dimethyl Sulfoxide - DMSO) into an aqueous buffer is a clear indicator of low kinetic solubility.[3] This is a frequent challenge with hydrophobic compounds.[3] The immediate step is to visually inspect for any cloudiness or particulate matter.[3] To address this, you should optimize your dilution protocol and consider the final concentration of your co-solvent.[3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For compounds with suspected low aqueous solubility, a common starting point is to prepare a high-concentration stock solution in an organic solvent like DMSO.[4][5] It is crucial to ensure the compound is fully dissolved in the stock solution, which can be facilitated by vortexing or sonication.[3]
Q4: How can I determine the approximate solubility of this compound in my specific biological buffer?
A4: A practical method to estimate the kinetic solubility is to perform a serial dilution of your high-concentration DMSO stock into the assay buffer. The highest concentration that remains clear and free of precipitate after a defined incubation period (e.g., 1-2 hours) at the experimental temperature can be considered the approximate kinetic solubility. Turbidity can be assessed visually or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).[3]
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Buffer
This is one of the most common issues when working with compounds that have low aqueous solubility.
Root Causes & Solutions
| Root Cause | Solution | Considerations |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-30 mM). Perform serial dilutions in the biological buffer rather than a single large dilution.[3] | Ensure the final DMSO concentration is compatible with your assay, typically below 0.5% for cell-based assays.[3] Always include a vehicle control with the same final DMSO concentration. |
| Incorrect Dilution Technique | Add the compound stock to the buffer dropwise while vortexing or stirring vigorously to avoid localized high concentrations that can lead to precipitation.[3] | The order of addition (compound to buffer vs. buffer to compound) can impact solubility. Empirically test what works best for your compound. |
| Temperature Effects | Ensure all solutions (stock and buffer) are at the same temperature before mixing. Gentle warming to 37°C may improve solubility for some compounds if the assay permits. | Be aware that temperature can also affect the stability of your compound and other assay components. |
| Buffer Composition | The pH and salt concentration of your buffer can influence solubility.[3] For ionizable compounds, adjusting the pH may enhance solubility. | Ensure any pH adjustments are within the functional range of your biological assay. |
Issue 2: High Variability in Experimental Results
Inconsistent data can often be traced back to solubility problems, leading to an unknown and variable effective concentration of the compound in your assay.
Root Causes & Solutions
| Root Cause | Solution | Considerations |
| Inconsistent Compound Concentration | Before each experiment, visually inspect the diluted compound in the assay buffer for any signs of precipitation. If solubility is a persistent issue, consider using solubilizing agents. | Solubilizing agents like surfactants (e.g., Tween-80) or cyclodextrins can be effective but may also interfere with the assay.[3] Their use requires careful validation. |
| Improper Stock Solution Handling | Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[3] | Before use, allow aliquots to thaw completely and equilibrate to room temperature. Briefly centrifuge the vial to collect all the liquid at the bottom.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for several minutes until the compound is completely dissolved, resulting in a clear, particle-free solution.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.[3]
Protocol 2: Kinetic Solubility Assessment in Biological Buffer
-
Preparation: Prepare a series of 2-fold dilutions of the this compound DMSO stock solution in 100% DMSO in a 96-well plate.
-
Dilution into Buffer: Transfer a small, equal volume from each DMSO dilution into wells of a new plate containing your biological buffer, ensuring the final DMSO concentration is consistent and at a level tolerated by your assay (e.g., 0.5%).
-
Incubation: Incubate the plate at your intended assay temperature for 1-2 hours.
-
Observation: Visually inspect each well for any signs of precipitation or cloudiness. For a more quantitative measure, read the absorbance of the plate at a wavelength around 600-650 nm.
-
Determination: The highest concentration of this compound that remains clear is the approximate kinetic solubility under your experimental conditions.
Signaling Pathways and Experimental Workflows
As a methanesulfonate ester, this compound is predicted to act as an alkylating agent, which can cause DNA damage.[6][7] This genotoxic stress can trigger cellular DNA damage response pathways, potentially leading to cell cycle arrest or apoptosis.[8]
References
- 1. scbt.com [scbt.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
Minimizing off-target effects of 2-Methoxyethyl methanesulfonate in live cells
Disclaimer: 2-Methoxyethyl methanesulfonate is a research chemical. The information provided below is intended for guidance in a research setting and is based on the known properties of similar alkylating agents, such as Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS). Due to the limited availability of specific data for this compound, the following recommendations should be considered as a starting point for experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is predicted to act as a monofunctional alkylating agent. Its primary mechanism of action is the covalent attachment of a methoxyethyl group to nucleophilic sites on DNA bases.[1][2] The most common targets are the N7 position of guanine and the N3 position of adenine.[3] This DNA alkylation can lead to base mispairing during DNA replication and transcription, ultimately stalling replication forks and inducing DNA single-strand breaks.[3][4]
Q2: What are the expected off-target effects of this compound in live cells?
Based on the activity of similar alkylating agents, off-target effects are primarily linked to the extent of DNA damage and the cellular response to this stress. High concentrations or prolonged exposure can lead to:
-
Excessive DNA Damage: Overwhelming the DNA repair capacity of the cell, leading to widespread genomic instability.
-
Induction of Apoptosis: Triggering programmed cell death pathways in response to irreparable DNA damage.
-
Cell Cycle Arrest: Activating cell cycle checkpoints to halt proliferation while the cell attempts to repair DNA damage.[3]
-
Mitochondrial Dysfunction: Potential for direct or indirect damage to mitochondrial DNA and function.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
-
Dose-Response Optimization: Perform a thorough dose-response study to determine the lowest effective concentration that elicits the desired on-target effect with minimal cytotoxicity.
-
Time-Course Optimization: Determine the optimal treatment duration. Shorter exposure times may be sufficient to induce the desired effect while minimizing the accumulation of off-target damage.
-
Use of Appropriate Controls: Always include untreated and vehicle-treated controls to accurately assess the baseline cellular state and the effect of the solvent.
-
Cell Line-Specific Validation: The sensitivity to alkylating agents can vary significantly between different cell lines.[5] It is essential to optimize conditions for each cell line used.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a wide range of concentrations and narrow down to a concentration that induces the desired effect with acceptable viability. |
| Treatment duration is too long. | Conduct a time-course experiment to identify the shortest exposure time required to observe the on-target effect. |
| Cell line is particularly sensitive. | Consider using a cell line known to be more resistant to alkylating agents or one with a robust DNA damage response. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Run a solvent-only control. |
Issue 2: No Observable On-Target Effect
| Possible Cause | Troubleshooting Step |
| Concentration is too low. | Titrate the concentration of this compound upwards in a dose-response experiment. |
| Treatment duration is too short. | Increase the incubation time with the compound. |
| Compound instability. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions appropriately as recommended by the manufacturer. |
| Cellular resistance. | The cell line may have highly efficient DNA repair mechanisms that rapidly reverse the alkylation damage. Consider using a cell line with known deficiencies in DNA repair pathways if appropriate for your experimental question. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells and plates. |
| Uneven compound distribution. | Mix the compound thoroughly in the culture medium before adding it to the cells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of multi-well plates for experiments, as they are more prone to evaporation and temperature fluctuations. |
| Cell health and passage number. | Use cells that are in a healthy, exponential growth phase and within a consistent, low passage number range. |
Quantitative Data Summary
Table 1: Example IC50 Values for MMS in Various Cell Lines
| Cell Line | MMS IC50 (mM) | Exposure Time (hours) | Assay |
| HT-29 | ~5 | 24 | MTT Assay |
| V79 | ~1.5 | 24 | Colony Formation |
| Human Lymphocytes | ~0.1 | 24 | Not Specified |
Table 2: Example Genotoxicity Data for EMS in Mammalian Cells
| Cell Line | EMS Concentration (µg/mL) | Endpoint | Observation |
| L5178Y | 50 | Cell Proliferation | Hormetic response (slight increase in proliferation) |
| CHO | 100 - 800 | Mutation Frequency | Linear increase in mutation frequency |
| gpt-delta transgenic mice | 5 - 100 mg/kg/day (in vivo) | gpt Mutation Frequency | Dose-dependent increase in mutations in various tissues |
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2X concentrations.
-
Treatment: Remove the existing medium from the cells and add 50 µL of fresh medium. Add 50 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Plot cell viability (%) against the log of the compound concentration to determine the IC50 value.
Protocol 2: Assessing DNA Damage using the Comet Assay (Alkaline)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive (e.g., H₂O₂) and negative controls.
-
Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation:
-
Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slide on ice for 10 minutes.
-
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) and incubate at 4°C for at least 1 hour.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining:
-
Gently rinse the slides with a neutralization buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using appropriate software to quantify DNA damage (e.g., tail length, % DNA in the tail).
-
Visualizations
Caption: Inferred signaling pathway for this compound-induced DNA damage.
Caption: General experimental workflow for assessing the effects of this compound.
References
- 1. future4200.com [future4200.com]
- 2. researchgate.net [researchgate.net]
- 3. A genome-wide screen for methyl methanesulfonate-sensitive mutants reveals genes required for S phase progression in the presence of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Analysis of 2-Methoxyethyl Methanesulfonate (M-MMS)-Modified Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyethyl methanesulfonate (M-MMS)-modified peptides in liquid chromatography-mass spectrometry (LC-MS) applications.
General Experimental Workflow
The following diagram outlines a typical workflow for the analysis of M-MMS-modified peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
Q1: I'm not seeing the expected mass shift for my M-MMS modified peptide. What could be the issue?
A1: Several factors could contribute to this:
-
Incomplete Reaction: The M-MMS modification reaction may not have gone to completion. Ensure optimal reaction conditions (pH, temperature, and incubation time).
-
Incorrect Mass Shift Calculation: The monoisotopic mass of a 2-methoxyethyl group (C₃H₇O) is approximately 59.0497 Da . Verify that you are searching for the correct mass modification in your data analysis software.
-
Side Reactions: M-MMS can react with multiple amino acid residues, primarily cysteine and histidine. Depending on the reaction conditions, you may have a heterogeneous population of modified peptides.
-
Sample Loss: Peptides modified with a 2-methoxyethyl group will be more hydrophobic. This can lead to sample loss during cleanup steps if inappropriate materials or solvents are used. Consider using low-binding tubes and optimizing your desalting protocol.
Q2: My sample recovery is low after the modification and cleanup steps. How can I improve this?
A2: The increased hydrophobicity of the modified peptides is a likely cause.[1] Here are some suggestions:
-
Use Low-Binding Consumables: To minimize non-specific binding, use low-protein-binding microcentrifuge tubes and pipette tips.
-
Optimize Desalting: If using C18-based desalting, ensure that your elution solvent is strong enough to recover the more hydrophobic modified peptides. You may need to increase the acetonitrile concentration in your elution buffer.
-
Solid-Phase Extraction (SPE): For complex samples, consider using a solid-phase extraction protocol tailored for hydrophobic peptides to improve cleanup and recovery.
Liquid Chromatography (LC)
Q3: My modified peptides are showing poor peak shape (tailing or fronting). What can I do?
A3: Poor peak shape can be caused by several factors related to the chromatography:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and reinjecting.[2]
-
Secondary Interactions: The modified residues may interact with the stationary phase in unintended ways. If using a silica-based C18 column, interactions with residual silanol groups can cause tailing. Using a mobile phase with a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape.[3]
-
Inappropriate Mobile Phase: Ensure your mobile phase is properly prepared and of high quality (LC-MS grade). The organic solvent concentration in your sample should be similar to or lower than your initial mobile phase conditions to avoid peak distortion.
Q4: I am observing a shift in retention times for my modified peptides. Why is this happening?
A4: Retention time shifts can be indicative of several issues:
-
Increased Hydrophobicity: The addition of the 2-methoxyethyl group increases the hydrophobicity of the peptide, which will lead to a longer retention time on a reverse-phase column compared to the unmodified peptide. This is an expected outcome.
-
LC System Instability: Fluctuations in pump pressure, temperature, or mobile phase composition can cause retention time shifts. Ensure your LC system is properly equilibrated and maintained.
-
Column Degradation: Over time, the performance of an LC column can degrade. If you observe retention time shifts and peak broadening across many peptides, it may be time to replace the column.
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Column overload | Dilute the sample. |
| Secondary silanol interactions | Use 0.1% TFA in the mobile phase. | |
| Column contamination | Flush the column with a strong solvent. | |
| Retention Time Shift | Expected hydrophobicity change | This is normal for modified peptides. |
| Unstable LC conditions | Ensure proper system equilibration. | |
| Column degradation | Replace the analytical column. |
Mass Spectrometry (MS & MS/MS)
Q5: I have a low MS signal for my modified peptide. How can I improve the signal intensity?
A5: Low signal intensity can be a complex issue with multiple potential causes:
-
Ion Suppression: Co-eluting compounds from your sample matrix can suppress the ionization of your target peptide. Improve your sample cleanup or adjust your LC gradient to better separate the peptide of interest from interfering substances.
-
Inefficient Ionization: While alkylation can enhance hydrophobicity and potentially improve ionization, the specific modification may alter the peptide's gas-phase basicity.[1] Optimize your MS source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for your modified peptide.
-
Adduct Formation: The formation of sodium ([M+Na]⁺) or other adducts can split the signal between different ionic species, reducing the intensity of your protonated molecule ([M+H]⁺). Use high-purity solvents and reagents to minimize salt contamination.
Q6: The MS/MS fragmentation of my modified peptide is poor, or I'm not seeing the expected fragment ions. What should I consider?
A6: The 2-methoxyethyl modification can influence peptide fragmentation in several ways:
-
Modification Stability: The modification itself may be labile and prone to neutral loss during collision-induced dissociation (CID). Look for a neutral loss of 59.0497 Da in your MS/MS spectrum.
-
Fragmentation Pathways: The modification can alter the charge distribution on the peptide, leading to changes in the preferred fragmentation pathways. This may result in a different pattern of b- and y-ions compared to the unmodified peptide.
-
Alternative Fragmentation Techniques: If CID is not providing informative spectra, consider using alternative fragmentation methods such as Higher-energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD), if available on your instrument. These methods can provide complementary fragmentation information.[4]
Troubleshooting Logic Diagram
This diagram provides a systematic approach to troubleshooting common issues.
Experimental Protocols
Protocol 1: In-Solution Digestion and M-MMS Modification of a Purified Protein
-
Denaturation, Reduction, and Alkylation:
-
Resuspend your protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (IAM) to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes to alkylate free cysteines.
-
Quench the excess IAM by adding DTT to a final concentration of 10 mM.
-
-
Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.
-
-
M-MMS Modification:
-
Adjust the pH of the peptide solution to ~7.5-8.0 with a suitable buffer (e.g., HEPES).
-
Add this compound (M-MMS) to the desired final concentration. Note: The optimal concentration and reaction time should be determined empirically.
-
Incubate at 37°C for 1-2 hours.
-
Quench the reaction by adding an excess of a thiol-containing reagent like DTT or by acidification with formic acid to a final concentration of 1%.
-
-
Sample Cleanup:
-
Desalt the sample using a C18 StageTip or a similar reversed-phase cleanup method.
-
Wash the tip with a low organic solvent solution (e.g., 0.1% formic acid in water).
-
Elute the peptides with a higher organic solvent solution (e.g., 60% acetonitrile, 0.1% formic acid). Note: You may need to increase the acetonitrile concentration to ensure elution of the more hydrophobic modified peptides.
-
Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).
-
Quantitative Data Summary
When analyzing M-MMS modified peptides, it is crucial to monitor for specific mass shifts. The following table summarizes the expected monoisotopic mass changes.
| Modification / Adduct | Monoisotopic Mass Change (Da) | Notes |
| 2-Methoxyethyl | +59.0497 | C₃H₇O |
| Sodium Adduct | +22.9898 | [M+Na]⁺ |
| Potassium Adduct | +38.9637 | [M+K]⁺ |
| Neutral Loss of Water | -18.0106 | Common fragment ion |
| Neutral Loss of Ammonia | -17.0266 | Common fragment ion from N-terminus or basic residues |
This technical support guide provides a starting point for troubleshooting issues related to the LC-MS analysis of this compound-modified peptides. Given the unique properties of this modification, empirical optimization of sample preparation, chromatography, and mass spectrometry parameters is often necessary to achieve the best results.
References
Adjusting pH for optimal 2-Methoxyethyl methanesulfonate reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyethyl methanesulfonate (MEMS). The information is designed to address common issues encountered during experimental procedures, with a focus on optimizing reactivity by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (MEMS)?
A1: this compound is an alkylating agent. Its principal use in research and drug development is to introduce a 2-methoxyethyl group to a substrate. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1][2]
Q2: How does pH affect the stability of this compound?
A2: The stability of methanesulfonate esters like MEMS is pH-dependent. Generally, they are more susceptible to hydrolysis under alkaline conditions. For similar compounds, it has been shown that hydrolysis is significant at a pH of 10.[3][4] Stability is greater in neutral to slightly acidic environments, with a pH range of 7-8 being recommended for storage and handling of related compounds to minimize degradation.[5]
Q3: What is the optimal pH for the reactivity of MEMS as an alkylating agent?
A3: The optimal pH for an alkylation reaction with MEMS is a balance between maximizing the nucleophilicity of the substrate and maintaining the stability of the MEMS. While the substrate's nucleophilicity might increase with higher pH, the stability of MEMS decreases. Therefore, conducting reactions in a neutral to slightly alkaline buffer system (pH 7-8.5) is often a good starting point to ensure the integrity of the reagent while allowing for efficient alkylation. The ideal pH will be substrate-dependent and may require empirical optimization.
Q4: What are the common side products when using MEMS in an alkylation reaction?
A4: The primary side product is the hydrolysis product, 2-methoxyethanol, which can form if the reaction conditions are too aqueous or basic, or if there is significant moisture contamination.[6] Depending on the substrate and reaction conditions, elimination products may also be formed.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Degradation of MEMS due to high pH: The reaction buffer is too alkaline, causing rapid hydrolysis of the MEMS. | - Monitor and adjust the pH of the reaction mixture to a neutral or slightly acidic range (pH 6.5-7.5).- Use a freshly prepared solution of MEMS. |
| 2. Moisture Contamination: Water in the solvent or on the glassware is hydrolyzing the MEMS.[6] | - Ensure all glassware is thoroughly oven-dried.- Use anhydrous solvents for the reaction. | |
| 3. Insufficient Nucleophilicity of the Substrate: The pH is too low, leading to protonation of the nucleophilic group on the substrate. | - If the substrate has a low pKa, consider slightly increasing the pH to deprotonate the nucleophile, but not so high as to cause significant MEMS hydrolysis (e.g., pH 8.0-8.5). | |
| Formation of Multiple Products | 1. pH is too high, promoting side reactions: Besides hydrolysis, high pH can promote elimination or other side reactions. | - Lower the reaction pH and temperature to favor the desired nucleophilic substitution. |
| 2. Non-optimal reaction buffer: The buffer components may be interfering with the reaction. | - Screen different buffer systems to find one that is non-reactive and maintains the desired pH. | |
| Inconsistent Reaction Rates | 1. Poor pH control: The reaction is not adequately buffered, leading to pH shifts as the reaction progresses. | - Use a suitable buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. |
| 2. Temperature Fluctuations: Inconsistent temperature can affect both the reaction rate and the stability of MEMS. | - Ensure precise and stable temperature control throughout the experiment. |
Experimental Protocols
General Protocol for Alkylation of a Nucleophile with this compound
This protocol provides a general methodology for the alkylation of a generic nucleophilic substrate (Nu-H) and should be optimized for specific applications.
-
Preparation of Reaction Mixture:
-
Dissolve the nucleophilic substrate in an appropriate anhydrous solvent (e.g., DMF, DMSO, or acetonitrile) in an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents) to the solution to act as a proton scavenger.[6]
-
If pH control is critical, use a well-buffered system in the desired pH range (e.g., phosphate or HEPES buffer), ensuring the chosen buffer does not interfere with the reaction.
-
-
Addition of this compound:
-
Slowly add this compound (typically 1.0-1.2 equivalents) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding cold water or a suitable quenching agent.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate technique, such as column chromatography.
-
Data Presentation
Table 1: pH-Dependent Stability of Methanesulfonate Esters (Qualitative)
| pH Range | Stability of Methanesulfonate Esters | Primary Degradation Pathway | Reference |
| Acidic (< 6) | Generally Stable | Slow Hydrolysis | General Chemical Principles |
| Neutral (6-8) | Stable | Minimal Hydrolysis | [5] |
| Alkaline (> 8) | Prone to Degradation | Base-catalyzed Hydrolysis | [3][4] |
Note: This table is based on data for structurally related methanesulfonate esters and provides a general guideline for this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield in MEMS Alkylation Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the effect of DNA alkylation on alkaline elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 2-Ethoxyethyl methanesulfonate | 98139-68-5 [smolecule.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Alkylating Activity of 2-Methoxyethyl Methanesulfonate and Methyl Methanesulfonate
A detailed guide for researchers, scientists, and drug development professionals on the genotoxic and cytotoxic profiles of two alkylating agents, supported by experimental data and protocols.
Introduction
Alkylating agents are a class of reactive compounds capable of introducing alkyl groups into nucleophilic sites of organic molecules, including DNA. This reactivity makes them potent mutagens and carcinogens, but also forms the basis for their use as chemotherapeutic agents. Methyl methanesulfonate (MMS) is a well-characterized monofunctional alkylating agent widely used in genetic toxicology studies as a positive control due to its consistent genotoxic effects. 2-Methoxyethyl methanesulfonate is a structurally related compound, and understanding its comparative alkylating activity is crucial for risk assessment and potential therapeutic applications. This guide provides a detailed comparison of the alkylating activity of this compound and MMS, focusing on their genotoxicity and cytotoxicity as determined by key in vitro assays.
Mechanism of Action: DNA Alkylation
Both this compound and Methyl methanesulfonate (MMS) are monofunctional alkylating agents. Their primary mechanism of genotoxicity involves the transfer of their respective alkyl groups (2-methoxyethyl and methyl) to nucleophilic sites on DNA bases. The most common sites of alkylation are the N7 position of guanine and the N3 position of adenine.[1] These DNA adducts can lead to base mispairing during DNA replication, DNA strand breaks, and chromosomal aberrations, ultimately resulting in mutations and cell death.[1][2]
The simplified signaling pathway for DNA damage and repair following exposure to these alkylating agents is depicted below.
Caption: Simplified pathway of DNA alkylation and cellular response.
Comparative Genotoxicity and Cytotoxicity Data
A study by S. Glowienke et al. (2007) provides direct comparative data on the genotoxicity of 19 sulfonic acid esters, including this compound and MMS, in the Ames test and an in vitro micronucleus assay. The results indicate that all tested methanesulfonic acid esters, including the two compounds of interest, are genotoxic.[1]
Data Presentation
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C4H10O4S | 154.18 | 16427-44-4 |
| Methyl methanesulfonate (MMS) | CH4O3S | 110.13 | 66-27-3 |
Table 1: Physicochemical Properties
| Assay | Endpoint | This compound | Methyl methanesulfonate (MMS) |
| Ames Test (Salmonella typhimurium TA100) | Mutagenicity | Positive[1] | Positive[1][2] |
| In Vitro Micronucleus Test (Mouse Lymphoma Cells) | Clastogenicity/Aneugenicity | Positive[1] | Positive[1][3][4] |
Table 2: Summary of Genotoxicity Data
Quantitative data from the Glowienke et al. (2007) study, such as Lowest Effect Concentration (LEC) in the Ames test and dose-response curves for the micronucleus test, are essential for a precise comparison of potency and would be included here upon obtaining the full-text article.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[5]
Workflow Diagram:
Caption: Workflow for the Ames Test.
Protocol:
-
Strain Preparation: Cultures of appropriate Salmonella typhimurium strains (e.g., TA100, which is sensitive to base-pair substitution mutagens) are grown overnight in nutrient broth.
-
Metabolic Activation: For compounds that may require metabolic activation to become mutagenic, a rat liver homogenate (S9 fraction) is prepared and added to the test system.
-
Exposure: The test compound at various concentrations, the bacterial culture, and with or without the S9 mix are combined in molten top agar.
-
Plating: The mixture is poured onto minimal glucose agar plates. These plates lack histidine, the amino acid the bacterial strain requires for growth.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-independent state will grow and form visible colonies. The number of revertant colonies is counted for each concentration and compared to negative (solvent) and positive controls. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.[5]
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect chromosomal damage. It identifies micronuclei, which are small nuclei that form outside the main nucleus in daughter cells, containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division.[6]
Workflow Diagram:
Caption: Workflow for the In Vitro Micronucleus Assay.
Protocol:
-
Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO), mouse lymphoma L5178Y, or human TK6 cells) are cultured in appropriate media.
-
Exposure: Cells are treated with various concentrations of the test compound, along with negative and positive controls, for a specific duration (e.g., 3-6 hours with S9 activation, or for one to one and a half cell cycle times without S9).
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis (the final step in cell division where the cytoplasm divides), resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: The frequency of micronucleated cells is determined by scoring a predetermined number of binucleated cells (e.g., 1000-2000) per concentration under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
Cytotoxicity assays are performed to determine the concentration range of a test compound that causes cell death, which is crucial for selecting appropriate concentrations for genotoxicity assays. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Plating: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Exposure: The cells are then treated with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The concentration of the test compound that reduces cell viability by 50% (IC50) is then calculated.
Conclusion
Both this compound and Methyl methanesulfonate are direct-acting alkylating agents with confirmed genotoxic activity in both bacterial and mammalian cell systems. The available data from a comparative study by S. Glowienke et al. (2007) indicates that both compounds induce point mutations in the Ames test and chromosomal damage in the in vitro micronucleus assay.[1] To definitively compare their relative potencies, a detailed analysis of the quantitative dose-response data from this and other relevant studies is necessary. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative assessments. For researchers in drug development and chemical safety, understanding the similarities and potential differences in the alkylating activity of these two methanesulfonates is essential for accurate risk assessment and the development of safer chemical entities.
References
- 1. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 2. aniara.com [aniara.com]
- 3. The micronucleus test of methyl methanesulfonate with mouse peripheral blood reticulocytes using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Micronucleus test with methyl methanesulfonate administered by intraperitoneal injection and oral gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec [evotec.com]
2-Methoxyethyl methanesulfonate versus Ethyl methanesulfonate (EMS) for mutagenesis
An Objective Comparison of Alkylating Agents for Mutagenesis: Ethyl Methanesulfonate (EMS) vs. 2-Methoxyethyl Methanesulfonate
Introduction
In the fields of genetics, toxicology, and drug development, chemical mutagens are indispensable tools for studying gene function, modeling human diseases, and assessing the safety of new chemical entities. Among the most widely used are alkylating agents, which induce DNA lesions that can lead to heritable mutations. Ethyl methanesulfonate (EMS) is a canonical monofunctional ethylating agent, extensively characterized and employed for its high efficiency in inducing point mutations.[1][2] Its counterpart, this compound, is a structurally related compound.
This guide provides an objective, data-driven comparison of these two alkylating agents. It is important to note that while extensive public-domain data exists for Ethyl methanesulfonate, information on the specific mutagenic activity of this compound is sparse. This comparison, therefore, relies on the well-documented properties of EMS and contrasts them with available data for related methanesulfonate compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action: Alkylation and DNA Damage
Both EMS and this compound are alkylating agents that covalently transfer an alkyl group to nucleophilic sites on DNA bases. However, the nature of the alkyl group (ethyl vs. methoxyethyl) and the preferred site of adduction can lead to different downstream genetic consequences.
Ethyl Methanesulfonate (EMS): EMS is a potent point mutagen that primarily transfers its ethyl group to the O⁶ position of guanine (G), forming O⁶-ethylguanine.[3][4] This modified base has a high propensity to mispair with thymine (T) instead of cytosine (C) during DNA replication.[3] Subsequent replication rounds solidify this change, resulting in a G:C to A:T transition mutation.[3][5] This specific and predictable mutational signature makes EMS a favored tool for genetic screens.[2] While it can also alkylate other sites, such as the N⁷ position of guanine, the O⁶-ethylguanine adduct is the primary premutagenic lesion.[1][6]
References
- 1. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uses and Opportunities for Ethyl Methanesulfonate Mutagenesis in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Effect of ethyl methanesulfonate mediated mutation for enhancing morpho-physio-biochemical and yield contributing traits of fragrant rice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the genotoxicity of ethylnitrosourea and ethyl methanesulfonate in lacZ transgenic mice (Muta Mouse) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 2-Methoxyethyl Methanesulfonate-Induced Modifications: A Comparative Guide to Western Blot and Alternative Methods
For researchers, scientists, and drug development professionals, understanding the cellular response to DNA damage is critical. 2-Methoxyethyl methanesulfonate (MMS) is a potent alkylating agent widely used to induce DNA damage and study the subsequent cellular repair pathways.[1][2][3] A key aspect of this response involves the post-translational modification (PTM) of proteins that regulate DNA repair, cell cycle checkpoints, and apoptosis.[4][5] Validating these modifications is essential for elucidating molecular mechanisms and identifying potential therapeutic targets.
This guide provides an objective comparison of Western blot and alternative methods for validating MMS-induced protein modifications, supported by experimental data and detailed protocols.
Comparative Analysis of Key Validation Techniques
Western blotting is a cornerstone technique for detecting specific proteins and their modifications.[6][7] However, alternative methods offer distinct advantages in terms of throughput, sensitivity, and the ability to identify novel modifications. The choice of technique depends on the specific research question, available resources, and the nature of the modification being investigated.
Table 1: Comparison of Performance Characteristics
| Feature | Western Blot | Mass Spectrometry (MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Primary Application | Targeted validation and semi-quantitative analysis of known protein modifications.[6][8] | High-throughput, unbiased identification and quantification of known and unknown PTMs.[6][9][10] | Quantitative detection of a single, known protein modification.[11][12] |
| Sensitivity | Moderate to high, dependent on antibody quality. | Very high, capable of detecting low-abundance modifications.[7] | High, suitable for detecting small amounts of target protein.[12] |
| Throughput | Low to moderate. | High, capable of analyzing thousands of modifications simultaneously.[6] | High, suitable for screening large numbers of samples.[11] |
| Data Output | Band intensity (relative quantification), protein size. | Peptide/protein identification, precise modification site mapping, relative and absolute quantification.[10] | Absorbance/fluorescence signal (quantitative). |
| Requirement for Specific Antibodies | Yes, requires antibodies specific to the modified protein.[13] | No, for discovery. Yes, for targeted MS approaches. | Yes, requires a matched pair of antibodies.[11] |
| Cost | Relatively low equipment cost, ongoing reagent costs. | High equipment and maintenance costs. | Low to moderate, dependent on kit availability. |
| Expertise Required | Basic laboratory skills. | Specialized training in instrumentation and data analysis. | Basic laboratory skills. |
Signaling and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for a clear understanding. The following diagrams illustrate the cellular response to MMS-induced damage and the standard workflow for its validation by Western blot.
Caption: MMS-induced DNA damage signaling pathway.
References
- 1. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 2. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Previously uncharacterized genes in the UV- and MMS-induced DNA damage response in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple DNA repair pathways contribute to MMS-induced post-replicative DNA synthesis in S. pombe. | microPublication [micropublication.org]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative mass spectrometry of posttranslational modifications: keys to confidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Optimization of a Miniaturized Western Blot-Based Screening Platform to Identify Regulators of Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. azurebiosystems.com [azurebiosystems.com]
Cross-Validation of Mass Spectrometry Methods for 2-Methoxyethyl Methanesulfonate Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation and quantification of 2-Methoxyethyl methanesulfonate (MEMS) adducts. The formation of DNA and protein adducts by genotoxic impurities like MEMS is a critical concern in drug development and toxicology. Accurate and robust analytical methods are essential for risk assessment. This document outlines the methodologies, performance characteristics, and experimental protocols for the predominant mass spectrometric techniques, offering a framework for cross-validation and method selection.
Introduction to this compound Adduct Analysis
This compound is an alkylating agent with the potential to react with nucleophilic sites in biological macromolecules. Of particular concern is its ability to form covalent adducts with DNA, which can lead to mutations and potentially cancer. The detection and quantification of these adducts at trace levels are paramount for ensuring the safety of pharmaceutical products and for toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool for this purpose due to its high sensitivity and specificity. Cross-validation of these methods across different platforms and laboratories is crucial for establishing reliable and reproducible results.
Comparative Analysis of Mass Spectrometry Methods
While direct inter-laboratory cross-validation studies for this compound adducts are not extensively published, a comparison can be drawn from the validation data of methods developed for similar short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). The principles of analysis and validation are directly translatable.
The primary mass spectrometric techniques for analyzing these adducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance of Analytical Methods
The selection of an analytical method is often guided by its quantitative performance. The following tables summarize key validation parameters from published studies on related methanesulfonate compounds, providing a benchmark for what can be expected from a well-validated method for this compound adducts.
Table 1: Comparison of GC-MS Methods for Methanesulfonate Impurities
| Parameter | Method 1 (GC-MS/MS) | Method 2 (GC-MS) |
| Analyte(s) | 9 Alkyl Sulfonates | MMS and EMS |
| Limit of Detection (LOD) | Not Reported | 0.001 µg/mL |
| Limit of Quantitation (LOQ) | 0.10–1.05 ng/mL | 0.005 µg/mL |
| Linearity (Correlation Coefficient) | >0.9993 | >0.999 |
| Accuracy (% Recovery) | 75% - 120% | 97.2% - 99.8% |
| Precision (RSD%) | Not Reported | 1.06% - 1.96% |
| Reference | [1] | [2] |
Table 2: Comparison of LC-MS/MS Methods for Methanesulfonate Impurities
| Parameter | Method 1 (LC-MS/MS) |
| Analyte(s) | MMS and EMS |
| Limit of Detection (LOD) | 0.3 µg/g |
| Limit of Quantitation (LOQ) | 0.4 µg/g |
| Linearity (Correlation Coefficient) | >0.999 |
| Accuracy (% Recovery) | 80% - 120% |
| Precision (RSD%) | Not Reported |
| Reference | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols for the analysis of methanesulfonate adducts, based on common practices in the field.
Sample Preparation for DNA Adduct Analysis
-
DNA Isolation: Extract DNA from cells or tissues using standard enzymatic or chemical lysis methods, followed by purification steps to remove proteins and RNA.
-
DNA Hydrolysis: Enzymatically digest the purified DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Solid-Phase Extraction (SPE): Enrich the adducted nucleosides from the bulk of unmodified nucleosides using a suitable SPE cartridge (e.g., C18).
-
Derivatization (for GC-MS): For volatile compounds, a derivatization step may be necessary to improve chromatographic behavior and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of nucleoside adducts.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate, is employed.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, providing high selectivity and sensitivity.[3][4] The transitions would be from the protonated molecule to a characteristic product ion (e.g., the protonated base).
-
Instrumentation: Triple quadrupole (QqQ) or high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap can be used.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Chromatographic Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used.
-
Injection: Splitless injection is often used for trace analysis.
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is standard.
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. For higher sensitivity and selectivity, a triple quadrupole instrument in MRM mode is advantageous.[1]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound DNA adducts using LC-MS/MS.
Caption: Workflow for LC-MS/MS analysis of DNA adducts.
Alternative and Complementary Validation Methods
While mass spectrometry is the gold standard, other techniques can be used for validation or as orthogonal methods:
-
³²P-Postlabeling: This is a highly sensitive method for detecting DNA adducts, though it does not provide structural information.
-
Immunoassays (ELISA): If antibodies specific to the this compound adduct are available, ELISA can be a high-throughput screening method.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like TOF and Orbitrap MS provide accurate mass measurements, which can confirm the elemental composition of an adduct, adding another layer of validation.[5]
Conclusion
The cross-validation of analytical methods for this compound adducts is critical for ensuring data reliability in safety and toxicological assessments. While direct comparative studies are sparse, a robust validation framework can be established by comparing the performance of well-documented LC-MS/MS and GC-MS methods for related alkylating agents. The choice of method will depend on the specific requirements for sensitivity, selectivity, and the available instrumentation. The protocols and comparative data presented in this guide provide a foundation for researchers to develop, validate, and cross-validate their analytical methods for the detection and quantification of these important genotoxic adducts.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy and toxicity comparison of 2-Methoxyethyl methanesulfonate with other alkylating agents
A Comparative Guide to the Efficacy and Toxicity of 2-Methoxyethyl methanesulfonate and Other Alkylating Agents
Introduction to Alkylating Agents
Alkylating agents represent a foundational class of chemotherapeutic drugs used in the treatment of a wide range of cancers.[1] Their primary mechanism of action involves the covalent attachment of alkyl groups to nucleophilic sites on cellular macromolecules, most critically, the DNA.[2][3] This process, known as DNA alkylation, can lead to abnormal base pairing, the formation of single-strand breaks, and the creation of inter- and intrastrand DNA cross-links.[1] Such DNA damage disrupts the integrity of the genetic material, interfering with DNA replication and transcription, which ultimately triggers programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.[1]
While effective, the clinical utility of alkylating agents is often limited by a narrow therapeutic index and significant toxicities, stemming from their lack of specificity for cancer cells.[2] Furthermore, tumor resistance, often mediated by cellular DNA repair mechanisms such as the enzyme O6-methylguanine-DNA methyltransferase (MGMT), can diminish their therapeutic efficacy.[2][4] This guide provides a comparative overview of the efficacy and toxicity of several key alkylating agents, with a special focus on this compound, supported by available experimental data and detailed methodologies.
Compound Profiles
This compound
This compound is an ester of methanesulfonic acid.[5] Based on available chemical data, it is classified as a synthetic reagent used for alkylation in chemical synthesis. Hazard classifications indicate that it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]
Notably, a comprehensive review of scientific literature and clinical data reveals a lack of information regarding the use of this compound as a chemotherapeutic agent. There are no published studies detailing its cytotoxic efficacy (e.g., IC50 values against cancer cell lines) or its clinical toxicity profile in humans or animal models in a therapeutic context. Its profile is more akin to a laboratory chemical, such as the related compound Methyl Methanesulfonate (MMS), which is a well-known DNA alkylating agent used extensively in preclinical research to study DNA damage and repair, rather than as a clinical drug.[7][8]
Busulfan
Busulfan is an alkyl alkane sulfonate primarily used in high-dose conditioning regimens prior to hematopoietic stem cell transplantation (HSCT) for hematologic malignancies.[2][9] It functions by creating DNA cross-links.[2] Busulfan has a narrow therapeutic window, where insufficient exposure can lead to graft rejection or disease relapse, while overexposure increases the risk of severe toxicities.[9] The intravenous formulation is associated with reduced toxicity compared to the oral form.[10]
Temozolomide (TMZ)
Temozolomide is a second-generation imidazotetrazine derivative that functions as an oral alkylating agent.[11] It is the standard-of-care chemotherapy for patients with glioblastoma.[12] TMZ's mechanism involves the methylation of DNA, primarily at the O-6 and N-7 positions of guanine.[4] Its efficacy is significantly influenced by the expression of the DNA repair protein MGMT; tumors with a silenced MGMT gene are more sensitive to TMZ.[4][12]
Carmustine (BCNU)
Carmustine is a nitrosourea compound that exerts its cytotoxic effect by alkylating DNA and cross-linking DNA strands.[13] Due to its ability to cross the blood-brain barrier, it is frequently used in the treatment of brain tumors like glioblastoma.[14] To mitigate systemic toxicity, carmustine can be delivered locally via biodegradable wafers (Gliadel®) implanted into the surgical cavity following tumor resection.[14]
Chlorambucil
Chlorambucil is a nitrogen mustard derivative used to treat various hematologic malignancies, including chronic lymphocytic leukemia (CLL) and lymphomas.[15][16] It is generally considered to have a lower toxicity profile compared to other potent chemotherapies like purine nucleoside analogs.[15] However, like other alkylating agents, it is mutagenic and carcinogenic, with prolonged use linked to the development of secondary malignancies such as acute leukemia.[16]
Data Presentation
Table 1: Comparative Cytotoxicity of Alkylating Agents
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function, in this case, cell growth. Lower IC50 values indicate higher potency. It is important to note that these values can vary between studies due to different experimental conditions.[1]
| Alkylating Agent | Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) | Reference |
| Carmustine (BCNU) | U87 MG | Glioblastoma | 48 | 54.4 | [1] |
| HL-60 | Promyelocytic Leukemia | Not Specified | ~200 | [1] | |
| MOLT-4 | T-lymphoblastic Leukemia | Not Specified | ~200 | [1] | |
| Temozolomide (TMZ) | U87 MG | Glioblastoma | 48 | 748.3 | [1] |
| Cisplatin * | A549 | Lung Carcinoma | 48 | ~7.5 | [1] |
| MCF-7 | Breast Adenocarcinoma | 48 | ~6.4 | [1] | |
| U87 MG | Glioblastoma | 24 | 9.5 | [1] |
*Cisplatin is a platinum-based alkylating-like agent included for comparison.
Table 2: Comparative Toxicity Profiles of Alkylating Agents
| Agent | Common Toxicities | Severe / Dose-Limiting Toxicities | Reference |
| Busulfan | Myelosuppression, hyperpigmentation, nausea, emesis, wasting syndrome.[17] | Hepatic veno-occlusive disease (VOD) / sinusoidal obstruction syndrome (SOS), interstitial pulmonary fibrosis, seizures.[9][17] | [9][17] |
| Temozolomide | Nausea, vomiting, fatigue, constipation, headache, loss of appetite, rash.[4][18][19] | Myelosuppression (lymphopenia, neutropenia, thrombocytopenia).[11][18] | [4][11][18][19] |
| Carmustine | Nausea, vomiting.[14] | Delayed and cumulative myelosuppression (thrombocytopenia, leukopenia), dose-related pulmonary toxicity (fibrosis) which can be fatal and occur years after treatment.[14][20] | [14][20] |
| Chlorambucil | Generally well-tolerated; nausea, vomiting, diarrhea, oral ulcers.[21] | Dose-related myelosuppression, potential for irreversible bone marrow damage, secondary malignancies (e.g., acute leukemia) with long-term use, pulmonary fibrosis (rare).[16][22] | [16][21][22] |
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is commonly used to determine the IC50 of a compound.[23]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of the alkylating agent for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the drug concentration and use non-linear regression to determine the IC50 value.[23]
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.[23]
Methodology:
-
Cell Preparation: After treatment with the alkylating agent, harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.
-
Cell Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA as "nucleoids."
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field. Broken DNA fragments will migrate away from the nucleoid, forming a "comet tail." The amount of DNA in the tail is proportional to the amount of DNA damage.
-
Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. Use imaging software to quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[23]
γH2AX Immunofluorescence Assay
The phosphorylation of histone H2AX to form γH2AX is one of the earliest cellular responses to the formation of DNA double-strand breaks. This assay quantifies these lesions by staining for γH2AX foci.[23]
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the desired alkylating agents.
-
Fixation and Permeabilization: Fix the cells with a solution like paraformaldehyde, then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access.
-
Immunostaining: Block non-specific antibody binding sites with a blocking buffer (e.g., BSA). Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently-labeled secondary antibody.
-
Microscopy: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per cell nucleus using image analysis software. An increase in the number of foci indicates a higher level of DNA double-strand breaks.[23]
Visualizations
Caption: General signaling pathway of alkylating agent-induced cell death.
Caption: Experimental workflow for comparing alkylating agents in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. mdpi.com [mdpi.com]
- 4. Temozolomide - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. 2-(2-Methoxyethoxy)ethyl methanesulfonate | C6H14O5S | CID 3815654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 8. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the Efficacy, Toxicity and Pharmacokinetic Profile of Oral Busulfan in Allogeneic Stem Cell Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Busulfan-Based Conditioning Regimens for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Temozolomide treatment outcomes and immunotherapy efficacy in brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. Frontiers | Carmustine as a Supplementary Therapeutic Option for Glioblastoma: A Systematic Review and Meta-Analysis [frontiersin.org]
- 15. Systematic review of the recent evidence for the efficacy and safety of chlorambucil in the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chlorambucil: Uses, Side Effects & Dosage | Healio [healio.com]
- 17. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchwithrutgers.com [researchwithrutgers.com]
- 19. Toxicity and efficacy of protracted low dose temozolomide for the treatment of low grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. Chlorambucil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cancercareontario.ca [cancercareontario.ca]
- 23. benchchem.com [benchchem.com]
Confirming 2-Methoxyethyl Methanesulfonate Reaction Sites: A Guide to Orthogonal Analytical Methods
For Immediate Publication
Shanghai, China – December 23, 2025 – Researchers and drug development professionals tasked with identifying and confirming the reaction sites of 2-Methoxyethyl methanesulfonate (MEMS), a potent alkylating agent and potential genotoxic impurity, now have a comprehensive guide to orthogonal analytical methods for this critical assessment. This publication details and compares two powerful techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the scientific community with the necessary protocols and comparative data to ensure robust and reliable analysis of MEMS-induced modifications in biological systems.
The covalent modification of biological macromolecules such as DNA and proteins by reactive compounds like MEMS is a central focus in toxicology and drug safety assessment. Identifying the specific sites of these reactions is crucial for understanding mechanisms of toxicity and for the risk assessment of pharmaceutical products. The use of orthogonal methods, which rely on different chemical or physical principles, is a regulatory expectation and a scientific necessity to ensure the accuracy and reliability of the results.
This guide provides a head-to-head comparison of LC-MS/MS for the direct analysis of MEMS adducts on macromolecules and GC-MS for the analysis of the parent compound or related volatile impurities, offering a comprehensive approach to confirming potential reaction pathways.
Comparative Analysis of Orthogonal Methods
The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the analysis of MEMS and its adducts.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of non-volatile analytes in the liquid phase followed by mass analysis. Ideal for direct detection of DNA and protein adducts. | Separation of volatile and thermally stable analytes in the gas phase followed by mass analysis. Suitable for the parent compound and related volatile impurities. |
| Sample Type | Enzymatically or chemically hydrolyzed DNA or proteins. | Extracts from pharmaceutical ingredients or biological matrices. |
| Sample Preparation | DNA/protein extraction, hydrolysis, solid-phase extraction (SPE) cleanup. | Liquid-liquid extraction, headspace sampling, or derivatization. |
| Limit of Detection (LOD) | Typically in the range of 0.1 to 10 fmol on-column for DNA adducts.[1][2] | Can reach low ppm to ppb levels, depending on the sample and introduction method.[3] |
| Limit of Quantitation (LOQ) | Approximately 0.5 to 50 fmol on-column. | Typically in the low ppm range.[4] |
| Primary Application | Direct identification and quantification of MEMS adducts on DNA and proteins. | Quantification of residual MEMS or related volatile impurities in drug substances. |
| Selectivity | High, especially with Selected Reaction Monitoring (SRM).[5][6] | High, particularly with Selected Ion Monitoring (SIM) or MS/MS.[3] |
| Throughput | Moderate, due to extensive sample preparation. | High, especially with headspace autosamplers. |
Experimental Workflows and Signaling Pathways
The following diagram illustrates a general workflow for the identification and confirmation of MEMS reaction sites using orthogonal methods.
Detailed Experimental Protocols
LC-MS/MS Method for MEMS-DNA Adduct Analysis
This protocol is designed for the sensitive detection and quantification of MEMS adducts on DNA.
a. DNA Isolation and Hydrolysis:
-
Expose the biological system (e.g., cells, tissues) to MEMS.
-
Isolate genomic DNA using a standard DNA extraction kit, ensuring high purity.
-
Enzymatically digest 10-20 µg of DNA to nucleosides using a cocktail of DNase I, alkaline phosphatase, and phosphodiesterase at 37°C for 2 hours.[7]
-
Alternatively, perform neutral thermal hydrolysis for the release of adducted purine bases.[8][9]
b. Sample Cleanup:
-
Purify the hydrolyzed DNA sample using a C18 solid-phase extraction (SPE) cartridge to remove unmodified nucleosides and salts.
-
Elute the adducts with methanol, dry the eluate under vacuum, and reconstitute in a small volume of mobile phase.
c. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 50% B over 10 minutes, then wash and re-equilibrate.
-
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor specific Selected Reaction Monitoring (SRM) transitions for expected MEMS adducts (e.g., transition from the protonated adduct to the protonated base).[5]
-
d. Quantification:
-
Prepare a calibration curve using synthesized standards of the MEMS-nucleoside adducts.
-
Spike samples with a stable isotope-labeled internal standard for accurate quantification.
GC-MS Method for MEMS Impurity Analysis
This protocol is suitable for the detection of residual MEMS in a drug substance or other matrices.
a. Sample Preparation (Headspace GC-MS):
-
Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
Seal the vial and place it in the headspace autosampler.
-
Incubate the vial at an elevated temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow volatile impurities to partition into the headspace.[10]
b. GC-MS Analysis:
-
Gas Chromatography: Use a capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).[11]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10°C/min to 220°C.
-
-
Mass Spectrometry: Operate the mass spectrometer in Electron Ionization (EI) mode.
-
Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for MEMS.
-
c. Quantification:
-
Prepare a calibration curve by spiking known amounts of MEMS into a blank matrix.
-
Use an appropriate internal standard for improved accuracy.
Logical Relationship Diagram
The following diagram illustrates the decision-making process for selecting an appropriate analytical method based on the analyte's properties.
By employing these orthogonal methods, researchers can build a comprehensive and defensible data package for the characterization of this compound reaction sites, thereby enhancing the understanding of its toxicological profile and ensuring the safety of pharmaceutical products.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. japsonline.com [japsonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative measurement of DNA adducts using neutral hydrolysis and LC-MS. Validation of genotoxicity sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Quantitative Measurement of DNA Adducts Using Neutral Hydrolysis and LCâMS. Validation of Genotoxicity Sensors - figshare - Figshare [figshare.com]
- 10. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
A Side-by-Side Comparison of 2-Methoxyethyl Methanesulfonate and Iodoacetamide for Cysteine Labeling
For Researchers, Scientists, and Drug Development Professionals
The specific and efficient labeling of cysteine residues is a critical technique in proteomics, structural biology, and drug development. The choice of the alkylating agent is paramount for achieving reliable and reproducible results. This guide provides an objective, data-driven comparison of two such agents: the widely-used iodoacetamide (IAM) and the less common 2-Methoxyethyl methanesulfonate (MEMS).
At a Glance: Key Performance Metrics
| Feature | This compound (MEMS) | Iodoacetamide (IAM) |
| Primary Reaction Mechanism | SN2 Nucleophilic Substitution | SN2 Nucleophilic Substitution |
| Reactive Group | Methanesulfonate ester | Iodoacetyl |
| Reactivity Towards Cysteine | Moderate to High (Inferred) | High |
| Specificity for Cysteine | Potentially higher | Good, but with known off-target reactions |
| Common Side Reactions | Alkylation of other nucleophilic residues (e.g., histidine, lysine) may occur, but potentially to a lesser extent than IAM. | Alkylation of methionine, histidine, lysine, and N-termini, particularly at alkaline pH.[1][2] |
| Product Stability | Stable thioether bond | Stable thioether bond |
| Handling and Stability | Liquid, handle with care.[3] | Light-sensitive solid, should be prepared fresh.[4] |
Delving Deeper: Reactivity and Specificity
Both this compound and iodoacetamide react with the thiol group of cysteine residues via an SN2 nucleophilic substitution mechanism. This reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.
Iodoacetamide (IAM) is a highly reactive haloacetamide. The carbon atom attached to the iodine is highly electrophilic, making it susceptible to attack by the thiolate anion of cysteine. This high reactivity ensures efficient and rapid labeling of accessible cysteine residues. However, this reactivity is also the source of its primary drawback: off-target reactions. Under typical labeling conditions, iodoacetamide can also alkylate other nucleophilic amino acid residues such as methionine, histidine, and lysine, which can complicate data analysis in proteomic studies.[1][2]
This compound (MEMS) , on the other hand, is a sulfonate ester. The methanesulfonate group is a good leaving group, allowing for the alkylation of nucleophiles like the cysteine thiolate.[5] While direct comparative studies on its cysteine labeling efficiency are scarce in the mainstream proteomics literature, the reactivity of sulfonate esters is generally considered to be potent.[6] It can be inferred that MEMS is a capable cysteine alkylating agent, though potentially less reactive than iodoacetamide. This potentially lower reactivity could translate to higher specificity, with fewer off-target modifications compared to iodoacetamide.
Reaction Mechanisms
Here, we visualize the reaction mechanisms of both reagents with a cysteine residue.
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible cysteine labeling experiments. Below are generalized protocols for both this compound and iodoacetamide.
General Protocol for Cysteine Alkylation
A typical experimental workflow for cysteine labeling in a protein sample for mass spectrometry analysis involves reduction of disulfide bonds followed by alkylation.
Protocol for Iodoacetamide (IAM) Labeling
-
Denaturation and Reduction: To your protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), add a reducing agent like Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.[7]
-
Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of iodoacetamide to a final concentration of 55 mM. Incubate in the dark at room temperature for 20-30 minutes.[7]
-
Quenching: To stop the reaction, add DTT to a final concentration of 20 mM to quench any excess iodoacetamide.[7]
-
Downstream Processing: The sample is now ready for buffer exchange, digestion, and mass spectrometry analysis.
Inferred Protocol for this compound (MEMS) Labeling
Note: As this reagent is not standard for this application, optimization of concentration, incubation time, and temperature is highly recommended.
-
Denaturation and Reduction: Follow the same procedure as for iodoacetamide, using a suitable reducing agent like DTT or TCEP.
-
Alkylation: Cool the sample to room temperature. Add this compound to the protein solution. A starting point for optimization would be a 5- to 10-fold molar excess over the reducing agent. Incubate at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding a thiol-containing reagent like DTT or L-cysteine in excess.
-
Downstream Processing: Proceed with sample cleanup and subsequent analysis.
Discussion and Conclusion
The choice between this compound and iodoacetamide for cysteine labeling depends on the specific requirements of the experiment.
Iodoacetamide is a highly reactive and efficient alkylating agent for cysteine residues.[7] Its primary drawback is the potential for off-target modifications, which can introduce ambiguity in mass spectrometry data.[2][7] Studies have shown that side reactions with methionine can be significant.[2]
This compound , while not a conventional choice, presents a potentially more specific alternative. Based on the principles of chemical reactivity, sulfonate esters are effective alkylating agents.[5] The potentially lower reactivity of MEMS compared to IAM could lead to a cleaner labeling reaction with fewer side products. However, this comes at the cost of requiring more rigorous optimization of the reaction conditions to ensure complete labeling of the target cysteine residues.
For researchers prioritizing high labeling speed and efficiency with well-established protocols, iodoacetamide remains a robust choice. For applications where high specificity is paramount and off-target modifications must be minimized, exploring alternatives like this compound could be advantageous, provided that the experimental conditions are carefully optimized.
Safety and Handling
Both this compound and iodoacetamide are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
-
This compound: Wear protective gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.[3]
-
Iodoacetamide: This compound is toxic if swallowed and may cause allergic skin or respiratory reactions.[8] It is also light-sensitive.[4] Handle in a fume hood, wearing gloves, safety goggles, and protective clothing.[4][9][10] Prepare solutions fresh and protect them from light.
References
- 1. benchchem.com [benchchem.com]
- 2. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. periodicchemistry.com [periodicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. bio.vu.nl [bio.vu.nl]
- 9. ubpbio.com [ubpbio.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Benchmarking the Stability of 2-Methoxyethyl Methanesulfonate Against Similar Reagents: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of reagents is paramount for ensuring the accuracy, reproducibility, and safety of their work. 2-Methoxyethyl methanesulfonate, an important alkylating agent, is often used in synthetic chemistry and pharmaceutical development. Its stability, particularly in aqueous environments and under stress conditions, can significantly impact reaction outcomes and the impurity profile of synthesized molecules. This guide provides a comparative assessment of the stability of this compound against two structurally similar and widely used reagents: Methyl methanesulfonate (MMS) and Ethyl methanesulfonate (EMS).
While direct, publicly available quantitative stability data for this compound is limited, this guide compiles known data for its analogs and provides detailed experimental protocols for researchers to conduct their own stability assessments. The inclusion of a methoxyethyl group in this compound is expected to influence its stability profile compared to the simpler alkyl esters, MMS and EMS, potentially altering its hydrolysis rate and susceptibility to other degradation pathways.
Comparative Stability Data
The following table summarizes the available quantitative data on the stability of MMS and EMS. For this compound, an estimated stability profile is provided based on general chemical principles and the behavior of related compounds. It is crucial to note that these are estimations and should be confirmed by experimental data.
| Parameter | Methyl Methanesulfonate (MMS) | Ethyl Methanesulfonate (EMS) | This compound (Estimated) |
| Hydrolytic Stability (Half-life) | 4.56 hours at 25°C in a moist environment | ~96 hours at 20°C in water; ~48.5 hours at 25°C | Likely to have a half-life between that of MMS and EMS under neutral conditions. The ether linkage may slightly increase stability against simple hydrolysis compared to MMS. |
| pH Dependence of Hydrolysis | Hydrolysis rate is significant in neutral and alkaline conditions. | Generally unstable in water, hydrolyzing to ethanol and methanesulfonic acid. The rate of hydrolysis is not significantly affected by acidic pH. | Expected to be susceptible to both acid- and base-catalyzed hydrolysis. The ether oxygen could potentially participate in intramolecular reactions, affecting the rate. |
| Thermal Stability | Stable under normal temperatures and pressures, but decomposes upon heating, emitting toxic fumes. | Stable under normal temperatures and pressures. | Expected to be stable at room temperature but will likely decompose upon heating, similar to other alkyl methanesulfonates. |
| Photolytic Stability | Does not contain chromophores that absorb at wavelengths >290 nm and is not expected to be susceptible to direct photolysis by sunlight. | Not expected to be highly susceptible to photolysis. | The ether linkage is unlikely to introduce significant UV absorbance, suggesting low susceptibility to direct photolysis. |
| Oxidative Stability | Susceptible to oxidation. | Susceptible to oxidation. | The ether linkage may be a site for oxidative attack, potentially leading to faster degradation compared to simple alkyl methanesulfonates. |
Note: The stability of these compounds can be significantly influenced by the specific conditions of the reaction or storage, including solvent, pH, temperature, and the presence of other reactive species.
Experimental Protocols
To empower researchers to generate specific stability data for this compound and other reagents, the following detailed experimental protocols for forced degradation studies are provided. These studies are designed to accelerate the degradation of a substance to identify potential degradation products and degradation pathways.
Hydrolytic Degradation Study
This study assesses the stability of the reagent in aqueous solutions at different pH values.
Materials:
-
This compound
-
Methyl methanesulfonate (for comparison)
-
Ethyl methanesulfonate (for comparison)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Purified water
-
pH meter
-
Constant temperature bath or incubator
-
HPLC system with a suitable detector (e.g., UV or MS)
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Prepare stock solutions of each test compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each compound, prepare three sets of solutions:
-
Acidic: Add a specific volume of the stock solution to 0.1 N HCl.
-
Neutral: Add the same volume of the stock solution to purified water.
-
Basic: Add the same volume of the stock solution to 0.1 N NaOH.
-
-
Incubate all solutions at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples if necessary before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect any degradation products.
-
Calculate the rate of degradation and the half-life of the compound under each condition.
Oxidative Degradation Study
This protocol evaluates the susceptibility of the reagent to oxidation.
Materials:
-
Test compounds
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system
Procedure:
-
Prepare a solution of each test compound in a suitable solvent.
-
Add a specific volume of 3% H₂O₂ to the solution.
-
Keep the solution at room temperature, protected from light.
-
At specified time points, withdraw aliquots and analyze by HPLC.
-
Monitor for the degradation of the parent compound and the formation of oxidation products.
Photolytic Degradation Study
This study determines the stability of the reagent when exposed to light.
Materials:
-
Test compounds
-
Photostability chamber with controlled light exposure (UV and visible)
-
Quartz cuvettes or other suitable transparent containers
-
HPLC system
Procedure:
-
Prepare solutions of each test compound.
-
Prepare a dark control sample by wrapping a container with aluminum foil.
-
Place the samples and the dark control in the photostability chamber.
-
Expose the samples to a specified light intensity and duration as per ICH Q1B guidelines.
-
At the end of the exposure period, analyze all samples by HPLC.
-
Compare the chromatograms of the exposed samples with the dark control to assess the extent of photodegradation.
Thermal Degradation Study
This protocol assesses the stability of the reagent at elevated temperatures.
Materials:
-
Test compounds (in solid or liquid form)
-
Oven or heating block with precise temperature control
-
HPLC system
Procedure:
-
Place a known quantity of each test compound in a suitable container.
-
Heat the samples in an oven at a high temperature (e.g., 80°C or higher, depending on the expected stability).
-
At specified time points, remove a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
-
Analyze the samples to determine the extent of thermal decomposition.
Conclusion
A Comparative Guide to the Quantitative Analysis of 2-Methoxyethyl Methanesulfonate Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Methoxyethyl methanesulfonate (MMS)-induced molecular modifications with those of other alkylating agents. It includes supporting experimental data for the quantitative analysis of DNA and protein adducts, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
This compound (MMS) is a monofunctional alkylating agent that primarily methylates DNA at the N7 position of guanine and the N3 position of adenine.[1][2] These adducts can obstruct DNA replication and transcription, leading to cytotoxicity.[1] The formation of DNA and protein adducts is a critical consideration in toxicology and drug development, as these modifications can lead to mutations, cell death, and immunogenic responses. This guide offers a comparative quantitative analysis of MMS-induced adducts and outlines the experimental protocols necessary for their detection and quantification, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Comparison of DNA Adducts
The formation of specific DNA adducts is dependent on the chemical nature of the alkylating agent. While MMS predominantly forms N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA), other agents like N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU) can generate a different profile of adducts, including the highly mutagenic O6-methylguanine (O6-MeG).
Below is a summary of representative quantitative data for DNA adducts formed by various monofunctional alkylating agents. It is important to note that the absolute and relative amounts of these adducts can vary significantly based on the experimental system (e.g., cell type, in vitro vs. in vivo), dose, and exposure time.
| Alkylating Agent | Adduct Type | Relative Abundance (%) | Quantitative Levels (adducts per 10^6 nucleotides) | Reference |
| This compound (MMS) | N7-methylguanine (N7-MeG) | ~80% | Up to 1000 (in HeLa cells treated with 20 mM MMS) | [3][4] |
| N3-methyladenine (N3-MeA) | ~10-12% | Not explicitly quantified in the same study | [3] | |
| O6-methylguanine (O6-MeG) | <0.3% | Not explicitly quantified in the same study | [5] | |
| Dimethyl sulfate (DMS) | N7-methylguanine (N7-MeG) | ~61.5% | Not explicitly quantified in the same study | [6] |
| N3-methyladenine (N3-MeA) | ~38.2% | Not explicitly quantified in the same study | [6] | |
| O6-methylguanine (O6-MeG) | ~0.3% | Not explicitly quantified in the same study | [6] | |
| N-methyl-N-nitrosourea (MNU) | N7-methylguanine (N7-MeG) | Varies | 9.52 (in rat liver) | [7] |
| O6-methylguanine (O6-MeG) | Varies | 1.48 (in rat liver) | [7] | |
| N-ethyl-N-nitrosourea (ENU) | O6-ethylguanine | Major mutagenic lesion | Not explicitly quantified in the same study | [8] |
Quantitative Comparison of Protein Adducts
Alkylation is not limited to DNA; reactive electrophiles can also form covalent adducts with nucleophilic residues on proteins, such as cysteine, lysine, and histidine. These modifications can alter protein structure and function. Quantitative data for MMS-induced protein adducts is less abundant in the literature compared to DNA adducts. However, mass spectrometry-based proteomics provides a powerful tool for their identification and quantification.
| Alkylating Agent | Target Protein(s) | Modified Residue(s) | Quantitative Method | Reference |
| This compound (MMS) | Histones, other nuclear proteins | Cysteine, Lysine, Histidine | LC-MS/MS-based proteomics | [3] |
| Various Electrophiles | Glutathione-S-transferase P1-1 | Cysteine | Isotope-labeled LC-MS/MS | [9] |
| Catechol Quinones | Hemoglobin, Human Serum Albumin | Cysteine | LC-MS or GC-MS | [9] |
Experimental Protocols
Accurate and reproducible quantification of DNA and protein adducts is essential for comparative studies. Below are detailed methodologies for the analysis of these modifications using LC-MS/MS.
Protocol 1: Quantification of DNA Adducts by LC-MS/MS
This protocol outlines the general steps for the sensitive and specific quantification of DNA adducts.
1. DNA Isolation:
-
Extract genomic DNA from cells or tissues using a commercial DNA isolation kit or a standard phenol-chloroform extraction method.
-
Treat the isolated DNA with RNase to remove any contaminating RNA.
-
Assess DNA purity and concentration using UV spectrophotometry (A260/A280 ratio of ~1.8).
2. DNA Hydrolysis:
-
Enzymatically digest 10-50 µg of DNA to individual nucleosides.
-
Use a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase.
-
Spike the sample with a known amount of a stable isotope-labeled internal standard corresponding to the adduct of interest (e.g., [¹³C,¹⁵N]-N7-methylguanine) for accurate quantification.
-
Incubate the mixture at 37°C for 2-4 hours or overnight.
3. Sample Cleanup:
-
Precipitate the enzymes by adding an equal volume of cold acetonitrile and centrifuging at high speed.
-
Alternatively, use a molecular weight cutoff filter (e.g., 3 kDa) to remove the enzymes.
-
Collect the supernatant containing the nucleosides.
-
Dry the supernatant under vacuum and reconstitute in a solvent suitable for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry (MS):
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Operate in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for the target adduct and the internal standard. For N7-methylguanine, a common transition is m/z 166 → 149.[3]
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a calibration curve using known concentrations of the adduct standard.
-
Calculate the amount of the adduct in the original DNA sample, typically expressed as the number of adducts per 10^6 or 10^8 normal nucleotides.
Protocol 2: Quantification of Protein Adducts by Bottom-Up Proteomics LC-MS/MS
This protocol provides a general workflow for the identification and quantification of protein adducts.
1. Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable buffer containing protease inhibitors.
-
Quantify the total protein concentration using a standard protein assay (e.g., BCA assay).
2. Protein Digestion:
-
Take a known amount of protein (e.g., 50-100 µg).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.
3. Peptide Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents.
-
Dry the purified peptides under vacuum.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Reconstitute the peptides in a suitable solvent (e.g., 2% acetonitrile, 0.1% formic acid).
-
Separate the peptides using a C18 reversed-phase column with a gradient of acetonitrile in water with 0.1% formic acid.
-
-
Mass Spectrometry (MS):
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).
-
Alternatively, for targeted quantification, use a triple quadrupole instrument in MRM mode with specific transitions for the adducted peptide of interest.
-
5. Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.
-
Specify the mass shift corresponding to the expected adduct as a variable modification.
-
For quantitative analysis, use label-free quantification (based on precursor ion intensities) or stable isotope labeling methods.
-
The abundance of an adducted peptide can be expressed relative to the unmodified version of the same peptide.
Signaling Pathways and Experimental Workflows
MMS-Induced DNA Damage Response
Exposure to MMS triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This pathway coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.
References
- 1. A genome-wide screen for methyl methanesulfonate-sensitive mutants reveals genes required for S phase progression in the presence of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Intracellular DNA–Protein Cross-Links with N7-Methyl-2′-Deoxyguanosine and Their Contribution to Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring of dimethyl sulphate-induced N3-methyladenine, N7-methylguanine and O(6)-methylguanine DNA adducts using reversed-phase high performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of N7-methyldeoxyguanosine and O6-methyldeoxyguanosine in DNA by LC-UV-MS-MS. | Semantic Scholar [semanticscholar.org]
- 8. Comparison of mutagenicity of N-methyl-N-nitrosourea and N-ethyl-N-nitrosourea in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Head-to-Head Study of Cross-Linking Agents for Researchers and Drug Development Professionals
In the realms of drug delivery, biomaterial science, and proteomics, the selection of an appropriate cross-linking agent is a critical decision that profoundly influences the stability, functionality, and biocompatibility of the final product. This guide provides a comprehensive comparison of 2-Methoxyethyl methanesulfonate against three widely used cross-linking agents: Glutaraldehyde, Genipin, and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
This comparison delves into their mechanisms of action, cross-linking efficiency, and cytotoxicity, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.
Overview of Cross-Linking Agents
Cross-linking agents are molecules capable of forming covalent bonds between polymer chains, effectively creating a more stable and robust network structure.[1] This process is fundamental in the fabrication of hydrogels, the stabilization of proteins, and the conjugation of molecules in therapeutic and diagnostic applications. The ideal cross-linking agent should exhibit high efficiency under mild conditions, produce stable linkages, and demonstrate minimal cytotoxicity.
This compound: An Evaluation
This compound (C4H10O4S, Molar Mass: 154.18 g/mol ) is a sulfonate ester.[2] While information regarding its direct application as a protein cross-linking agent is not available in the reviewed scientific literature, its chemical nature as a sulfonate ester suggests it is likely to act as an alkylating agent.[3] Alkylating agents can form covalent bonds with nucleophilic groups found in proteins, such as the amine groups of lysine residues. However, without specific studies on its cross-linking efficacy and cytotoxicity in biological systems, its suitability for such applications remains theoretical. Safety data indicates that this compound is a skin and eye irritant.[4]
Due to the lack of experimental data on the cross-linking performance of this compound, this guide will focus on a detailed comparison of the established cross-linking agents: Glutaraldehyde, Genipin, and EDC/NHS.
Performance Comparison of Established Cross-Linking Agents
The following table summarizes the key performance characteristics of Glutaraldehyde, Genipin, and EDC/NHS, providing a comparative overview to guide the selection process.
| Feature | Glutaraldehyde | Genipin | EDC/NHS |
| Mechanism of Action | Reacts with primary amines (e.g., lysine) to form Schiff bases and more complex cross-links.[1][5][6] | Reacts with primary amines to form heterocyclic linkages through a nucleophilic attack and subsequent polymerization.[7][8][9] | A "zero-length" cross-linker that activates carboxyl groups to react with primary amines, forming a stable amide bond without becoming part of the final cross-link.[10] |
| Cross-linking Efficiency | High efficiency, forming stable cross-links rapidly.[6] | Moderate efficiency, with a slower reaction rate compared to glutaraldehyde.[11] | High efficiency, particularly when NHS is used to stabilize the reactive intermediate.[10] |
| Cytotoxicity | High cytotoxicity is a significant drawback, limiting its in vivo applications.[12][13] | Significantly lower cytotoxicity compared to glutaraldehyde, making it a more biocompatible alternative.[14][15] | Generally considered to have low cytotoxicity as the cross-linker itself is not incorporated into the final product and by-products can be washed away.[16] |
| Biocompatibility | Poor biocompatibility due to its toxicity.[13] | Good biocompatibility, derived from a natural source (Gardenia fruit).[14][15] | Good biocompatibility, widely used in biomedical applications.[16] |
| Spacer Arm Length | ~5 Å | Variable, can polymerize to form longer cross-links. | 0 Å ("zero-length") |
| Reaction pH | Neutral to slightly alkaline (pH 7.5-8.5) | Neutral to slightly alkaline | Acidic for carboxyl activation (pH 4.5-6.0), followed by reaction with amines at physiological pH (7.2-8.5) |
| Advantages | High reactivity, rapid cross-linking, and low cost. | Low cytotoxicity, natural origin, and good biocompatibility.[14][15] | "Zero-length" cross-linking, high specificity, and good biocompatibility.[10] |
| Disadvantages | High cytotoxicity and potential for polymerization.[12][13] | Slower reaction kinetics and can induce a blue coloration in the cross-linked product.[11] | Requires a two-step reaction, and the intermediate can be susceptible to hydrolysis. |
Experimental Protocols
Detailed methodologies for utilizing each cross-linking agent are provided below.
Glutaraldehyde Cross-Linking Protocol
Objective: To covalently cross-link proteins in a solution.
Materials:
-
Protein solution (in a buffer free of primary amines, e.g., PBS)
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare the protein solution to the desired concentration in an appropriate buffer.
-
Add glutaraldehyde to the protein solution to a final concentration of 0.1% to 2% (v/v).
-
Incubate the reaction mixture for a specific time (e.g., 15-60 minutes) at room temperature with gentle mixing. The optimal time and concentration should be determined empirically.
-
To stop the cross-linking reaction, add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes to ensure all unreacted glutaraldehyde is quenched.
-
The cross-linked protein solution is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).
Genipin Cross-Linking Protocol
Objective: To cross-link a collagen-based hydrogel.
Materials:
-
Collagen solution
-
Genipin powder
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of genipin in PBS (e.g., 1% w/v).
-
Mix the genipin solution with the collagen solution to achieve the desired final genipin concentration (e.g., 0.1% to 1% w/v).
-
Allow the mixture to incubate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., several hours to days) to allow for cross-linking to occur. The solution will typically develop a blueish color as the reaction progresses.[11]
-
The cross-linked hydrogel can then be washed with PBS to remove any unreacted genipin.
EDC/NHS Cross-Linking Protocol
Objective: To conjugate two proteins (Protein A with carboxyl groups and Protein B with primary amines).
Materials:
-
Protein A in an amine-free buffer (e.g., MES buffer, pH 4.7-6.0)
-
Protein B in a suitable reaction buffer (e.g., PBS, pH 7.2-8.5)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching solution (e.g., hydroxylamine or beta-mercaptoethanol)
Procedure:
-
Dissolve Protein A in the activation buffer.
-
Add EDC and NHS to the Protein A solution. A typical molar ratio is 1:2:5 (Protein A carboxyls:NHS:EDC).
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Optional: Remove excess EDC and by-products by dialysis or using a desalting column.
-
Add the activated Protein A to the Protein B solution.
-
Incubate for 1-2 hours at room temperature to allow for the conjugation reaction.
-
Add a quenching solution to stop the reaction.
-
The conjugated protein can be purified using standard chromatography techniques.
Signaling Pathways and Logical Relationships
The choice of a cross-linking agent can have implications beyond structural stabilization, potentially affecting cellular signaling pathways.
-
Glutaraldehyde: As a cytotoxic agent, glutaraldehyde can induce cellular stress responses. It has been shown to affect YAP signaling.[17] Its mechanism of action involves the formation of cross-links with proteins, which can lead to the activation of cell death pathways.[12][13]
-
Genipin: Genipin has been reported to possess anti-inflammatory properties and can affect signaling pathways such as the PI3K/Akt pathway.[14] Its lower cytotoxicity compared to glutaraldehyde makes it a more suitable candidate for applications where maintaining cell viability and normal function is crucial.[15]
-
EDC/NHS: The EDC/NHS system is designed to be a "zero-length" cross-linker, meaning it facilitates the bond formation without being incorporated itself. This minimizes the alteration of the native protein structure and is less likely to directly interfere with signaling pathways. However, the modification of carboxyl groups on proteins could potentially affect interactions that are dependent on these residues. For instance, EDC/NHS crosslinking of collagen has been shown to impact integrin-mediated cell interactions.[18][19]
Visualizing Workflows and Mechanisms
To further clarify the processes and mechanisms discussed, the following diagrams have been generated using the DOT language.
Conclusion
The selection of a cross-linking agent is a multifaceted decision that requires careful consideration of the specific application, desired material properties, and biological context. While this compound's potential as a cross-linking agent remains to be experimentally validated, this guide provides a robust comparison of three established alternatives. Glutaraldehyde offers high efficiency at the cost of significant cytotoxicity. Genipin emerges as a biocompatible, natural alternative, albeit with slower reaction kinetics. The EDC/NHS system provides a versatile "zero-length" cross-linking strategy with high efficiency and good biocompatibility. By understanding the distinct characteristics and experimental considerations of each, researchers can select the optimal cross-linking strategy to advance their scientific and developmental goals.
References
- 1. Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. periodicchemistry.com [periodicchemistry.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-linked protein crystals by glutaraldehyde and their applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regeneration of skeletal system with genipin crosslinked biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. mdpi.com [mdpi.com]
- 12. Effect of glutaraldehyde on cell viability, triphenyltetrazolium reduction, oxygen uptake, and beta-galactosidase activity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutaraldehyde – A Subtle Tool in the Investigation of Healthy and Pathologic Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genipin-Crosslinking Effects on Biomatrix Development for Cutaneous Wound Healing: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GENIPIN CROSSLINKING OF CARTILAGE ENHANCES RESISTANCE TO BIOCHEMICAL DEGRADATION AND MECHANICAL WEAR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Fundamental insight into the effect of carbodiimide crosslinking on cellular recognition of collagen-based scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Methoxyethyl Methanesulfonate: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper handling and disposal of 2-Methoxyethyl methanesulfonate (CAS 16427-44-4), a chemical reagent used in pharmaceutical research and development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
This compound is classified as a hazardous substance, and its disposal is governed by federal, state, and local regulations. Improper disposal can pose significant risks to human health and the environment. This guide offers a step-by-step approach to its safe management, from initial handling to final disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS).[1] Personal protective equipment (PPE) is mandatory.
Required PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
In case of exposure:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
Seek immediate medical attention after any exposure.
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous waste. The following steps outline the correct procedure:
-
Waste Identification and Segregation:
-
This compound waste must be collected in a designated, properly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents.[1]
-
-
Container Management:
-
Use a container that is in good condition and compatible with the chemical.
-
The container must be kept closed at all times, except when adding waste.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA), in accordance with your institution's policies and regulatory requirements.
-
Ensure secondary containment is in place to prevent spills.
-
-
Disposal Request:
-
Once the container is full or the accumulation time limit is approaching, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Quantitative Data for Hazardous Waste Management
Understanding your generator status is crucial for compliance with disposal regulations. The U.S. Environmental Protection Agency (EPA) categorizes generators based on the quantity of hazardous waste produced per calendar month.
| Generator Category | Non-Acutely Hazardous Waste Generation Rate | Acutely Hazardous Waste Generation Rate | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1 kg (2.2 lbs) | No time limit, but quantity limits apply |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | ≤ 1 kg (2.2 lbs) | 180 days (or 270 days if waste is transported over 200 miles) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | > 1 kg (2.2 lbs) | 90 days |
Experimental Protocol: Decontamination of Surfaces and Equipment
For minor spills or decontamination of laboratory equipment, a chemical degradation procedure can be employed. This protocol is based on the effective destruction of similar alkylating agents.
Objective: To safely neutralize residual this compound on non-porous surfaces and glassware.
Materials:
-
1 M Sodium thiosulfate (Na₂S₂O₃) solution
-
Personal Protective Equipment (as listed above)
-
Absorbent pads
-
Hazardous waste container for solid waste
Procedure:
-
Preparation: Ensure the work area is well-ventilated, preferably within a chemical fume hood. Prepare a fresh 1 M solution of sodium thiosulfate.
-
Containment: For small spills, contain the liquid with absorbent pads.
-
Application: Liberally apply the 1 M sodium thiosulfate solution to the contaminated surface or glassware. Ensure complete coverage of the affected area.
-
Reaction Time: Allow the sodium thiosulfate solution to remain in contact with the contaminated material for at least one hour.
-
Cleaning: After the reaction time, thoroughly wash the surface or glassware with soap and water.
-
Waste Disposal: All absorbent pads and any other solid materials used in the cleanup must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methoxyethyl Methanesulfonate
Essential safety protocols and logistical plans are critical for the safe handling and disposal of 2-Methoxyethyl methanesulfonate in a laboratory setting. This guide provides detailed procedural information to ensure the well-being of researchers and maintain a secure work environment.
This compound is a chemical that requires careful handling due to its potential health hazards. Exposure can cause skin and eye irritation, and it is suspected of causing genetic defects, cancer, and damage to fertility or an unborn child. Therefore, adherence to strict safety protocols is paramount.
Operational Plan: Handling this compound
1. Engineering Controls and Work Area Preparation:
-
Ventilation: Always work in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that a safety shower and an eye wash station are readily accessible and in good working order.[1][2]
-
Clear Workspace: Keep the work area clear of clutter and unnecessary equipment to minimize the risk of spills and accidents.
2. Personal Protective Equipment (PPE):
A comprehensive PPE ensemble is required to protect against the various routes of exposure.
| PPE Component | Specification | Rationale |
| Respiratory Protection | Vapor respirator | To prevent inhalation of harmful vapors.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. Disposable nitrile gloves offer short-term protection.[3] For prolonged or direct contact, consult the glove manufacturer's resistance guide. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.[2][3] | To protect eyes from splashes and vapors. |
| Skin and Body Protection | Protective clothing, such as a lab coat. In situations with a higher risk of splashes, chemical-resistant coveralls may be necessary.[2][4] | To prevent skin contact with the chemical. |
| Footwear | Closed-toe shoes made of a material that is resistant to chemicals.[4] | To protect feet from spills. |
3. Handling Procedures:
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashes and the generation of aerosols.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[1]
4. Post-handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last and disposed of properly.
-
Storage: Store this compound in a tightly closed container in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[2] The storage area should be secure and accessible only to authorized personnel.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Labeling:
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name.[5]
2. Waste Disposal Procedure:
-
Consult Local Regulations: All disposal activities must adhere to federal, state, and local regulations.[2]
-
Approved Waste Disposal: Dispose of the chemical waste through an approved waste disposal plant or a licensed chemical incinerator, which may need to be equipped with an afterburner and scrubber.[2]
-
Do Not Dispose in Drains: Do not let the product enter drains or sewer systems.[1]
3. Spill Management:
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent such as dry sand or earth.[2] For larger spills, contain the spill by bunding.[2]
-
Cleanup: Collect the absorbed material and place it in a suitable, closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if the person feels unwell.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation or a rash occurs, seek medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
